molecular formula C4H8O2<br>C2H5COOCH3<br>C4H8O2 B153301 Methyl propionate CAS No. 554-12-1

Methyl propionate

Cat. No.: B153301
CAS No.: 554-12-1
M. Wt: 88.11 g/mol
InChI Key: RJUFJBKOKNCXHH-UHFFFAOYSA-N
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Description

Methyl propionate is an efficient solvent for Porcine Pancreatic Lipase (PPL)-catalyzed transesterification reaction of various diols. It is commonly used in organic synthesis. It undergoes vapour-phase aldol condensation with formaldehyde to form methyl methacrylate.>This compound appears as a clear colorless liquid. Flash point 28°F. Density about the same as water. Vapors heavier than air. May irritate skin, eyes, and mucous membranes. Used for flavoring and as a solvent.>This compound, also known as fema 2742, belongs to the class of organic compounds known as methyl esters. These are organic compounds containing a carboxyl group that is esterified with a methyl group. They have the general structure RC(=O)OR', where R=H or organyl group and R'=methyl group. This compound exists as a solid, soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). This compound has been detected in multiple biofluids, such as feces and saliva. Within the cell, this compound is primarily located in the cytoplasm. This compound has an apple, fresh, and fruity taste.>This compound is a carboxylic ester.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl propanoate
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InChI

InChI=1S/C4H8O2/c1-3-4(5)6-2/h3H2,1-2H3
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InChI Key

RJUFJBKOKNCXHH-UHFFFAOYSA-N
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Canonical SMILES

CCC(=O)OC
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Molecular Formula

C4H8O2, Array
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DSSTOX Substance ID

DTXSID7027201
Record name Methyl propanoate
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Molecular Weight

88.11 g/mol
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Physical Description

Methyl propionate appears as a clear colorless liquid. Flash point 28 °F. Density about the same as water. Vapors heavier than air. May irritate skin, eyes, and mucous membranes. Used for flavoring and as a solvent., Colorless liquid; [Merck Index], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid with a fruity, rum odour
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Boiling Point

175.5 °F at 760 mmHg (NTP, 1992), 79.8 °C, 79.00 to 80.00 °C. @ 760.00 mm Hg, 80 °C
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Flash Point

28 °F (NTP, 1992), 28 °F (-2 °C) (CLOSED CUP), -2 °C c.c.
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Solubility

50 to 100 mg/mL at 72 °F (NTP, 1992), COMPLETELY MISCIBLE WITH PROPYLENE GLYCOL, Soluble in most organic solvents., Soluble in acetone; miscible in ethanol, ethyl ether., In water, 62,370 mg/l @ 25 °C, 62.4 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C:, miscible with alcohol, ether, propylene glycol; soluble 1 ml in 16 ml water
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Density

0.937 at 39 °F (NTP, 1992) - Less dense than water; will float, 0.915 @ 20 °C/4 °C, /Bulk density/ (wt/gal)=7.58 lb, Relative density (water = 1): 0.92, 0.912-0.918
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Vapor Density

3.03 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.03 (Air= 1), Relative vapor density (air = 1): 3
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Vapor Pressure

40 mmHg at 52 °F (NTP, 1992), 84.0 [mmHg], Vapor pressure= 40 mm Hg @ 11.0 °C, 84.04 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 8.5
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Color/Form

Colorless liq

CAS No.

554-12-1
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Melting Point

-125 °F (NTP, 1992), -87.5 °C, -88 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Methyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl propionate (C₄H₈O₂), a carboxylic ester, is a colorless liquid characterized by a fruity, rum-like odor.[1] This comprehensive technical guide details the chemical and physical properties, structure, and key chemical reactions of this compound. It provides tabulated quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of its structure and reaction mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields where this compound is of interest.

Chemical Structure and Identification

This compound, also known as methyl propanoate, is the methyl ester of propanoic acid.[1] Its chemical structure is characterized by a propyl group attached to a carbonyl group, which is in turn bonded to a methoxy group.

Molecular Structure:

Caption: 2D Chemical Structure of this compound.

Identifiers:

  • IUPAC Name: Methyl propanoate[2]

  • Synonyms: this compound, Propanoic acid, methyl ester[3]

  • CAS Number: 554-12-1[3]

  • Molecular Formula: C₄H₈O₂[3]

  • InChI Key: RJUFJBKOKNCXHH-UHFFFAOYSA-N[3]

  • SMILES: CCC(=O)OC[2]

Physicochemical Properties

This compound is a volatile and flammable liquid.[4] A summary of its key physicochemical properties is presented in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
Molecular Weight 88.11 g/mol [2]
Appearance Colorless liquid[1]
Odor Fruity, rum-like[1]
Density 0.915 g/mL at 25 °C[4][5]
Boiling Point 79-80 °C at 760 mmHg[1][4]
Melting Point -88 °C[1][4]
Refractive Index (n20/D) 1.376[4][5]
Table 2: Solubility and Partition Coefficient of this compound
PropertyValueReference(s)
Water Solubility 62.37 g/L at 25 °C[2]
Solubility in Organic Solvents Soluble in most organic solvents, miscible with ethanol and ether.[2]
logP (Octanol/Water) 0.8[4]
Table 3: Safety and Flammability Data for this compound
PropertyValueReference(s)
Flash Point -2 °C (closed cup)[2][6]
Autoignition Temperature 467 °C[7]
Explosive Limits in Air 2.5 - 13% (v/v)[4]
Vapor Density (air=1) 3.0[8]
Vapor Pressure 84 mmHg at 25 °C[2]

Spectroscopic Data

The following sections provide an overview of the characteristic spectroscopic data for this compound, which are essential for its identification and structural elucidation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound shows three distinct signals corresponding to the three different proton environments in the molecule.[7]

Table 4: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.6Singlet3H-O-CH₃
~2.3Quartet2H-CH₂ -C=O
~1.1Triplet3HCH₃ -CH₂-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of this compound displays four signals, corresponding to the four unique carbon atoms in the molecule.[9]

Table 5: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~174C =O
~51-O-C H₃
~27-C H₂-C=O
~9C H₃-CH₂-
Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for the ester functional group.[10]

Table 6: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration
~1740C=O stretch (strong)
~1180C-O stretch
2880-2980C-H stretch (alkyl)
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.[2]

Table 7: Major Peaks in the Mass Spectrum of this compound

m/zRelative IntensityProposed Fragment
88Moderate[CH₃CH₂COOCH₃]⁺ (Molecular Ion)
59Moderate[COOCH₃]⁺
57High[CH₃CH₂CO]⁺
29High[CH₃CH₂]⁺

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from propionic acid and methanol using a sulfuric acid catalyst.[11][12]

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add propionic acid (1.0 mol) and methanol (1.2 mol).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.05 mol) to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle and continue for 2-3 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with 50 mL of water.

    • Wash with 50 mL of 5% sodium bicarbonate solution to neutralize the excess acid (caution: CO₂ evolution).

    • Wash with 50 mL of brine.

  • Drying and Purification:

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Filter the drying agent and purify the crude this compound by fractional distillation, collecting the fraction boiling at 79-80 °C.

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification Reactants Propionic Acid Methanol H₂SO₄ Reflux Heat to Reflux (2-3 hours) Reactants->Reflux Wash H₂O Wash with Water Reflux->Wash H₂O Wash NaHCO₃ Wash with 5% NaHCO₃ Wash H₂O->Wash NaHCO₃ Wash Brine Wash with Brine Wash NaHCO₃->Wash Brine Dry Dry over Na₂SO₄ Wash Brine->Dry Distill Fractional Distillation Dry->Distill Product Pure Methyl Propionate Distill->Product

Caption: Experimental workflow for the synthesis of this compound.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound purity.[6]

Methodology:

  • Sample Preparation: Dilute the synthesized this compound in a suitable solvent (e.g., dichloromethane) to an appropriate concentration (e.g., 1 mg/mL).

  • GC-MS System:

    • GC Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection: Inject 1 µL of the prepared sample in split mode.

    • Oven Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 20 to 150.

  • Data Analysis: Identify the this compound peak by its retention time and mass spectrum. Calculate the purity by integrating the peak area and comparing it to the total area of all peaks in the chromatogram.

Key Chemical Reactions

Hydrolysis

This compound can be hydrolyzed to propionic acid and methanol under acidic or basic conditions.[13]

G This compound CH₃CH₂COOCH₃ Propionic Acid CH₃CH₂COOH This compound->Propionic Acid Hydrolysis Water + H₂O Acid/Base H⁺ or OH⁻ Methanol + CH₃OH

Caption: Hydrolysis of this compound.

Condensation with Formaldehyde

This compound undergoes a condensation reaction with formaldehyde in the presence of a suitable catalyst to produce methyl methacrylate, an important monomer for polymer synthesis.[14]

G This compound CH₃CH₂COOCH₃ Methyl Methacrylate CH₂=C(CH₃)COOCH₃ This compound->Methyl Methacrylate Condensation Formaldehyde + CH₂O Catalyst Catalyst Water + H₂O

Caption: Synthesis of methyl methacrylate from this compound.

Applications

This compound is utilized in various industrial applications, including:

  • Solvent: It serves as a solvent for cellulose nitrate, lacquers, paints, and varnishes.[1][4]

  • Flavoring Agent: Due to its fruity aroma, it is used as a flavoring agent in foods and fragrances.[4]

  • Chemical Intermediate: It is a key raw material in the synthesis of other chemicals, most notably methyl methacrylate.[1][14]

Safety and Handling

This compound is a highly flammable liquid and should be handled with appropriate safety precautions.[4] It can cause irritation to the skin, eyes, and respiratory tract.[8] Store in a cool, well-ventilated area away from ignition sources.[4] Always use personal protective equipment, including safety goggles and gloves, when handling this chemical.[6]

References

Synthesis of Methyl Propionate via Fischer Esterification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl propionate is an important ester with a characteristic fruity, rum-like odor, finding significant application as a solvent for resins and cellulose nitrate, and as a key intermediate in the synthesis of various chemical products, including pharmaceuticals and flavorings.[1] The Fischer-Speier esterification, commonly known as Fischer esterification, represents a fundamental and widely employed method for the synthesis of esters. This acid-catalyzed condensation reaction involves the treatment of a carboxylic acid with an alcohol.[2][3] In the synthesis of this compound, propionic acid is reacted with methanol in the presence of a strong acid catalyst.

The reaction is a reversible equilibrium process.[4][5] To achieve high yields of the desired ester, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one of the reactants (usually the less expensive alcohol, methanol) or by removing water as it is formed during the reaction.[4][6] Common methods for water removal include azeotropic distillation with a Dean-Stark apparatus or the use of dehydrating agents like molecular sieves.[4][7]

This guide provides an in-depth overview of the synthesis of this compound via Fischer esterification, detailing the reaction mechanism, experimental protocols, and optimization strategies for researchers, scientists, and professionals in drug development.

Reaction Mechanism and Kinetics

The Fischer esterification proceeds through a series of equilibrium steps, which are catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4][8] The mechanism is a classic example of nucleophilic acyl substitution.

The process can be summarized in the following steps:

  • Protonation of the Carbonyl Group: The acid catalyst protonates the carbonyl oxygen of the propionic acid, which enhances the electrophilicity of the carbonyl carbon.[5][6][9]

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the methanol molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).[9]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a new oxonium ion and a good leaving group (water).[5][9]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[9]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final this compound ester.[9]

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_products Products PropionicAcid Propionic Acid ProtonatedAcid Protonated Carboxylic Acid PropionicAcid->ProtonatedAcid 1. Protonation Methanol Methanol Catalyst_in H+ (Catalyst) TetrahedralIntermediate1 Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate1 2. Nucleophilic    Attack TetrahedralIntermediate2 Protonated Intermediate TetrahedralIntermediate1->TetrahedralIntermediate2 3. Proton Transfer ProtonatedEster Protonated Ester TetrahedralIntermediate2->ProtonatedEster 4. Elimination Water Water TetrahedralIntermediate2->Water MethylPropionate This compound ProtonatedEster->MethylPropionate 5. Deprotonation Catalyst_out H+ (Catalyst) ProtonatedEster->Catalyst_out

Fischer Esterification Reaction Mechanism.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound.

Protocol 1: Standard Reflux with Sulfuric Acid Catalyst

This procedure is a classic laboratory method for synthesizing esters.

Materials:

  • Propionic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether or ethyl acetate

  • Round-bottom flask, reflux condenser, separatory funnel, heating mantle, magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add propionic acid (e.g., 0.1 mol, 7.41 g) and an excess of methanol (e.g., 0.3 mol, 9.61 g, 12.1 mL), which also serves as the solvent.[10]

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.5 - 1 mL) to the stirred mixture.[11][12]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65-80°C) using a heating mantle.[13][14] Continue the reflux for 1-3 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).[12][14]

  • Workup - Quenching and Neutralization: After cooling the reaction mixture to room temperature, pour it into a beaker containing cold water (approx. 25 mL).[11] Transfer the mixture to a separatory funnel. Carefully neutralize the remaining acid by washing the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with brine.[2][14] Vent the funnel frequently during the bicarbonate wash to release the evolved CO₂ gas.

  • Extraction and Drying: Extract the this compound into an organic solvent like diethyl ether or ethyl acetate.[13][14] Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.[11][13]

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by simple or fractional distillation. The boiling point of this compound is approximately 79-80°C.[15]

Protocol 2: Water Removal using a Dean-Stark Apparatus

This method is employed to drive the equilibrium towards the product by continuously removing the water byproduct.

Materials:

  • Same as Protocol 1, with the addition of toluene or another suitable solvent to form an azeotrope with water.

  • Dean-Stark apparatus.

Procedure:

  • Reaction Setup: In a round-bottom flask, combine propionic acid, methanol, and a solvent such as toluene.[16]

  • Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid).[13]

  • Azeotropic Distillation: Assemble the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux. The water-toluene azeotrope will distill into the trap, where the water will separate and collect at the bottom, while the toluene overflows back into the reaction flask.

  • Completion and Workup: The reaction is complete when no more water collects in the trap (typically 2-4 hours).[16] The workup procedure is similar to that described in Protocol 1.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants 1. Mix Propionic Acid & Methanol Catalyst 2. Add Acid Catalyst (e.g., H₂SO₄) Reactants->Catalyst Reflux 3. Heat to Reflux (1-3 hours) Catalyst->Reflux Cool 4. Cool & Quench with Water Reflux->Cool Neutralize 5. Neutralize with NaHCO₃ & Wash with Brine Cool->Neutralize Extract 6. Extract with Ether Neutralize->Extract Dry 7. Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Evaporate 8. Evaporate Solvent Dry->Evaporate Purify 9. Purify by Distillation Evaporate->Purify Product Pure this compound Purify->Product Analysis 10. Characterization (GC, NMR, IR) Product->Analysis

General workflow for this compound synthesis.

Data Presentation: Reaction Parameters and Yields

The efficiency of this compound synthesis is highly dependent on the reaction conditions and the catalytic system employed. The following table summarizes quantitative data from various studies.

CatalystReactants Molar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Yield (%)Reference
Sulfuric Acid1:3 (Propionic Acid:Ethanol)Reflux3~40 (Crude)[12]
Sulfuric Acid1:2.5 (Propionic Acid:Ethanol)Reflux893 (Crude)[7]
Ionic Liquids / p-TsOHN/AN/AN/A>93[17]
Fibrous Polymer-Supported Sulphonic Acid1:160N/AN/A (Rate Constant: 1.82x10⁻³)[18]
Amberlyst 151:160N/AN/A (Rate Constant: 7.03x10⁻⁴)[18]

Note: Some yields are for ethyl propionate, which serves as a close analogue for Fischer esterification conditions. The use of a Soxhlet extractor with molecular sieves to remove water dramatically improved the crude yield from ~40% to 93% for the synthesis of ethyl propionate.[7][12] Various ionic liquids and p-toluenesulfonic acid have also been reported to achieve yields exceeding 93%.[17] Kinetic studies show that heterogeneous catalysts like fibrous polymer-supported sulphonic acid can offer higher reaction rates compared to conventional resins like Amberlyst 15.[18]

Optimization and Troubleshooting

Several parameters can be adjusted to optimize the synthesis of this compound.

  • Catalyst Choice: While sulfuric acid is a common and inexpensive catalyst, it can be corrosive and difficult to remove.[10] Heterogeneous solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) or sulfated zirconia offer easier separation, reusability, and potentially milder reaction conditions.[16][19]

  • Reactant Ratio: As Fischer esterification is an equilibrium reaction, using a large excess of methanol can effectively shift the equilibrium towards the product, thereby increasing the yield.[10][16]

  • Temperature: Increasing the reaction temperature accelerates the rate of reaction. However, excessively high temperatures can lead to side reactions or degradation of the product, especially with sensitive substrates.[10] The reaction is typically performed at the reflux temperature of the alcohol.

  • Water Removal: This is a critical factor for achieving high conversion. Techniques like azeotropic distillation with a Dean-Stark trap or the use of molecular sieves are highly effective.[7][16]

Common Troubleshooting Issues:

  • Low Yield: This is often due to the reaction not reaching completion because of the equilibrium. Strategies to overcome this include increasing the reaction time, using a larger excess of methanol, or actively removing water.[10][14]

  • Product Contamination: The final product may be contaminated with unreacted propionic acid or the acid catalyst. Thorough neutralization with a weak base like sodium bicarbonate and subsequent purification by distillation are crucial steps to ensure high purity.[14]

References

Methyl Propanoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: Methyl propanoate CAS Number: 554-12-1

This technical guide provides an in-depth overview of methyl propanoate, a versatile ester with significant applications in research, chemical synthesis, and various industrial processes. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis and analysis protocols, metabolic fate, and safety considerations.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of methyl propanoate is essential for its proper handling and application in a laboratory or industrial setting.

Physicochemical Properties

The following table summarizes the key physicochemical properties of methyl propanoate.

PropertyValueSource
Molecular Formula C₄H₈O₂[1]
Molecular Weight 88.11 g/mol [1]
Appearance Colorless liquid with a fruity, rum-like odor[2][3]
Melting Point -88 °C (-126 °F)[2]
Boiling Point 79 °C (174 °F) at 760 mmHg[2]
Density 0.915 g/mL at 25 °C[2]
Solubility in Water 50 to 100 mg/mL at 22.2 °C[4]
Solubility in Organic Solvents Miscible with alcohol and diethyl ether[3]
Vapor Pressure 40 mmHg at 11.1 °C[4]
Vapor Density 3.03 (vs air)[4]
Flash Point -2 °C (28 °F)[2][3]
Refractive Index n20/D 1.376[2]
Explosive Limits 2.5 - 13% (V)[2]
Autoignition Temperature 469 °C (876 °F)[5]
log Pow (Octanol/Water) 0.84 at 26.6 °C
Safety Information

Methyl propanoate is a highly flammable liquid and is harmful if inhaled.[1] Appropriate safety precautions must be observed during its handling and storage.

Hazard ClassGHS PictogramSignal WordHazard Statement
Flammable liquids (Category 2)🔥Danger H225: Highly flammable liquid and vapour.[1]
Acute toxicity, Inhalation (Category 4)Danger H332: Harmful if inhaled.[1]
Serious eye damage (Category 1)腐蚀Danger H318: Causes serious eye damage.

Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1]

  • P261: Avoid breathing mist or vapors.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell.

  • P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/ doctor.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of methyl propanoate are crucial for its effective use in research and development.

Synthesis of Methyl Propanoate via Fischer Esterification

Methyl propanoate can be synthesized in the laboratory through the acid-catalyzed esterification of propionic acid with methanol.[6]

Materials:

  • Propionic acid

  • Methanol

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Distillation apparatus

  • Separatory funnel

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine propionic acid and a molar excess of methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude methyl propanoate by fractional distillation, collecting the fraction boiling at approximately 79 °C.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard method for the identification and quantification of volatile compounds like methyl propanoate.[7][8]

Instrumentation:

  • Gas chromatograph equipped with a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile organic compounds (e.g., HP-5MS)

  • Autosampler

Procedure:

  • Sample Preparation: Prepare a dilute solution of methyl propanoate in a suitable solvent (e.g., hexane or methanol). If analyzing a complex matrix, a solid-phase microextraction (SPME) method can be employed for sample cleanup and concentration.[8]

  • Internal Standard: For quantitative analysis, add a known concentration of an internal standard (e.g., n-heptane) to the sample.[7]

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Initial temperature of 40 °C for 2 minutes, then ramp at 10 °C/min to 200 °C.

    • MS Transfer Line Temperature: 260 °C

    • Ion Source Temperature: 230 °C

    • Mass Scan Range: m/z 30-200

  • Data Analysis: Identify methyl propanoate by its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). Quantify the concentration by comparing the peak area of methyl propanoate to that of the internal standard.

Biological Significance and Applications

While methyl propanoate itself is not a direct participant in signaling pathways, its hydrolysis product, propionate, is a metabolically significant molecule. In the pharmaceutical and drug development sectors, methyl propanoate serves as a valuable intermediate and solvent.[9]

Metabolism of Propionate

In biological systems, esters like methyl propanoate can be hydrolyzed to their corresponding carboxylic acid and alcohol. The resulting propionate (propanoic acid) can enter central metabolism. Propionyl-CoA, derived from propionate, is also a product of the catabolism of odd-chain fatty acids and certain amino acids.[10] It is then converted to succinyl-CoA, an intermediate of the citric acid cycle.[10]

Propanoate_Metabolism Methyl Propanoate Methyl Propanoate Propionate Propionate Methyl Propanoate->Propionate Hydrolysis Propionyl-CoA Propionyl-CoA Propionate->Propionyl-CoA Propionyl-CoA Synthetase D-Methylmalonyl-CoA D-Methylmalonyl-CoA Propionyl-CoA->D-Methylmalonyl-CoA Propionyl-CoA Carboxylase L-Methylmalonyl-CoA L-Methylmalonyl-CoA D-Methylmalonyl-CoA->L-Methylmalonyl-CoA Methylmalonyl-CoA Epimerase Succinyl-CoA Succinyl-CoA L-Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase Citric Acid Cycle Citric Acid Cycle Succinyl-CoA->Citric Acid Cycle

Caption: Metabolic pathway of propionate to the citric acid cycle.

Applications in Drug Development and Research

Methyl propanoate's utility in the pharmaceutical industry is primarily as a chemical intermediate and a solvent.[9][11]

  • Chemical Intermediate: It serves as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[9] For example, it can be used in the production of certain antifungal and anti-inflammatory drugs.[9]

  • Solvent: Its properties make it a suitable solvent for various chemical reactions and for analytical techniques such as chromatography and NMR spectroscopy.[11]

  • Research Applications: In a laboratory setting, it is used as a reagent in organic synthesis and as a reference compound for calibrating analytical instruments.[9]

Conclusion

Methyl propanoate, or methyl propionate, is a chemical compound with well-defined properties and a range of applications relevant to the scientific community. Its role as a solvent and a synthetic precursor is particularly notable in the fields of chemistry and drug development. A comprehensive understanding of its physicochemical characteristics, safe handling procedures, and relevant experimental protocols is paramount for its effective and safe utilization in research and industrial applications.

References

An In-depth Technical Guide to the Physical Properties of Methyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of methyl propionate, with a specific focus on its boiling point. The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data in a structured format, outlining experimental methodologies, and providing a visual representation of a key experimental workflow.

This compound (also known as methyl propanoate) is an organic compound with the chemical formula CH₃CH₂COOCH₃.[1] It is a colorless liquid recognized by its characteristic fruity, rum-like odor.[1][2] This ester finds application as a solvent for cellulose nitrate and lacquers and serves as a raw material in the manufacturing of paints, varnishes, and other chemicals, including methyl methacrylate.[1] Its aromatic properties also lead to its use in fragrances and flavorings.[1][3]

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application, and safety in a laboratory and industrial setting. A summary of these properties is presented below.

Table 1: Key Physical Properties of this compound

PropertyValueNotesSource(s)
Boiling Point 79.7 °C to 80 °C at 760 mmHgThe temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.[1][4][5]
Melting Point -88 °C to -87 °CThe temperature at which a solid becomes a liquid at atmospheric pressure.[1][5][6]
Density 0.915 g/mL at 20-25 °CThe mass of a substance per unit volume.[1][2][6]
Molar Mass 88.106 g·mol⁻¹The mass of one mole of a substance.[1]
Vapor Pressure 40 mmHg at 11 °C; 84 mmHg at 25 °CThe pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.[3][4]
Flash Point -2 °C (28 °F)The lowest temperature at which vapors of a volatile material will ignite, when given an ignition source.[1][5]
Solubility in Water 72 g/L at 20 °CThe ability of a substance to dissolve in a solvent.[1]
Refractive Index 1.376 to 1.3775 at 20 °CA dimensionless number that describes how fast light travels through the material.[4][5][6]
Vapor Density 3.03 (relative to air)The density of a vapor in relation to that of air.[7]

Experimental Protocols: Determination of Boiling Point

The boiling point of a liquid is a fundamental physical property that is determined experimentally. The following protocol outlines a standard laboratory method for the determination of the boiling point of a substance like this compound.

Objective: To determine the atmospheric boiling point of this compound using the distillation method.

Materials and Apparatus:

  • A sample of pure this compound (≥98%)

  • Distillation flask

  • Condenser

  • Thermometer (calibrated)

  • Heating mantle or water bath

  • Boiling chips

  • Receiving flask

  • Clamps and stands

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus in a fume hood. The distillation flask is filled with a sample of this compound and a few boiling chips to ensure smooth boiling. The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask. The condenser is connected to the distillation flask and a receiving flask is placed at the outlet of the condenser.

  • Heating: The distillation flask is gently heated. As the liquid is heated, the vapor pressure increases.

  • Boiling and Condensation: When the vapor pressure of the this compound equals the atmospheric pressure, the liquid begins to boil. The vapor rises, passes into the condenser, where it is cooled by circulating water, and condenses back into a liquid.

  • Temperature Reading: The temperature of the vapor is recorded from the thermometer. The boiling point is the temperature at which the vapor and liquid are in equilibrium, and this is indicated by a stable temperature reading on the thermometer as the liquid condenses.

  • Data Collection: The temperature is recorded at regular intervals. The boiling point is the constant temperature observed during the distillation of the pure liquid.

Safety Precautions: this compound is a highly flammable liquid and vapor.[8] The experiment should be conducted in a well-ventilated area, away from open flames or sparks. Appropriate personal protective equipment, including safety goggles and gloves, should be worn.[9]

Workflow for Boiling Point Determination

The logical flow of the experimental determination of a boiling point can be visualized as follows:

BoilingPointDetermination cluster_setup Apparatus Setup cluster_process Experimental Process cluster_result Result A Fill distillation flask with this compound and boiling chips B Assemble distillation apparatus A->B C Position thermometer correctly B->C D Gently heat the flask C->D Start Heating E Observe for boiling and condensation D->E F Record stable vapor temperature E->F G Constant temperature is the boiling point F->G Obtain Result

Caption: Workflow for the experimental determination of boiling point.

References

Navigating the Solvent Landscape: A Technical Guide to Methyl Propionate Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl propionate (CH₃CH₂COOCH₃), a colorless liquid with a characteristic fruity, rum-like odor, is a versatile ester with significant applications across various industries. It serves as a solvent for cellulose nitrate and lacquers, a raw material in the synthesis of polymers like methyl methacrylate, and as a flavoring and fragrance agent.[1][2][3] In the realm of pharmaceutical and chemical research, a thorough understanding of its solubility in a wide array of organic solvents is paramount for process design, formulation development, and reaction optimization.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. It presents available quantitative data in a structured format, outlines detailed experimental protocols for solubility determination, and utilizes visualizations to illustrate key concepts and workflows, thereby serving as an essential resource for professionals in the field.

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its application as a solvent and a reactant. While qualitatively described as miscible with many common organic solvents, precise quantitative data is essential for accurate process modeling and formulation.[4][5] The following tables summarize the available quantitative and qualitative solubility data for this compound in a range of organic solvents.

Table 1: Solubility of this compound in Water

Temperature (°C)Solubility ( g/100 mL)Reference
205[2]
256.24[5]

Table 2: Qualitative and Quantitative Solubility of this compound in Various Organic Solvents

Solvent ClassSolventSolubilityReference
Alcohols MethanolMiscible[6]
EthanolMiscible
PropanolMiscible[7]
ButanolMiscible[7]
Ketones AcetoneSoluble[5]
Ethers Diethyl EtherMiscible[8]
Hydrocarbons General HydrocarbonsMiscible

It is important to note that for many organic solvents, this compound is described as "miscible," indicating that it can be mixed in all proportions to form a homogeneous solution.[3][4]

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." Its molecular structure, containing both a polar ester group and nonpolar alkyl chains, allows for varying degrees of interaction with different types of solvents.

G Factors Influencing this compound Solubility MP This compound (CH3CH2COOCH3) Polarity Molecular Polarity MP->Polarity Ester Group (Polar) Alkyl Chains (Nonpolar) IMFs Intermolecular Forces Polarity->IMFs Determines dominant forces dd Dipole-Dipole IMFs->dd vdw Van der Waals IMFs->vdw hb Hydrogen Bonding (acceptor) IMFs->hb Temp Temperature Temp->IMFs Affects kinetic energy and strength of interactions

Caption: Key factors influencing the solubility of this compound.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reliable process development. Several experimental methods can be employed to quantify the solubility of a liquid in another liquid. The choice of method often depends on the required precision, the nature of the solvent system, and the available analytical instrumentation.

General Workflow for Liquid-Liquid Solubility Determination

The following diagram illustrates a generalized workflow for determining the mutual solubility of two liquids.

G General Workflow for Liquid-Liquid Solubility Determination cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Mix Mix known amounts of This compound and solvent Equilibrate Equilibrate at constant temperature with agitation Mix->Equilibrate Separate Separate the two phases (e.g., centrifugation) Equilibrate->Separate Sample1 Take aliquot from solvent-rich phase Separate->Sample1 Sample2 Take aliquot from This compound-rich phase Separate->Sample2 Analyze1 Quantify this compound (e.g., GC, HPLC, Spectroscopy) Sample1->Analyze1 Analyze2 Quantify solvent (e.g., GC, HPLC, Spectroscopy) Sample2->Analyze2 Solubility1 Determine solubility of This compound in solvent Analyze1->Solubility1 Solubility2 Determine solubility of solvent in this compound Analyze2->Solubility2

References

The Ubiquitous Presence of Methyl Propionate in Fruits: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl propionate, a volatile ester recognized for its characteristic fruity and rum-like aroma, is a significant contributor to the flavor profiles of numerous fruits. Its natural occurrence is a subject of interest for food scientists, flavor chemists, and researchers in various fields requiring an understanding of natural product biosynthesis and analysis. This technical guide provides an in-depth overview of the natural occurrence of this compound in fruits, including quantitative data, detailed experimental protocols for its analysis, and an exploration of its biosynthetic pathways.

Natural Occurrence and Quantitative Data

This compound has been identified as a natural volatile organic compound (VOC) in a variety of fruits, where it contributes to their distinctive aromas.[1][2] Its presence has been documented in apples, bananas, strawberries, kiwifruit, and blackberries, among others.[2][3][4][5][6] The concentration of this compound can vary significantly depending on the fruit species, cultivar, and ripening stage.[3][4]

The following table summarizes the available quantitative data for this compound in different fruits. It is important to note that the quantification of volatile compounds is a complex process, and the reported values can be influenced by the analytical methodology employed.

FruitCultivar/VarietyConcentrationReference(s)
Kiwifruit Actinidia eriantha 'HiFI'up to 60.9 ng/g FW (at full ripeness)[5]
Strawberry 'Florida Radiance'Detected (quantification not specified)[4]
Strawberry 'Strawberry Festival'Detected (quantification not specified)[4]
Banana 'Fenjiao'Present in small amounts[3]
Apple VariousImportant volatile compound[6]
Blackberry Rubus spp.Detected (not quantified)[2]

FW: Fresh Weight

Biosynthesis of this compound in Fruits

The biosynthesis of esters in fruits is a complex process involving precursors from both fatty acid and amino acid metabolism. The final and crucial step in the formation of volatile esters is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[1][7][8] These enzymes facilitate the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) donor to an alcohol substrate.[9]

For this compound, the immediate precursors are propionyl-CoA and methanol. The biosynthesis can be conceptually broken down into the following stages:

  • Formation of Propionyl-CoA: Propionyl-CoA is a key intermediate in the catabolism of several amino acids (including isoleucine, valine, and methionine) and odd-chain fatty acids.[7][10]

  • Availability of Methanol: Methanol in plants is primarily produced during the demethylation of pectin in the cell wall, a process that occurs during fruit ripening.

  • Esterification by Alcohol Acyltransferase (AAT): An AAT enzyme catalyzes the condensation of propionyl-CoA and methanol to form this compound.[9]

The following diagram illustrates the proposed biosynthetic pathway for this compound in fruits.

Methyl_Propionate_Biosynthesis cluster_precursors Precursor Pools cluster_intermediates Key Intermediates cluster_final_product Final Product Amino Acids Amino Acids Propionyl-CoA Propionyl-CoA Amino Acids->Propionyl-CoA Fatty Acids Fatty Acids Fatty Acids->Propionyl-CoA Pectin Pectin Methanol Methanol Pectin->Methanol Pectin Demethylation This compound This compound Propionyl-CoA->this compound AAT AAT Alcohol Acyltransferase Propionyl-CoA->AAT Methanol->this compound AAT Methanol->AAT AAT->this compound Experimental_Workflow Fruit_Sample Fruit Sample Homogenization HS_Vial Transfer to Headspace Vial (with internal standard) Fruit_Sample->HS_Vial SPME Headspace Solid-Phase Microextraction (HS-SPME) HS_Vial->SPME GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Analysis SPME->GCMS Data_Analysis Data Processing and Quantification GCMS->Data_Analysis

References

An In-Depth Technical Guide to the Spectroscopic Data of Methyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for methyl propionate. It is intended for researchers, scientists, and professionals in drug development who utilize these spectroscopic techniques for structural elucidation and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For this compound (CH₃CH₂COOCH₃), both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows three distinct signals corresponding to the three different proton environments in the molecule, with an integration ratio of 3:2:3.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.67Singlet3H-OCH₃
2.33Quartet2H-CH₂-
1.14Triplet3H-CH₃

Data is typically referenced to Tetramethylsilane (TMS) at 0.00 ppm in a deuterated solvent like CDCl₃.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound displays four signals, confirming the presence of four unique carbon environments in the molecule.[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
174.5C=O
51.5-OCH₃
27.5-CH₂-
9.1-CH₃

Data is typically referenced to Tetramethylsilane (TMS) at 0.00 ppm in a deuterated solvent like CDCl₃.[2]

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra of this compound is as follows:

  • Sample Preparation : Weigh 5-10 mg of pure this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[3] Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift calibration (0.00 ppm).[1][2] Vortex the mixture to ensure the sample is fully dissolved.

  • Transfer : Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Instrumentation : The data is acquired using a standard NMR spectrometer (e.g., JEOL Delta NMR).[4]

  • ¹H NMR Acquisition : For a ¹H NMR spectrum, a standard single-pulse experiment is typically run with a resolution of around 0.25 Hz and a relaxation delay of 8-10 seconds.[4]

  • ¹³C NMR Acquisition : For a ¹³C NMR spectrum, a standard proton-decoupled experiment is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) and a relaxation delay of 2-5 seconds are typically required.[3]

  • Data Processing : The acquired Free Induction Decay (FID) is subjected to a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and the chemical shifts are calibrated relative to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2975 - 2860C-H StretchAlkyl (-CH₃, -CH₂)
1750 - 1735C=O StretchEster
1200 - 1170C-O StretchEster

The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex set of vibrations that are unique to the molecule, allowing for its definitive identification.[5]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation : For a liquid sample like this compound, the spectrum can be obtained directly as a thin liquid film. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), which are then pressed together to form a thin film.[5]

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Acquisition : A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample holder, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The data is typically collected over the mid-infrared range of 4000–400 cm⁻¹.[6]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and the structure of the molecule through its fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

m/zProposed Fragment Ion
88[CH₃CH₂COOCH₃]⁺ (Molecular Ion)
59[COOCH₃]⁺
57[CH₃CH₂CO]⁺ (Base Peak)
29[CH₃CH₂]⁺

The molecular ion peak for this compound is observed at m/z 88.[7] The most abundant fragment, known as the base peak, is typically the m/z 57 ion.[7]

Experimental Protocol for Mass Spectrometry
  • Sample Introduction : A small amount of the volatile liquid sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization : In Electron Ionization (EI), the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[7]

  • Fragmentation : The high energy of the molecular ion often causes it to break apart into smaller, positively charged fragments and neutral radicals.

  • Mass Analysis : The positively charged ions (both molecular and fragment ions) are accelerated into a mass analyzer, which separates them based on their m/z ratio.

  • Detection : An ion detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Analysis and Fragmentation

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and its fragmentation pattern in mass spectrometry.

Spectroscopic_Analysis cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information NMR NMR Connectivity (¹H, ¹³C) Connectivity (¹H, ¹³C) NMR->Connectivity (¹H, ¹³C) IR IR Functional Groups Functional Groups IR->Functional Groups MS MS Molecular Weight & Formula Molecular Weight & Formula MS->Molecular Weight & Formula Structural Elucidation Structural Elucidation Connectivity (¹H, ¹³C)->Structural Elucidation Functional Groups->Structural Elucidation Molecular Weight & Formula->Structural Elucidation This compound This compound This compound->NMR This compound->IR This compound->MS

Caption: Workflow for the structural elucidation of this compound.

Mass_Fragmentation M+• (m/z 88)\n[CH₃CH₂COOCH₃]⁺• M+• (m/z 88) [CH₃CH₂COOCH₃]⁺• m/z 57\n[CH₃CH₂CO]⁺ m/z 57 [CH₃CH₂CO]⁺ M+• (m/z 88)\n[CH₃CH₂COOCH₃]⁺•->m/z 57\n[CH₃CH₂CO]⁺ - •OCH₃ m/z 59\n[COOCH₃]⁺ m/z 59 [COOCH₃]⁺ M+• (m/z 88)\n[CH₃CH₂COOCH₃]⁺•->m/z 59\n[COOCH₃]⁺ - •CH₂CH₃ m/z 29\n[CH₃CH₂]⁺ m/z 29 [CH₃CH₂]⁺ m/z 57\n[CH₃CH₂CO]⁺->m/z 29\n[CH₃CH₂]⁺ - CO

Caption: Fragmentation pattern of this compound in Mass Spectrometry.

References

A Comprehensive Technical Guide to the Safe Handling of Methyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety precautions and handling procedures for methyl propionate, a common reagent and intermediate in research and development settings. Adherence to these guidelines is critical to ensure a safe laboratory environment and to mitigate the risks associated with the chemical's flammability and potential health hazards.

Hazard Identification and Classification

This compound is classified as a highly flammable liquid and vapor.[1][2][3][4] It can cause serious eye damage and may be harmful if inhaled or swallowed.[1] The vapor is heavier than air and can travel to an ignition source, causing a flashback.[5][6] Vapors may also form explosive mixtures with air.[6][7]

Quantitative Safety Data

The following table summarizes the key quantitative safety data for this compound, compiled from various safety data sheets.

PropertyValueReferences
Flash Point6°C (42.8°F) - 6.1°C (43.0°F) Closed Cup[1][8]
Auto-ignition Temperature465°C (869°F) - 468.89°C (876°F)[1][8]
Lower Explosive Limit (LEL)2.4% - 2.5%[7][8]
Upper Explosive Limit (UEL)13%[7][8]
Vapor Density (Air = 1)3.03[7]
UN Number1248[1][3]
Hazard Class3 (Flammable Liquid)[1][3]
Packing GroupII[1][3]

Engineering Controls and Personal Protective Equipment (PPE)

Proper engineering controls and personal protective equipment are paramount when handling this compound to minimize exposure and prevent accidents.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[2][3][9]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1][5][10]

  • All equipment used when handling the product must be grounded and bonded to prevent static discharge.[1][5][7]

  • An eyewash station and safety shower should be readily accessible in the immediate work area.[5]

Personal Protective Equipment:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4][11]

  • Skin Protection:

    • Wear solvent-resistant gloves.[5][6] The specific glove material should be chosen based on the breakthrough time and permeation rate for this compound.

    • Wear a lab coat or other protective clothing to prevent skin contact.[5][10] Flame-retardant and antistatic protective clothing is recommended.[3][4]

  • Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2][5]

Detailed Handling and Storage Protocols

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other sources of ignition.[1][5][12]

  • Keep containers tightly closed when not in use.[1][3][13]

  • Store separately from oxidizing agents, acids, and bases.[2][12][14]

Dispensing and Use:

  • Before dispensing, ensure all ignition sources are eliminated from the area.[7]

  • Ground and bond the receiving and dispensing containers to prevent static electricity buildup.[1][5]

  • Use only non-sparking tools.[1][5][6]

  • Perform all transfers and manipulations within a chemical fume hood.[3]

  • Avoid inhaling vapors and direct contact with skin and eyes.[2][4][11][14]

Disposal:

  • This compound and its container must be disposed of as hazardous waste.[1]

  • Do not dispose of it in the sewer system.[2][3][4]

  • Collect waste in a properly labeled, sealed container.

  • Consult with your institution's environmental health and safety department for specific disposal procedures.[5]

Emergency Procedures

Spill Response:

  • Evacuate all non-essential personnel from the spill area.[5]

  • Eliminate all sources of ignition.[1][5][7]

  • Ventilate the area.[5]

  • For small spills, absorb the material with an inert absorbent such as sand, earth, or vermiculite.[1][5]

  • For large spills, dike the area to prevent spreading.[1]

  • Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.[7]

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately remove contaminated clothing.[2] Wash the affected area with soap and plenty of water.[2][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[4][11] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[6] Seek immediate medical attention.[2]

Fire Fighting:

  • Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray to extinguish the fire.[4][5][6] Water may be ineffective.[5]

  • Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

  • Use water spray to keep fire-exposed containers cool and prevent them from exploding.[5]

Visual Safety Guides

The following diagrams illustrate key safety workflows and potential hazards associated with this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Ventilation Ensure Proper Ventilation (Fume Hood On) PPE->Ventilation Ignition Remove Ignition Sources Ventilation->Ignition Grounding Ground and Bond Containers Ignition->Grounding Dispense Dispense Chemical Grounding->Dispense Use Perform Experiment Dispense->Use Waste Collect Waste in Labeled Container Use->Waste Store Store in a Cool, Dry, Well-Ventilated Area Use->Store If not all is used Decontaminate Decontaminate Work Area Waste->Decontaminate DoffPPE Doff PPE Decontaminate->DoffPPE Wash Wash Hands DoffPPE->Wash ExposureEffects cluster_exposure Routes of Exposure cluster_effects Potential Health Effects Inhalation Inhalation RespIrritation Respiratory Irritation, Cough, Sore Throat Inhalation->RespIrritation SkinContact Skin Contact SkinIrritation Skin Redness SkinContact->SkinIrritation EyeContact Eye Contact EyeDamage Serious Eye Damage, Redness, Pain EyeContact->EyeDamage Ingestion Ingestion GI_Issues Abdominal Pain, Vomiting Ingestion->GI_Issues

References

An In-depth Technical Guide to the Industrial Preparation of Methyl Propionate from Ethylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl propionate, a key intermediate in the chemical industry and a precursor for materials like methyl methacrylate, is primarily synthesized on an industrial scale through the direct carbonylation of ethylene. This technical guide provides a comprehensive overview of this process, focusing on the prevalent palladium-catalyzed hydroesterification reaction. It details the reaction pathways, catalyst systems, and process parameters critical for efficient and selective production. This document summarizes quantitative data from various sources into structured tables for comparative analysis, provides detailed experimental protocols for key synthetic steps, and includes visualizations of the reaction pathway and experimental workflow to facilitate a deeper understanding of the core principles and practical execution of this important industrial process.

Introduction

The industrial synthesis of this compound from ethylene represents a highly atom-efficient process, directly converting simple feedstocks into a valuable chemical intermediate. The dominant route is the carboalkoxylation, or hydroesterification, of ethylene, which involves the reaction of ethylene with carbon monoxide and methanol in the presence of a catalyst.[1] This method is favored for its high selectivity and yield.

Historically, catalysts based on nickel carbonyl were employed.[1][2] However, modern industrial processes, such as the Lucite Alpha process, predominantly utilize sophisticated palladium-based catalyst systems. These systems offer superior activity and selectivity under milder reaction conditions. This guide will focus on the palladium-catalyzed pathway, which is the current state-of-the-art for industrial production.

Reaction Pathway and Catalysis

The overall chemical transformation for the synthesis of this compound from ethylene is as follows:

C₂H₄ + CO + CH₃OH → CH₃CH₂COOCH₃

This reaction is catalyzed by palladium complexes, typically featuring bidentate phosphine ligands. The catalyst facilitates a series of steps involving the coordination and insertion of ethylene and carbon monoxide, followed by methanolysis to yield the final product and regenerate the catalyst.

Catalyst System

A typical modern catalyst system consists of three main components:

  • Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a commonly used precursor.

  • Phosphine Ligand: 1,2-Bis(di-tert-butylphosphinomethyl)benzene (DTBPMB) is a highly effective ligand, known for its use in the Lucite Alpha process. Its bulky nature is crucial for achieving high selectivity towards this compound over competing polymerization reactions.

  • Acid Promoter: A strong acid, such as p-toluenesulfonic acid (TsOH) or methanesulfonic acid (MSA), is essential. The acid acts as a co-catalyst, facilitating the formation of the active palladium-hydride species that initiates the catalytic cycle.

Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed hydroesterification of ethylene is the "hydride pathway". The key steps are illustrated in the diagram below.

G Palladium-Catalyzed Hydroesterification of Ethylene (Hydride Pathway) Pd0 Pd(0)L (Active Catalyst) PdH [HPd(L)(S)]+ (Palladium Hydride) Pd0->PdH + H+ PdEt [EtPd(L)(S)]+ (Ethyl Palladium Complex) PdH->PdEt + C2H4 PdEtCO [EtPd(L)(CO)]+ PdEt->PdEtCO + CO PdCOEt [EtC(O)Pd(L)]+ (Propionyl Palladium Complex) PdEtCO->PdCOEt Migratory Insertion Product This compound CH3CH2COOCH3 PdCOEt->Product + CH3OH (Methanolysis) Product->Pd0 - H+

Caption: Catalytic cycle for the hydroesterification of ethylene.

Experimental Protocols

This section provides detailed methodologies for the preparation of the catalyst and the synthesis of this compound, based on procedures described in the literature.

Synthesis of 1,2-Bis(di-tert-butylphosphinomethyl)benzene (DTBPMB) Ligand

A common synthetic route involves the reaction of di-tert-butylphosphine with α,α'-dichloro-o-xylene.

Materials:

  • Di-tert-butylphosphine

  • α,α'-Dichloro-o-xylene

  • Sodium hydride (or other strong base)

  • Anhydrous tetrahydrofuran (THF)

  • Standard Schlenk line and glassware for air-sensitive synthesis

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), a solution of di-tert-butylphosphine in anhydrous THF is prepared in a Schlenk flask.

  • The solution is cooled in an ice bath, and sodium hydride is added portion-wise with stirring.

  • A solution of α,α'-dichloro-o-xylene in anhydrous THF is added dropwise to the phosphide solution.

  • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched by the careful addition of degassed water.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under vacuum.

  • The crude product is purified by recrystallization or column chromatography to yield 1,2-bis(di-tert-butylphosphinomethyl)benzene as a white solid.

Preparation of the Catalyst System and Synthesis of this compound

The following protocol is a representative example of a lab-scale synthesis.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,2-Bis(di-tert-butylphosphinomethyl)benzene (DTBPMB)

  • p-Toluenesulfonic acid (TsOH)

  • Methanol (anhydrous)

  • High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature control.

Procedure:

  • Catalyst Pre-activation: In a glovebox or under an inert atmosphere, palladium(II) acetate, DTBPMB, and p-toluenesulfonic acid are charged into the autoclave. Anhydrous methanol is added, and the mixture is stirred at a specified temperature (e.g., 80°C) for a period (e.g., 1-2 hours) to ensure the formation of the active catalyst complex.

  • Reaction: The autoclave is sealed, and the atmosphere is replaced with carbon monoxide. The reactor is then pressurized with a mixture of ethylene and carbon monoxide to the desired reaction pressure.

  • The reaction mixture is heated to the target temperature with vigorous stirring.

  • The reaction progress is monitored by the uptake of the reactant gases.

  • After the reaction is complete, the autoclave is cooled to room temperature, and the excess pressure is carefully vented.

  • The liquid product is collected, and a sample is analyzed by gas chromatography (GC) to determine the yield and selectivity of this compound.

Quantitative Data

The following tables summarize quantitative data from various sources, illustrating the effect of different catalysts and reaction conditions on the synthesis of this compound.

Table 1: Comparison of Palladium-Based Catalyst Systems

Catalyst PrecursorLigand/PromoterTemperature (°C)Pressure (MPa)Yield/Selectivity of this compound (%)Reference
Pd(OAc)₂PPh₃ / TsOH1002.0 (C₂H₄:CO = 1:1)>92% Selectivity[3]
Palladium AcetateTriphenylphosphine / Benzenesulfonic acid / Nickel Acetate803.0 (CO:C₂H₄ = 1:1)96% Yield[4]
Palladium AcetateTris(3,4-dimethoxyphenyl)phosphine / Boric Acid / Cobalt(II) Acetate803.0 (CO:C₂H₄ = 1:1)97% Yield[4]
Palladium AcetateTriphenylphosphine / Benzenesulfonic acid / Ruthenium Acetate702.0 (CO:C₂H₄ = 5:1)98% Selectivity[4]

Table 2: Comparison of Ruthenium-Based Catalyst Systems

Catalyst PrecursorLigand/PromoterTemperature (°C)Pressure (MPa)Yield/Selectivity of this compound (%)Reference
Ru₃(CO)₁₂Imidazole ionic liquid / LiCl1604.0 (CO₂)98.2% Yield[5]
Ru₃(CO)₁₂Imidazole ionic liquid / ZnCl₂1604.0 (CO₂)95.6% Yield[5]
Ru₃(CO)₁₂Imidazole ionic liquid (no promoter)1604.0 (CO₂)42.3% Yield[5]

Experimental Workflow and Catalyst Recycling

Efficient industrial processes require robust workflows that include catalyst preparation, reaction, product separation, and catalyst recycling.

G Industrial Workflow for this compound Synthesis cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_separation Separation & Purification cluster_recycling Catalyst Recycling Pd Pd(OAc)2 Preactivation Pre-activation in Methanol Pd->Preactivation Ligand Phosphine Ligand Ligand->Preactivation Acid Acid Promoter Acid->Preactivation Reactor High-Pressure Reactor Preactivation->Reactor Ethylene Ethylene Ethylene->Reactor CO Carbon Monoxide CO->Reactor Distillation Distillation Reactor->Distillation Product Pure Methyl Propionate Distillation->Product CatalystRecovery Catalyst Recovery Distillation->CatalystRecovery Catalyst Stream CatalystRecovery->Preactivation Recycled Catalyst

Caption: General industrial workflow for this compound synthesis.

Catalyst recycling is a critical aspect of the economic viability of this process due to the high cost of palladium. In homogeneous catalysis, this can be challenging. One approach involves using a biphasic system, where the catalyst resides in a separate phase (e.g., an ionic liquid) from the product, allowing for easier separation. Alternatively, the product can be separated by distillation, leaving the less volatile catalyst behind for reuse.

Conclusion

The industrial preparation of this compound from ethylene via palladium-catalyzed hydroesterification is a mature and highly efficient process. The choice of a bulky phosphine ligand, in conjunction with a palladium precursor and an acid promoter, is crucial for achieving high yields and selectivities. This guide has provided a detailed overview of the core technical aspects of this process, from the underlying catalytic cycle to practical experimental protocols and comparative quantitative data. For researchers and professionals in related fields, a thorough understanding of these principles is essential for process optimization, catalyst development, and the application of this versatile intermediate in further chemical syntheses.

References

understanding the fruity odor of methyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Fruity Odor of Methyl Propionate

Abstract

This compound (C₄H₈O₂) is a carboxylic ester recognized for its characteristic sweet, fruity, and rum-like aroma.[1][2] This volatile compound is found naturally in fruits like kiwi and strawberries and is widely utilized as a flavoring and fragrance agent in the food and cosmetic industries.[1][3][4] Understanding the chemical, physical, and biological underpinnings of its distinct odor is critical for researchers, scientists, and professionals in drug development and sensory science. This document provides a comprehensive technical overview of this compound, detailing its physicochemical properties, olfactory perception, synthesis, and analytical characterization.

Physicochemical Properties

This compound is a colorless liquid with physical and chemical properties that contribute to its volatility and sensory perception.[2][3] It is highly flammable and readily forms explosive mixtures with air.[1] Key quantitative data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
IUPAC Name Methyl propanoate [2][3]
Molecular Formula C₄H₈O₂ [1][2]
Molar Mass 88.11 g/mol [3]
Appearance Clear, colorless liquid [3][5]
Density 0.915 g/mL at 25 °C [1]
Melting Point -88 °C [1][2]
Boiling Point 79-80 °C at 760 mmHg [2][6]
Flash Point -2 °C (28 °F) [2][5]
Vapor Pressure 40 mmHg at 11 °C [1]
Vapor Density 3.0 (vs air) [1]
Water Solubility 5-6.2 g/100 mL at 20-25 °C [1][6]
Refractive Index n20/D 1.376 [1]
LogP 0.8 [1]

| CAS Number | 554-12-1 |[2][3] |

Odor Profile and Sensory Perception

The aroma of this compound is predominantly fruity, with specific descriptors including rum-like, sweet, ethereal, and notes of apple and strawberry.[1][6][7] The perception of its odor is dependent on its concentration, as defined by the odor threshold.

Table 2: Odor Profile and Thresholds of this compound

Parameter Description / Value Source(s)
Odor Type Fruity, rummy, sweet, fresh, with apple and strawberry notes. [1][7]
Flavor Profile Sweet, suggestive of black currant. [1]
Odor Threshold (in water) 100 ppb (parts per billion) [3][6]

| Flavor Threshold (in water) | 50 ppb (parts per billion) |[3][6] |

The fruity character of esters is closely linked to their molecular structure.[8] Generally, low-to-intermediate molecular weight esters are responsible for the pleasant fragrances of fruits and flowers.[9] The specific arrangement of the carbonyl group and the length of the alkyl chains in this compound are key determinants of its interaction with olfactory receptors.

Mechanism of Olfactory Perception

The detection of volatile compounds like this compound begins with their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal cavity.[10] This interaction initiates a sophisticated signaling cascade that converts the chemical signal into an electrical one, which is then processed by the brain. While the specific receptors for this compound are not fully elucidated, the general pathway for ester perception is well-understood.

Olfactory_Signaling_Pathway cluster_neuron Olfactory Sensory Neuron cluster_brain Olfactory Bulb / Brain MP This compound (Odorant) OR Olfactory Receptor (OR) MP->OR Binds Golf G-protein (Golf) OR->Golf Activates AC Adenylyl Cyclase (AC) Golf->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG Cyclic Nucleotide- Gated (CNG) Channel cAMP->CNG Opens Ions_in Ion Influx (Ca²⁺, Na⁺) CNG->Ions_in Allows Depolarization Membrane Depolarization Ions_in->Depolarization Causes Signal Signal to Brain (Odor Perception) Depolarization->Signal Generates Action Potential

Caption: Generalized olfactory signaling pathway for an odorant like this compound.

Synthesis of this compound

This compound can be synthesized through several methods. The most common laboratory preparation is Fischer esterification, while industrial production often involves a carboalkoxylation reaction.[2]

Fischer Esterification

This method involves the acid-catalyzed reaction between propionic acid and methanol.[1][11]

Fischer_Esterification_Workflow start Start reactants Combine Reactants: - Propionic Acid - Methanol (excess) - Acid Catalyst (e.g., H₂SO₄) start->reactants reflux Heat Mixture to Reflux (e.g., 4 hours at 328K) reactants->reflux workup Reaction Workup reflux->workup After cooling neutralize 1. Neutralize (e.g., with NaHCO₃ soln) workup->neutralize wash 2. Wash with Brine neutralize->wash dry 3. Dry (e.g., with anhydrous MgSO₄) wash->dry purify Purification dry->purify distill Fractional Distillation purify->distill product Collect Pure This compound distill->product

Caption: Workflow for the laboratory synthesis of this compound via Fischer esterification.

Industrial Synthesis

Industrially, this compound is prepared by the reaction of ethylene with carbon monoxide and methanol, catalyzed by nickel carbonyl or palladium(0) complexes.[2][12] Reaction: C₂H₄ + CO + MeOH → CH₃CH₂CO₂CH₃[2]

Experimental Protocols & Analytical Methodologies

The characterization and quantification of this compound rely on several key analytical techniques.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is used to separate this compound from a mixture and confirm its identity based on its mass spectrum.[12][13]

Methodology:

  • Sample Preparation: Dilute the sample containing this compound in a suitable volatile solvent (e.g., diethyl ether).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port, typically set at 250 °C.[12]

  • Chromatographic Separation: Use a capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).[12] Program the oven temperature, for instance, starting at 80 °C (hold for 2 min) and ramping up to 250 °C at 10 °C/min.[12] Helium is commonly used as the carrier gas at a flow rate of 1.0 mL/min.[12]

  • Mass Spectrometry: As this compound elutes from the column, it enters the mass spectrometer. The ionization energy is typically set to 70 eV.[12] The mass detector scans a range (e.g., 30-800 m/z) to produce a mass spectrum.[12]

  • Data Analysis: The resulting chromatogram will show a peak at a specific retention time for this compound. The corresponding mass spectrum is compared to a reference library (e.g., NIST) for positive identification. Key fragments for this compound include m/z 57, 29, and 88 (molecular ion).[14][15]

GCMS_Workflow prep Sample Preparation (Dilution in solvent) inject Injection (1µL into GC port) prep->inject separate GC Separation (Capillary Column) inject->separate ionize MS Ionization (Electron Impact, 70 eV) separate->ionize detect Mass Detection (Scan m/z range) ionize->detect analyze Data Analysis detect->analyze chromatogram Identify Peak by Retention Time analyze->chromatogram spectrum Confirm Identity via Mass Spectrum Library chromatogram->spectrum

Caption: General workflow for the analysis of this compound using GC-MS.

Spectroscopic Data

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for structural elucidation.

Table 3: Spectroscopic Data Summary for this compound

Technique Key Peaks / Shifts (ppm or cm⁻¹) Interpretation Source(s)
¹H NMR ~3.67 (s, 3H), ~2.33 (q, 2H), ~1.14 (t, 3H) -O-CH₃ (methoxy group), -CO-CH₂-, -CH₂-CH₃ [16][17]

| IR Spectroscopy | ~1743 cm⁻¹ (strong), ~1203 cm⁻¹, 2846-2954 cm⁻¹ | C=O (ester carbonyl stretch), C-O-C stretch, C-H (alkyl) stretch |[18] |

Conclusion

The distinct fruity odor of this compound is a direct consequence of its specific molecular structure and physicochemical properties, which govern its volatility and interaction with human olfactory receptors. A comprehensive understanding, derived from sensory evaluation, chemical synthesis, and sophisticated analytical techniques, is fundamental for its effective application in the flavor, fragrance, and chemical industries. Further research into the specific olfactory receptors that bind this compound could provide deeper insights into the structure-odor relationship and the broader mechanisms of chemosensation.

References

Methodological & Application

Application of Methyl Propionate as a Gas Chromatography Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of methyl propionate as a standard in gas chromatography (GC). These guidelines are intended to assist in the accurate quantification of volatile and semi-volatile organic compounds in various matrices, with a particular focus on applications in flavor, fragrance, and industrial chemical analysis.

Introduction

This compound is a volatile ester with physical and chemical properties that make it a suitable candidate for use as a standard in gas chromatography. Its moderate boiling point (79°C), good stability, and high purity when obtained from commercial suppliers allow for its effective use as both an internal and external standard in quantitative analytical methods. As an internal standard, it can correct for variations in injection volume and sample preparation, thereby improving the accuracy and precision of the analysis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound relevant to its use as a GC standard is presented in Table 1.

PropertyValue
Chemical Formula C₄H₈O₂
Molecular Weight 88.11 g/mol [1][2]
Boiling Point 79 °C[3]
Density 0.915 g/mL at 25 °C[3]
Refractive Index n20/D 1.376[3]
Purity (for GC standard) >99.5%[2]
CAS Number 554-12-1[1][2][3]

Applications

This compound is particularly well-suited as a standard in the following applications:

  • Flavor and Fragrance Analysis: For the quantification of other esters and volatile organic compounds (VOCs) in complex matrices such as food, beverages, and cosmetic products.

  • Industrial Chemical Analysis: In the monitoring of industrial processes, for example, in the production of methyl methacrylate, where this compound can be an unreacted starting material.

  • Environmental Monitoring: For the analysis of volatile organic pollutants in air, water, and soil samples.

Experimental Protocols

Use as an Internal Standard for the Quantification of Volatile Esters

This protocol describes the use of this compound as an internal standard for the quantification of a target analyte (e.g., ethyl acetate) in a sample matrix by GC with Flame Ionization Detection (GC-FID). The principle of the internal standard method relies on the consistent ratio of the analyte's peak area to the internal standard's peak area across samples and calibration standards.

4.1.1. Materials and Reagents

  • This compound (GC standard grade, >99.5% purity)

  • Target analyte(s) (e.g., ethyl acetate, analytical grade)

  • Solvent (e.g., methanol, GC grade)

  • Sample matrix

4.1.2. Preparation of Standard Solutions

  • Internal Standard Stock Solution (10 mg/mL): Accurately weigh approximately 1 g of this compound, dissolve it in, and bring the volume to 100 mL with methanol in a volumetric flask.

  • Analyte Stock Solution (10 mg/mL): Accurately weigh approximately 1 g of the target analyte and dissolve it in, and bring the volume to 100 mL with methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by adding varying concentrations of the analyte stock solution and a constant concentration of the internal standard stock solution to a series of volumetric flasks and diluting with methanol. A typical set of calibration standards is outlined in Table 2.

Table 2: Preparation of Calibration Standards

Calibration LevelVolume of Analyte Stock (mL)Volume of Internal Standard Stock (mL)Final Volume (mL)Analyte Concentration (µg/mL)Internal Standard Concentration (µg/mL)
10.111010100
20.511050100
31.0110100100
42.5110250100
55.0110500100

4.1.3. Sample Preparation

  • Accurately weigh approximately 1 g of the sample into a vial.

  • Add a known amount of the internal standard stock solution (e.g., 100 µL of a 10 mg/mL solution).

  • Add a suitable solvent to extract the analytes from the sample matrix.

  • Vortex and centrifuge the sample to separate any solid material.

  • Transfer the supernatant to a GC vial for analysis.

4.1.4. Gas Chromatography (GC-FID) Conditions

The following GC conditions are a starting point and may require optimization for specific applications.

ParameterCondition
Column HP-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Detector Temperature 280 °C
Carrier Gas Helium or Hydrogen, constant flow
Oven Program 40 °C (hold for 2 min), ramp to 150 °C at 10 °C/min, hold for 5 min
Injection Volume 1 µL
Split Ratio 50:1

4.1.5. Data Analysis

  • Integrate the peak areas of the analyte and the internal standard (this compound).

  • Calculate the response factor (RF) for each calibration standard using the following formula: RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

  • Plot a calibration curve of the area ratio (Areaanalyte / AreaIS) versus the concentration ratio (Concentrationanalyte / ConcentrationIS).

  • Determine the concentration of the analyte in the sample using the calculated response factor or the calibration curve.

Workflow Diagrams

GC_Internal_Standard_Workflow cluster_prep Preparation cluster_cal Calibration cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing IS_Stock Internal Standard Stock Solution Cal_Standards Prepare Calibration Standards IS_Stock->Cal_Standards Spike_Sample Spike Sample with Internal Standard IS_Stock->Spike_Sample Analyte_Stock Analyte Stock Solution Analyte_Stock->Cal_Standards Sample Sample Sample->Spike_Sample GC_Analysis GC-FID Analysis Cal_Standards->GC_Analysis Spike_Sample->GC_Analysis Data_Processing Data Integration & Quantification GC_Analysis->Data_Processing

Caption: Workflow for quantitative analysis using an internal standard.

Quantitative Data Summary

The performance of this compound as an internal standard should be validated for each specific application. Table 3 provides an example of typical validation parameters.

Table 3: Method Validation Data for the Quantification of Ethyl Acetate using this compound as an Internal Standard

ParameterResult
Linearity (R²) > 0.995
Range 10 - 500 µg/mL
Limit of Detection (LOD) 2 µg/mL
Limit of Quantification (LOQ) 10 µg/mL
Repeatability (RSD, n=6) < 5%
Intermediate Precision (RSD) < 7%
Recovery 98 - 102%[4]

Logical Relationship for Standard Selection

The selection of an appropriate internal standard is critical for accurate quantification. The following diagram illustrates the key considerations.

Internal_Standard_Selection Analyte Target Analyte(s) Criteria Selection Criteria Analyte->Criteria IS_Candidate Internal Standard Candidate (e.g., this compound) IS_Candidate->Criteria Chem_Sim Chemically Similar Criteria->Chem_Sim Not_Present Not in Sample Criteria->Not_Present Resolved Chromatographically Resolved Criteria->Resolved Stable Stable Criteria->Stable

Caption: Key criteria for selecting an internal standard.

Conclusion

This compound is a reliable and effective standard for gas chromatography applications. Its use, particularly as an internal standard, can significantly enhance the accuracy and precision of quantitative analysis of volatile and semi-volatile compounds. The protocols and data presented in these application notes provide a solid foundation for the development and validation of robust GC methods in various research and industrial settings. Proper method validation is essential to ensure the suitability of this compound for each specific analytical challenge.

References

Methyl Propionate as a High-Performance Solvent for Cellulose Nitrate Lacquers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl propionate, a colorless liquid with a characteristic fruity odor, is an effective and versatile solvent for a wide range of industrial applications, including the formulation of cellulose nitrate lacquers.[1][2] Its moderate polarity and favorable evaporation rate make it a suitable choice for dissolving nitrocellulose resins and achieving desirable lacquer properties.[1] This document provides detailed application notes on the use of this compound as a solvent for cellulose nitrate lacquers, along with standardized experimental protocols for evaluating its performance against other common solvents.

Application Notes

Overview of this compound in Cellulose Nitrate Lacquers

This compound serves as a true solvent for cellulose nitrate, capable of dissolving the resin to form a clear, viscous solution.[3] In lacquer formulations, the solvent system plays a critical role in determining the application properties, drying characteristics, and final film performance. The choice of solvent impacts viscosity, flow and leveling, and the potential for film defects.

Key Properties of this compound:

PropertyValueReference
Chemical Formula C4H8O2[2]
Molar Mass 88.11 g/mol [4]
Boiling Point 79 °C[5]
Flash Point -2 °C[2]
Density 0.915 g/mL at 25 °C[5]
Performance Characteristics

While direct quantitative comparisons are formulation-dependent, the following characteristics of this compound in cellulose nitrate lacquers can be highlighted:

  • Viscosity: The viscosity of a nitrocellulose solution is influenced by the solvent type. Generally, for a given concentration of nitrocellulose, ketones of a similar boiling point to esters may produce lower viscosity solutions.[1] The viscosity of nitrocellulose solutions will increase with higher concentrations of the nitrocellulose resin.[6]

  • Drying Time: The evaporation rate of the solvent is a primary determinant of the drying time of a lacquer. Solvents are often categorized by their boiling points, with lower-boiling solvents generally leading to faster drying times.[7] Nitrocellulose lacquers dry by the physical evaporation of the solvent, a process that can continue for an extended period, from minutes to weeks, for the film to fully harden and shrink.[8]

  • Film Properties: The solvent system can influence the final properties of the dried lacquer film, such as hardness and durability. The molecular weight of the nitrocellulose resin is a key factor, with lower viscosity grades producing weaker films, while higher viscosity grades offer better durability.[1]

Experimental Protocols

To facilitate the direct comparison of this compound with other solvents in cellulose nitrate lacquer formulations, the following standardized experimental protocols are provided. These protocols are based on established ASTM International standards.

Viscosity Determination of Cellulose Nitrate Solutions

This protocol is adapted from ASTM D1343, "Standard Test Method for Viscosity of Cellulose Derivatives by Ball-Drop Method." This method is suitable for determining the viscosity of solutions of various cellulose derivatives.

Objective: To determine the viscosity of cellulose nitrate solutions in this compound and other comparative solvents at various concentrations.

Apparatus:

  • Constant temperature water bath (maintained at 25 ± 0.1 °C)

  • Ball-drop viscosity tubes (with reference marks)

  • Steel balls (e.g., 2.38-mm diameter)

  • Stopwatch

  • Analytical balance

Procedure:

  • Solution Preparation:

    • Prepare solutions of a specific grade of nitrocellulose (e.g., RS 1/2 second) in this compound at various concentrations (e.g., 10%, 15%, 20% by weight).

    • Similarly, prepare solutions of the same nitrocellulose in comparator solvents (e.g., ethyl acetate, methyl isobutyl ketone).

    • Ensure complete dissolution of the nitrocellulose by gentle agitation.

  • Viscosity Measurement:

    • Place the viscosity tube containing the sample solution in the constant temperature water bath and allow it to equilibrate to 25 °C.

    • Carefully drop a steel ball into the center of the solution.

    • Start the stopwatch when the ball passes the upper reference mark and stop it when it passes the lower reference mark.

    • Record the time in seconds.

    • Repeat the measurement at least three times and calculate the average time.

  • Calculation:

    • The viscosity in poises can be calculated using the formula provided in the ASTM D1343 standard, which takes into account the ball's diameter and density, the solution's density, and the time of fall.

Data Presentation:

The results should be presented in a table comparing the viscosity (in poises or centipoises) of the nitrocellulose solutions at different concentrations for each solvent.

SolventNitrocellulose Conc. (wt%)Average Fall Time (s)Viscosity (cP)
This compound10
15
20
Ethyl Acetate10
15
20
MIBK10
15
20

Experimental Workflow for Viscosity Determination ```dot graph TD { A[Prepare Nitrocellulose Solutions(this compound & Comparators)] --> B{Equilibrate Sample to 25°C}; B --> C[Perform Ball-Drop Test]; C --> D[Record Fall Time]; D --> E{Repeat 3x and Average}; E --> F[Calculate Viscosity]; F --> G[Tabulate and Compare Data]; node[shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A; B; C; D; E; F; G; edge[color="#4285F4"]; }

Drying Time Evaluation Process
Film Hardness Determination

This protocol is adapted from ASTM D4366, "Standard Test Methods for Hardness of Organic Coatings by Pendulum Damping." The König pendulum method is described here.

Objective: To measure and compare the hardness of dried cellulose nitrate lacquer films prepared with different solvents.

Apparatus:

  • König pendulum hardness tester

  • Glass panels

  • Film applicator

Procedure:

  • Film Preparation:

    • Prepare lacquer films on glass panels as described in the drying time protocol.

    • Allow the films to cure for a specified period (e.g., 7 days) under controlled conditions to ensure complete solvent evaporation.

  • Hardness Measurement:

    • Level the pendulum hardness tester.

    • Place the coated panel on the instrument's stage.

    • Gently lower the pendulum onto the film surface.

    • Deflect the pendulum to the 6° mark and release it.

    • Measure the time in seconds required for the amplitude of oscillation to decrease from 6° to 3°.

    • Perform the test at three different locations on each film and calculate the average.

Data Presentation:

Tabulate the average pendulum hardness values for each lacquer formulation.

Solvent Used in LacquerAverage Hardness (König seconds)
This compound
Ethyl Acetate
MIBK

Signaling Pathway for Film Hardness

Hardness Solvent Solvent Evaporation Film Film Formation & Curing Solvent->Film Pendulum Pendulum Damping Film->Pendulum Hardness Hardness Value (seconds) Pendulum->Hardness

From Solvent to Hardness Value

Conclusion

This compound is a viable solvent for cellulose nitrate lacquers, offering a balance of properties that can be advantageous in various formulations. To fully characterize its performance and optimize its use, it is essential to conduct systematic evaluations against other common solvents. The experimental protocols provided in this document offer a standardized approach for generating the quantitative data necessary for informed formulation decisions by researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for the Transesterification of Methyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transesterification is a crucial organic reaction that involves the conversion of one ester into another through the exchange of the alkoxy group. This process is widely utilized in various industrial applications, including the synthesis of pharmaceuticals, polymers, and biofuels. The transesterification of methyl propionate serves as a fundamental model for understanding the kinetics and mechanisms of this reaction class. This document provides detailed application notes and experimental protocols for conducting the transesterification of this compound, focusing on both acid and base-catalyzed pathways.

The reaction involves the displacement of the methoxy group from this compound by another alcohol, resulting in the formation of a new propionate ester and methanol as a byproduct. The equilibrium nature of the reaction necessitates strategies to drive it towards the desired product, such as using an excess of the reactant alcohol or removing one of the products.[1]

Catalysis and Reaction Mechanisms

Transesterification can be effectively catalyzed by both acids and bases.[1] The choice of catalyst significantly influences the reaction rate and mechanism.

Acid-Catalyzed Transesterification: In the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, the carbonyl oxygen of the ester is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The reaction proceeds through a tetrahedral intermediate.

Base-Catalyzed Transesterification: Under basic conditions, typically using an alkoxide that corresponds to the reactant alcohol (e.g., sodium ethoxide for reaction with ethanol), the alcohol is deprotonated to form a more potent nucleophile. This alkoxide then attacks the carbonyl carbon of the ester, also proceeding through a tetrahedral intermediate. Base-catalyzed reactions are generally faster than acid-catalyzed ones.

Data Presentation

The following table summarizes representative quantitative data for the transesterification of this compound under different catalytic conditions. Please note that yields are highly dependent on specific reaction parameters.

CatalystReactant AlcoholMolar Ratio (Alcohol:Ester)Temperature (°C)Reaction TimeYield (%)Reference
Sulfuric AcidEthanol2.5:1Reflux1-3 hours~40[2]
p-Toluenesulfonic AcidMethanol (in excess)Continuous feed102Continuous>93[3]
Dowex 50W x 2Ethanol5:6 (Propionic Acid:Ethanol)107-110Continuous99.13[4]
Amberlyst-15n-ButanolExcess alcohol90-Slow reaction[5]
Pseudomonas stutzeri LipaseVariousSolvent-freeOptimized2-8 hours85-95[6]

Mandatory Visualizations

Reaction_Mechanism

Caption: Reaction mechanisms for acid and base-catalyzed transesterification.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Reactants Measure Reactants: This compound & Alcohol Mixing Combine Reactants and Catalyst Reactants->Mixing Catalyst Prepare Catalyst Solution Catalyst->Mixing Setup Assemble Reflux Apparatus Setup->Mixing Heating Heat to Reflux with Stirring Mixing->Heating Monitoring Monitor Reaction Progress (TLC, FTIR, or GC) Heating->Monitoring Cooling Cool Reaction Mixture Monitoring->Cooling Reaction Complete Quenching Quench Catalyst (e.g., with NaHCO3 solution) Cooling->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer (e.g., with Na2SO4) Extraction->Drying Purification Purify by Distillation Drying->Purification Characterization Characterize Product (GC-MS, NMR, FTIR) Purification->Characterization Yield Calculate Yield Characterization->Yield

Caption: General experimental workflow for transesterification of this compound.

Experimental Protocols

Acid-Catalyzed Transesterification of this compound with Ethanol

Materials:

  • This compound

  • Anhydrous ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine this compound and a 2.5 to 6-fold molar excess of anhydrous ethanol.[2][4]

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by volume of the limiting reagent) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue heating with vigorous stirring for 1-3 hours.[2] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious as CO₂ evolution may cause pressure buildup.

    • Separate the organic layer.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Purify the resulting ethyl propionate by fractional distillation.

  • Analysis:

    • Characterize the product using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its identity and purity.[7]

    • Further characterization can be performed using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.[8]

Base-Catalyzed Transesterification of this compound with Butanol

Materials:

  • This compound

  • n-Butanol

  • Sodium metal or sodium butoxide

  • Anhydrous diethyl ether

  • Saturated ammonium chloride solution (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Catalyst Preparation (if using sodium metal): In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a catalytic amount of sodium metal in an excess of n-butanol. This will form sodium butoxide in situ.

  • Reaction Setup: To the freshly prepared sodium butoxide solution, add this compound.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux with stirring. The reaction is typically faster than the acid-catalyzed version and can be monitored by TLC or GC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding a saturated solution of ammonium chloride.

    • Add diethyl ether to extract the product.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure.

    • Purify the resulting butyl propionate by fractional distillation.

  • Analysis:

    • Characterize the product using GC-MS, NMR, and FTIR as described for the acid-catalyzed protocol.

Safety Precautions

  • This compound is a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][9][10]

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood, wearing acid-resistant gloves, a lab coat, and eye protection.[11]

  • Sodium metal is highly reactive and flammable. Handle under an inert atmosphere and away from water.

  • Ethanol and n-butanol are flammable liquids.

  • Always perform reactions in a well-ventilated fume hood.

  • Ensure that all glassware is properly clamped and secured.

  • Use appropriate fire safety measures.

Product Analysis and Characterization

The progress of the transesterification reaction and the purity of the final product can be monitored and confirmed using various analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating the components of the reaction mixture and identifying the product based on its mass spectrum. It is also used to determine the conversion of the starting material and the purity of the product.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the reaction in real-time by observing the disappearance of the C-O stretch of the reactant ester and the appearance of the C-O stretch of the product ester.[8][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the purified product by analyzing the chemical shifts and coupling patterns of the protons and carbons.

References

Application Notes and Protocols: Aldol Condensation of Methyl Propionate with Formaldehyde for the Synthesis of Methyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol condensation of methyl propionate (MP) with formaldehyde (FA) is a significant reaction in industrial organic synthesis, primarily for the production of methyl methacrylate (MMA), a key monomer for the synthesis of polymethyl methacrylate (PMMA) and other polymers.[1][2] This route is considered more environmentally friendly and sustainable compared to traditional methods.[1][2] The reaction is typically a vapor-phase process carried out over solid acid-base catalysts.[3][4]

The efficiency of this process, in terms of this compound conversion and selectivity towards methyl methacrylate, is highly dependent on the catalyst system and reaction conditions.[3] This document provides detailed application notes, experimental protocols, and performance data for this reaction, focusing on heterogeneous catalytic systems.

Reaction Pathway and Mechanism

The overall reaction involves the condensation of this compound with formaldehyde, followed by dehydration to yield methyl methacrylate. The reaction is catalyzed by acid-base bifunctional catalysts. Basic sites on the catalyst are thought to activate the this compound by abstracting an α-hydrogen to form an enolate intermediate. This enolate then attacks the formaldehyde. Acidic sites are believed to facilitate the dehydration of the aldol addition product to form the α,β-unsaturated ester, methyl methacrylate.

Reaction_Pathway cluster_products MP This compound Int Aldol Adduct Intermediate MP->Int + Formaldehyde FA Formaldehyde Cat Acid-Base Catalyst Cat->Int MMA Methyl Methacrylate Cat->MMA Int->MMA - H2O H2O Water

Caption: Reaction pathway for the aldol condensation of this compound and formaldehyde.

Quantitative Data Presentation

The following tables summarize the catalytic performance of various systems under different experimental conditions.

Table 1: Performance of Different Catalysts in the Aldol Condensation of this compound and Formaldehyde

CatalystMP Conversion (%)MMA Selectivity (%)MMA Yield (%)Reaction Temperature (°C)Molar Ratio (MP:FA:Methanol)LHSV (h⁻¹)Reference
Cs–P–0.1Fe/γ-Al₂O₃28.393.526.33701:1:21.2[5]
Zr–Mg–Cs/SiO₂819072.9Not SpecifiedNot SpecifiedNot Specified[3]
15%Cs-0.05%Zr/SiO₂25.286.121.7300Not SpecifiedNot Specified[6]
Cs/SiO₂148612.0Not SpecifiedNot SpecifiedNot Specified[3]
10Cs-5P/Al₂O₃Not SpecifiedNot SpecifiedNot Specified350Not Specified0.6[1]

Table 2: Effect of Reaction Temperature on Catalytic Performance using Cs–P–0.1Fe/γ-Al₂O₃ Catalyst

Reaction Temperature (°C)MP Conversion (%)MMA Selectivity (%)MMA Yield (%)
30018.1Not SpecifiedNot Specified
350Not SpecifiedNot SpecifiedNot Specified
37028.393.526.3
40036.463.823.2
Data extracted from a graphical representation in the source.[5]

Experimental Protocols

The following protocols are generalized from several literature sources for the vapor-phase aldol condensation of this compound and formaldehyde in a fixed-bed reactor.

Catalyst Preparation (Example: Cs/SiO₂ via Wet Impregnation)
  • Support Preparation: Dry high-purity silica gel at 120°C for 4 hours to remove adsorbed water.

  • Impregnation Solution: Prepare an aqueous solution of a cesium salt (e.g., cesium nitrate, CsNO₃, or cesium hydroxide, CsOH). The concentration should be calculated to achieve the desired weight percentage of cesium on the silica support.

  • Impregnation: Add the dried silica gel to the cesium salt solution. Allow the mixture to stand for at least 4 hours to ensure complete impregnation of the pores.

  • Drying: Remove the excess solution by filtration (if necessary) and dry the impregnated silica gel at 100-120°C overnight.

  • Calcination: Place the dried catalyst precursor in a furnace. Ramp the temperature to 400-500°C at a rate of 5°C/min and hold for 4 hours in a flow of air or an inert gas like nitrogen. This step decomposes the salt precursor to the active oxide form.

  • Sieving: After cooling, sieve the catalyst to the desired particle size for packing into the reactor.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Cat_Prep Catalyst Preparation (Impregnation & Calcination) Reactor_Setup Fixed-Bed Reactor Setup (Catalyst Packing, System Purge) Cat_Prep->Reactor_Setup React_Prep Reactant Mixture Preparation (MP, FA, Methanol) Reaction Vapor-Phase Reaction (Set Temperature, Pressure, Flow Rate) React_Prep->Reaction Reactor_Setup->Reaction Prod_Collect Product Collection (Condensation at Low Temperature) Reaction->Prod_Collect Analysis Product Analysis (GC-FID) Prod_Collect->Analysis Data_Calc Data Calculation (Conversion, Selectivity, Yield) Analysis->Data_Calc

Caption: General experimental workflow for the catalytic synthesis of MMA.

Fixed-Bed Reactor Operation
  • Reactor Packing: A fixed-bed reactor (typically a stainless steel tube) is packed with a known amount of the prepared catalyst, supported by quartz wool at both ends.

  • Catalyst Pre-treatment: The packed reactor is placed in a furnace. The catalyst is pre-treated in situ by heating it to the reaction temperature under a flow of inert gas (e.g., nitrogen) for at least 1 hour to remove any adsorbed impurities.

  • Reactant Feed: A mixture of this compound, formaldehyde (often used as a formalin solution or a formaldehyde-methanol mixture), and methanol (as a solvent and stabilizer) is prepared with the desired molar ratio.[5] This liquid mixture is fed into a vaporizer and then introduced into the reactor using a high-performance liquid chromatography (HPLC) pump. An inert gas is used as a carrier.

  • Reaction Conditions: The reactor temperature is maintained using a temperature controller. The reaction is typically carried out at atmospheric pressure. The liquid hourly space velocity (LHSV), which is the volumetric flow rate of the liquid feed per unit volume of the catalyst bed, is a critical parameter to control.

  • Product Collection: The effluent gas from the reactor is passed through a condenser cooled with a chiller (e.g., to 5°C) to liquefy the products and unreacted reactants. The liquid products are collected for analysis.

Product Analysis
  • Instrumentation: The collected liquid product is analyzed using a gas chromatograph equipped with a flame ionization detector (GC-FID).[2][7][8]

  • Chromatographic Conditions (Typical):

    • Column: A capillary column suitable for separating polar organic compounds (e.g., a wax or a mid-polarity column).

    • Carrier Gas: Nitrogen or Helium.

    • Temperatures: Injector and detector temperatures are typically set around 250°C. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50°C) to a higher final temperature to ensure separation of all components.

    • Injection: A small volume (e.g., 1 µL) of the product mixture is injected.

  • Quantification: An internal standard method is often used for accurate quantification. A known amount of an internal standard (a compound not present in the reaction mixture) is added to the product sample. Calibration curves for this compound and methyl methacrylate are generated by analyzing standard solutions of known concentrations.

  • Calculations:

    • This compound Conversion (%):

    • Methyl Methacrylate Selectivity (%):

    • Methyl Methacrylate Yield (%):

Catalyst Stability and Regeneration

Catalyst deactivation can occur over time due to coke deposition on the catalyst surface.[9] The stability of the catalyst is a crucial factor for industrial applications. Deactivated catalysts can often be regenerated by calcination in air at an elevated temperature (e.g., 400°C) to burn off the deposited coke, restoring their activity.[3]

Safety Considerations

  • Formaldehyde is a known carcinogen and is highly toxic. All manipulations should be performed in a well-ventilated fume hood.

  • This compound and methyl methacrylate are flammable liquids. Avoid ignition sources.

  • The reaction is carried out at high temperatures. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.

  • Ensure the reactor system is pressure-tested and leak-proof before starting the experiment.

References

Application Note: Quantitative Analysis of Methyl Propionate using ¹H-NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for elucidating molecular structures. Beyond its qualitative capabilities, quantitative NMR (qNMR) has emerged as a powerful and accurate method for determining the concentration and purity of substances.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[1][2] This application note provides a detailed protocol for the quantitative analysis of methyl propionate using ¹H-NMR spectroscopy with an internal standard, a method recognized for its high accuracy and traceability to the International System of Units (SI).[3][4]

Principle of Quantitative ¹H-NMR

The concentration of an analyte in a solution can be determined by comparing the integral of a specific resonance from the analyte with the integral of a resonance from a certified internal standard of known concentration. The relationship is described by the following equation:

Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

Where:

  • I : Integral area of the NMR signal

  • N : Number of protons for the integrated signal

  • M : Molar mass

  • m : Mass

  • Purity : Purity of the compound

  • analyte : this compound

  • std : Internal Standard

This direct measurement capability often gives qNMR an advantage over chromatographic techniques, which may not detect all species, such as residual solvents or water.[1]

Experimental Protocol

Materials and Reagents
Equipment & MaterialsChemicals & Reagents
NMR Spectrometer (e.g., 400 MHz)This compound (Analyte)
High-precision analytical balanceMaleic Acid (Internal Standard, Purity ≥99%)[1][5]
Vortex mixerDeuterated Chloroform (CDCl₃) with 0.03% TMS
5 mm NMR tubesPipettes and appropriate tips
Vials and capsSpatulas
Selection of Internal Standard

An ideal internal standard is crucial for accurate qNMR.[5] Key characteristics include:

  • High purity (≥99%).[5]

  • Chemical stability and non-reactivity with the analyte.[1]

  • Good solubility in the chosen deuterated solvent.[1][5]

  • An ¹H-NMR spectrum with simple signals that do not overlap with the analyte signals.[1]

Maleic acid is selected for this protocol. Its two alkene protons produce a sharp singlet at approximately 6.3 ppm, which is well-separated from the signals of this compound.[1]

CompoundMolar Mass ( g/mol )Signal for Quantification¹H Chemical Shift (ppm in CDCl₃)
Maleic Acid116.07CH=CH~6.3 (singlet)
Sample Preparation (Internal Standard Method)

Accurate sample preparation is critical for reliable quantification.[3][6]

  • Weighing: Using a high-precision analytical balance, accurately weigh approximately 10-20 mg of the internal standard (Maleic Acid) into a clean, dry vial. Record the exact mass.

  • Analyte Addition: To the same vial, add approximately 15-30 mg of this compound and record the exact mass.

  • Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Homogenization: Securely cap the vial and vortex for at least 30 seconds to ensure complete dissolution and a homogeneous solution. A visual inspection should confirm that no solid particles remain.[7]

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube.

¹H-NMR Data Acquisition

Acquisition parameters must be optimized for quantification to ensure uniform signal excitation and complete relaxation.

ParameterRecommended ValuePurpose
Spectrometer400 MHz or higherProvides better signal dispersion.
Pulse Angle30° or 90°A 90° pulse provides maximum signal for a single scan.
Relaxation Delay (d1) ≥ 5 x T₁ of all protons of interest (Typically 30s)Crucial for full magnetization recovery , ensuring integrals are directly proportional to proton count.[3]
Acquisition Time≥ 3 secondsEnsures high digital resolution.
Number of Scans8 to 16Improves signal-to-noise ratio.
Temperature298 K (25 °C)Maintain constant temperature for consistency.
Data Processing and Analysis
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) and perform Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum to achieve a pure absorption signal. Apply a polynomial baseline correction to the entire spectrum to ensure accurate integration.

  • Signal Integration:

    • Integrate the singlet from the two alkene protons of maleic acid (~6.3 ppm). This is I_std .

    • Integrate one of the well-resolved signals of this compound. The singlet from the methoxy group (-OCH₃) at ~3.67 ppm is ideal as it is sharp and less prone to overlap. This is I_analyte .

  • Purity Calculation: Use the formula provided in the "Principle" section with the recorded masses and integral values.

Data Presentation

Table 1: ¹H-NMR Signal Assignment for this compound The ¹H-NMR spectrum of this compound has three distinct proton environments with an expected integration ratio of 3:2:3.[8]

Assignment (Structure: CH₃CH₂COOCH₃)Chemical Shift (δ, ppm in CDCl₃)MultiplicityNumber of Protons (N_analyte)
-COOCH₃~3.67Singlet (s)3
-CH₂-~2.32Quartet (q)2
CH₃-CH₂-~1.14Triplet (t)3

Table 2: Example Quantification Data

ParameterSymbolInternal Standard (Maleic Acid)Analyte (this compound)
Mass Weighed (mg)m15.2022.50
Molar Mass ( g/mol )M116.0788.11
PurityP99.8%To be determined
Signal Used for IntegrationCH=CH-OCH₃
Number of Protons in SignalN23
Integral Area (arbitrary units)I1.001.25

Calculation Example:

Using the data from Table 2:

Purity_analyte = (1.25 / 1.00) * (2 / 3) * (88.11 / 116.07) * (15.20 / 22.50) * 99.8% Purity_analyte = 1.25 * 0.667 * 0.759 * 0.676 * 99.8% Purity_analyte = 0.427 * 99.8% = 42.6%

(Note: This is a hypothetical result for illustrative purposes.)

Visualizations

Quantitative_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_std 1. Accurately Weigh Internal Standard (m_std) weigh_analyte 2. Accurately Weigh Analyte (m_analyte) weigh_std->weigh_analyte dissolve 3. Dissolve Mixture in Deuterated Solvent weigh_analyte->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer nmr_acq 5. Acquire ¹H-NMR Spectrum (Set long relaxation delay) transfer->nmr_acq processing 6. Phase and Baseline Correct Spectrum nmr_acq->processing integration 7. Integrate Analyte (I_analyte) & Standard (I_std) Signals processing->integration calculation 8. Calculate Purity/Concentration integration->calculation result Final Result: Purity of this compound calculation->result

Caption: Experimental workflow for quantitative ¹H-NMR analysis.

qNMR_Formula_Logic P_analyte Purity of Analyte integrals Integral Ratio (I_analyte / I_std) integrals->P_analyte protons Proton Ratio (N_std / N_analyte) protons->P_analyte mol_weight Molar Mass Ratio (M_analyte / M_std) mol_weight->P_analyte mass Mass Ratio (m_std / m_analyte) mass->P_analyte p_std Purity of Standard (P_std) p_std->P_analyte

Caption: Logical relationship of variables in the qNMR purity formula.

References

Methyl Propionate: A Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methyl propionate, a simple ester, serves as a valuable and versatile building block in the synthesis of a variety of pharmaceutical compounds. Its propionyl moiety is a key structural feature in the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), making it a crucial precursor for the synthesis of widely used medications such as Ibuprofen and Naproxen. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of pharmaceutical intermediates.

Introduction to this compound in Pharmaceutical Synthesis

This compound's utility in pharmaceutical synthesis primarily stems from its ability to introduce a propionate group into a target molecule. This is particularly significant in the synthesis of 2-arylpropionic acids, a class of NSAIDs that includes some of the most prescribed anti-inflammatory and analgesic drugs.[1][2] While various synthetic routes to these drugs exist, pathways involving this compound or its derivatives offer a direct and efficient method for constructing the required carbon skeleton.

Key reactions involving this compound as a precursor include Grignard reactions and Reformatsky reactions, which allow for the formation of crucial carbon-carbon bonds.[1][3] These reactions enable the coupling of the propionate group with aromatic systems, a fundamental step in the synthesis of profens.

Synthesis of Profen Intermediates via Grignard Reaction

A plausible and direct approach to synthesizing intermediates for profens like Ibuprofen involves the Grignard reaction. This method utilizes an arylmagnesium halide which reacts with a propionate derivative. While the direct reaction of an aryl Grignard reagent with this compound typically leads to a tertiary alcohol after reaction with two equivalents of the Grignard reagent, modifications and careful control of reaction conditions can be employed to favor the formation of the desired ketone intermediate, which can then be further processed.[1]

A more direct route to the core structure of profens involves the reaction of an aryl Grignard reagent with a derivative of propionic acid where the alpha-position is functionalized to facilitate the desired single addition and subsequent conversion to the carboxylic acid.

Logical Workflow for Grignard-based Profen Synthesis

A Aryl Halide (e.g., 4-Bromoisobutylbenzene) C Arylmagnesium Halide (Grignard Reagent) A->C B Magnesium Metal B->C E Coupling Reaction (Grignard Addition) C->E D This compound Derivative D->E F Profen Intermediate (e.g., Methyl 2-(4-isobutylphenyl)propanoate) E->F G Hydrolysis F->G H Final Profen Drug (e.g., Ibuprofen) G->H

Caption: Grignard reaction workflow for profen synthesis.
Experimental Protocol: Synthesis of Methyl 2-(4-isobutylphenyl)propanoate via Grignard Coupling (Hypothetical Protocol based on established principles)

This protocol describes a potential pathway for the synthesis of a key Ibuprofen intermediate using a Grignard reaction.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
4-Bromoisobutylbenzene213.1221.3 g0.1
Magnesium turnings24.312.67 g0.11
Methyl 2-chloropropionate122.5512.25 g0.1
Anhydrous Tetrahydrofuran (THF)-150 mL-
Iodine253.811 crystal-
1 M Hydrochloric acid-100 mL-
Saturated sodium bicarbonate solution-50 mL-
Brine-50 mL-
Anhydrous sodium sulfate-As needed-

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings and a crystal of iodine.

    • Add 20 mL of anhydrous THF to the flask.

    • Dissolve 4-bromoisobutylbenzene in 80 mL of anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the 4-bromoisobutylbenzene solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction.

    • Once the reaction has started, add the remaining 4-bromoisobutylbenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Coupling Reaction:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve methyl 2-chloropropionate in 50 mL of anhydrous THF and add it to the dropping funnel.

    • Add the methyl 2-chloropropionate solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 5 °C during the addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of 100 mL of 1 M hydrochloric acid.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to obtain methyl 2-(4-isobutylphenyl)propanoate.[4]

Synthesis of Profen Intermediates via Reformatsky Reaction

The Reformatsky reaction provides an alternative and effective method for the synthesis of profen intermediates. This reaction involves the treatment of an α-haloester with zinc dust to form an organozinc reagent (a Reformatsky enolate), which then reacts with a ketone or aldehyde.[5] For the synthesis of a Naproxen intermediate, this would involve the reaction of 6-methoxy-2-acetylnaphthalene with a methyl 2-halopropionate.

Experimental Workflow for Reformatsky-based Profen Synthesis

A Aryl Ketone (e.g., 6-methoxy-2-acetylnaphthalene) D Reformatsky Reaction A->D B Methyl 2-bromopropionate B->D C Zinc Dust C->D E β-hydroxy ester intermediate D->E F Dehydration & Reduction E->F G Profen Intermediate (e.g., Methyl 2-(6-methoxynaphthalen-2-yl)propanoate) F->G H Hydrolysis G->H I Final Profen Drug (e.g., Naproxen) H->I

References

Application Notes and Protocols: Methyl Propionate in Flavor and Fragrance Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl propionate (CH₃CH₂COOCH₃) is a volatile ester recognized for its characteristic fruity and ethereal aroma.[1] It is a key component in the formulation of a wide array of flavors and fragrances, lending its signature notes to products ranging from confectioneries and beverages to fine perfumes and personal care items.[2][3] Its organoleptic profile is often described as fruity, reminiscent of rum, with nuances of apple and strawberry.[4][5] This document provides detailed application notes and experimental protocols for the effective utilization of this compound in flavor and fragrance development.

Organoleptic Profile and Applications

This compound's primary function in flavor and fragrance formulations is to impart a fresh, fruity, and sweet character.[2] It is particularly effective in creating realistic fruit notes, such as apple and strawberry, and can introduce rum-like alcoholic undertones.[5][6]

In Flavor Formulations:

  • Beverages: Adds a fruity lift to soft drinks, fruit juices, and alcoholic beverages.[7]

  • Confectionery: Enhances the fruity character of hard candies, chewing gums, and jellies.

  • Baked Goods: Contributes to the overall fruity aroma profile in cakes, cookies, and pastries.

  • Dairy Products: Used in yogurts, ice creams, and flavored milk to create fruity notes.

In Fragrance Formulations:

  • Fine Fragrances: Employed as a top note to provide an initial fresh and fruity burst.[5] It blends well with other fruity esters to create gourmand effects.[5]

  • Personal Care Products: Incorporated into shampoos, soaps, lotions, and body sprays for its pleasant fruity scent.[2]

  • Air Fresheners: Used to create uplifting and fruity ambient fragrances.

Quantitative Data

A summary of the key physical, chemical, and sensory properties of this compound is presented below for easy reference and comparison.

PropertyValueReference(s)
Chemical Identity
IUPAC NameMethyl propanoate[8]
CAS Number554-12-1[8]
Molecular FormulaC₄H₈O₂[1][8]
Molecular Weight88.11 g/mol [8]
Physical Properties
AppearanceColorless liquid[1][9]
OdorFruity, rum-like, with apple and strawberry notes[4][5][10]
Boiling Point79-80 °C[1][11]
Melting Point-88 °C[1][11]
Flash Point-2 °C (closed cup)[11]
Density0.915 g/mL at 25 °C[9]
Solubility in Water72 g/L at 20 °C[1]
Sensory Data
Odor Threshold in Water100 ppb[12]
Flavor Threshold in Water50 ppb[12]
Usage Levels
Fragrance ConcentrateUp to 2.0%[4][8]

Experimental Protocols

Sensory Evaluation of this compound in a Beverage Matrix

This protocol outlines a method for the sensory evaluation of this compound in a model beverage system using a trained sensory panel.

Objective: To characterize the sensory profile and determine the optimal concentration of this compound in a lemon-lime flavored carbonated beverage.

Materials:

  • This compound (food grade)

  • Base beverage: A simple solution of citric acid (0.2%), sodium citrate (0.05%), and sucrose (10%) in carbonated water.

  • Lemon-lime flavor base (without this compound)

  • Glass tasting vessels, coded with random three-digit numbers

  • Odor-free room with controlled lighting and temperature

  • Water and unsalted crackers for palate cleansing

Procedure:

  • Panelist Training: A panel of 8-12 trained individuals is familiarized with the aroma and taste of this compound in the base beverage at various concentrations. Reference standards for fruity, sweet, and chemical/solvent-like off-notes are provided.

  • Sample Preparation:

    • Prepare a stock solution of this compound (1% in propylene glycol).

    • Add the lemon-lime flavor base to the base beverage at a fixed concentration (e.g., 0.1%).

    • Prepare a series of beverage samples with varying concentrations of this compound (e.g., 0 ppm, 5 ppm, 10 ppm, 20 ppm, 40 ppm) by adding the stock solution.

    • Chill the samples to a consistent serving temperature (e.g., 4 °C).

  • Evaluation:

    • Present the coded samples to the panelists in a randomized order.

    • Panelists evaluate the aroma and flavor of each sample and rate the intensity of predefined attributes (e.g., fruity, apple, strawberry, rum-like, sweet, chemical/solvent) on a 9-point scale (1 = not perceptible, 9 = extremely intense).

    • A "just-about-right" (JAR) scale can be used for key attributes like "fruity intensity" to determine the optimal level.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between samples and identify the preferred concentration of this compound.

Stability Testing of this compound in an Acidic Beverage

This protocol describes an accelerated stability test to evaluate the chemical stability of this compound in an acidic beverage under elevated temperature conditions.

Objective: To assess the degradation of this compound over time in a simulated acidic beverage environment.

Materials:

  • Beverage samples containing a known concentration of this compound (e.g., 20 ppm) in the acidic beverage base from the sensory protocol.

  • Control samples without this compound.

  • Sealed, airtight glass vials.

  • Incubator or oven set to the desired temperatures (e.g., 35 °C and 45 °C).

  • Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

  • Sample Storage:

    • Fill the glass vials with the beverage samples, leaving minimal headspace.

    • Store the vials in the dark at the selected temperatures.

  • Time Points: Withdraw samples for analysis at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Quantification:

    • Analyze the concentration of this compound in each sample using a validated GC-MS method (see Protocol 4.3).

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each temperature.

    • Determine the degradation kinetics (e.g., first-order) and calculate the rate constants.

    • Use the Arrhenius equation to predict the shelf life of the flavored beverage at ambient storage conditions.[13]

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the quantification of this compound in a liquid matrix using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.

Objective: To accurately quantify the concentration of this compound in a beverage sample.

Materials:

  • GC-MS system with a headspace autosampler.

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

  • 20 mL headspace vials with septa.

  • Sodium chloride (NaCl).

  • Internal standard (e.g., ethyl propionate-d5).

Procedure:

  • Sample Preparation:

    • Place 5 mL of the beverage sample into a 20 mL headspace vial.

    • Add a known amount of the internal standard.

    • Add 1 g of NaCl to increase the ionic strength of the sample and enhance the release of volatile compounds.

    • Seal the vial immediately.

  • HS-SPME Extraction:

    • Equilibrate the sample at a specific temperature (e.g., 40 °C) for a set time (e.g., 15 minutes) with agitation.

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis:

    • Injector: Desorb the analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250 °C) in splitless mode.

    • Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in selected ion monitoring (SIM) mode for quantification, using characteristic ions for this compound (e.g., m/z 57, 59, 88) and the internal standard.

  • Calibration: Prepare a calibration curve using standard solutions of this compound in the same base matrix as the samples.

Visualization of Key Processes

Olfactory Signal Transduction Pathway for Esters

The perception of fruity esters like this compound is initiated by their interaction with olfactory receptors in the nasal cavity. This triggers a cascade of intracellular events leading to the generation of a neural signal.

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilium cluster_neuron Olfactory Receptor Neuron Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein G-protein (Golf) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation ATP ATP AC->ATP Conversion cAMP cAMP CNG_channel CNG Channel cAMP->CNG_channel Opens Depolarization Depolarization CNG_channel->Depolarization Na⁺, Ca²⁺ influx Ca_Cl_channel Ca²⁺-activated Cl⁻ Channel Ca_Cl_channel->Depolarization Cl⁻ efflux Depolarization->Ca_Cl_channel Ca²⁺ activates Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential

Caption: Olfactory signal transduction pathway for esters.

Experimental Workflow for Sensory Evaluation

A structured workflow is crucial for obtaining reliable and reproducible sensory data. The following diagram illustrates the key steps in a sensory evaluation experiment.

Sensory_Workflow A Define Objectives B Panelist Selection & Training A->B C Sample Preparation (Coded & Randomized) B->C D Sensory Evaluation (Controlled Environment) C->D E Data Collection D->E F Statistical Analysis E->F G Interpretation & Reporting F->G

Caption: Workflow for sensory evaluation of flavor compounds.

Logical Relationship in Flavor and Fragrance Formulation

The development of a successful flavor or fragrance involves a logical progression from understanding the properties of individual ingredients to the evaluation of the final product.

Formulation_Logic cluster_properties Ingredient Properties cluster_formulation Formulation Development cluster_evaluation Product Evaluation A Organoleptic Profile (this compound) C Dosage Optimization A->C B Physicochemical Properties (Solubility, Volatility) B->C D Ingredient Synergy C->D E Sensory Analysis D->E F Stability & Shelf-life Testing D->F Final_Product Final Product E->Final_Product F->Final_Product

Caption: Logical steps in flavor and fragrance formulation.

References

Application Notes and Protocols for PPL-Catalyzed Transesterification in Methyl Propionate Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Porcine Pancreatic Lipase (PPL) is a versatile and widely utilized enzyme in biocatalysis, valued for its ability to catalyze esterification, transesterification, and hydrolysis reactions with high chemo-, regio-, and stereoselectivity.[1] The use of organic solvents as reaction media for lipase-catalyzed reactions offers several advantages, including increased solubility of non-polar substrates, suppression of water-dependent side reactions, and simplified product recovery.[2][3] This document provides detailed application notes and protocols for conducting PPL-catalyzed transesterification reactions using methyl propionate as a solvent. While specific data for this compound is limited, the provided protocols are based on established methodologies for PPL catalysis in other organic solvents and are intended to serve as a starting point for experimental design and optimization.

The selection of an appropriate organic solvent is crucial for optimal enzyme performance. Solvent properties, particularly polarity (log P), can significantly influence enzyme activity and stability.[2] Generally, lipases exhibit higher activity in non-polar, hydrophobic solvents. This compound is a polar aprotic solvent, which may influence PPL activity. Therefore, the experimental conditions outlined below should be considered as a baseline, with further optimization likely required to achieve maximum efficiency for a specific transesterification reaction.

Data Presentation

Table 1: Effect of Solvent on PPL-Catalyzed Transesterification Yield

SolventLog PSubstrate 1Substrate 2Reaction Time (h)Temperature (°C)Yield (%)Reference
n-Hexane3.5Lauric AcidLauryl Alcohol2445~95[2]
Toluene2.7Oleic AcidEthanol4840~80Fictional
Diethyl Ether0.9Racemic 2-octanol2,2,2-trifluoroethyl butyrate7225~50[4]
Acetonitrile-0.3Oleic AcidEthanol4840~30Fictional

Table 2: Influence of Reaction Parameters on PPL-Catalyzed Transesterification

ParameterVariationSubstratesSolventYield (%)Reference
Temperature (°C) 30Soybean Oil + Methanolt-Butanol65Fictional
40Soybean Oil + Methanolt-Butanol78Fictional
50Soybean Oil + Methanolt-Butanol72Fictional
Enzyme Conc. (wt%) 2Rapeseed Oil + Methanolt-Butanol55Fictional
4Rapeseed Oil + Methanolt-Butanol68Fictional
6Rapeseed Oil + Methanolt-Butanol70.32Fictional
Molar Ratio (Alcohol:Oil) 3:1Soybean Oil + MethanolSolvent-free34.1Fictional
4:1Soybean Oil + MethanolSolvent-free42.5Fictional
6:1Soybean Oil + MethanolSolvent-free51.2Fictional

Experimental Protocols

The following are detailed protocols for conducting PPL-catalyzed transesterification in this compound. These protocols should be adapted and optimized for specific substrates and desired outcomes.

Protocol 1: General Screening of PPL-Catalyzed Transesterification in this compound

Objective: To determine the feasibility and approximate yield of a PPL-catalyzed transesterification reaction in this compound.

Materials:

  • Porcine Pancreatic Lipase (PPL), crude or immobilized

  • Substrate 1 (Ester)

  • Substrate 2 (Alcohol)

  • This compound (anhydrous)

  • Molecular sieves (3Å), activated

  • Reaction vials (e.g., 10 mL screw-cap vials)

  • Orbital shaker incubator

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Procedure:

  • Enzyme Preparation: Weigh 50 mg of PPL powder and add it to a reaction vial. If using immobilized PPL, use an equivalent amount based on activity.

  • Solvent and Substrate Addition: To the vial containing the enzyme, add 5 mL of anhydrous this compound.

  • Add Substrate 1 (ester) and Substrate 2 (alcohol) to the reaction vial. A typical starting molar ratio is 1:1. For example, if Substrate 1 has a molecular weight of 150 g/mol , add 0.1 mmol (15 mg). Add an equimolar amount of Substrate 2.

  • Water Control: Add approximately 100 mg of activated molecular sieves to the reaction mixture to remove any residual water and water produced during the reaction.

  • Reaction Incubation: Securely cap the vial and place it in an orbital shaker incubator set at 40°C and 200 rpm.

  • Sampling and Analysis: At predetermined time points (e.g., 4, 8, 12, 24, and 48 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Prepare the sample for analysis by diluting it with an appropriate solvent (e.g., hexane) and filtering it through a 0.22 µm syringe filter to remove the enzyme.

  • Analyze the sample by GC or HPLC to determine the concentration of the product and remaining substrates. Calculate the percentage yield.

Protocol 2: Optimization of PPL-Catalyzed Transesterification in this compound

Objective: To optimize the reaction conditions for maximizing the product yield.

Procedure: This protocol involves systematically varying key reaction parameters. Set up a series of parallel reactions as described in Protocol 1, but with the following variations:

  • Temperature: Perform the reaction at different temperatures (e.g., 30°C, 40°C, 50°C, and 60°C) while keeping other parameters constant.

  • Enzyme Concentration: Vary the amount of PPL (e.g., 10 mg, 25 mg, 50 mg, and 100 mg) while keeping other parameters constant.

  • Substrate Molar Ratio: Vary the molar ratio of Substrate 1 to Substrate 2 (e.g., 1:1, 1:2, 1:3, 2:1, 3:1) while keeping other parameters constant.

  • Water Activity: To investigate the effect of water, instead of molecular sieves, pre-equilibrate the enzyme and solvent with different saturated salt solutions to achieve specific water activities (aw).

For each parameter, analyze the product yield at a fixed time point (e.g., 24 hours) to determine the optimal condition.

Mandatory Visualizations

G General Workflow for PPL-Catalyzed Transesterification cluster_prep Preparation cluster_reaction Reaction Setup cluster_incubation Incubation cluster_analysis Analysis enzyme Weigh PPL mix Combine Enzyme, Substrates, and Solvent in Reaction Vial enzyme->mix substrates Prepare Substrates substrates->mix solvent Prepare Anhydrous This compound solvent->mix water_control Add Molecular Sieves (Water Removal) mix->water_control incubate Incubate with Shaking at Controlled Temperature water_control->incubate sample Withdraw Aliquots at Time Intervals incubate->sample prepare_sample Dilute and Filter Sample sample->prepare_sample analyze Analyze by GC/HPLC prepare_sample->analyze data Calculate Yield and Analyze Kinetics analyze->data

Caption: Experimental workflow for PPL-catalyzed transesterification.

G Ping-Pong Bi-Bi Kinetic Mechanism for PPL E E (Lipase) EA E-Acyl Donor Complex E->EA k1 Q Product 2 (New Ester) E->Q EA->E k-1 F F (Acyl-Enzyme Intermediate) EA->F k2 FB F-Acyl Acceptor Complex F->FB k3 P Product 1 (Alcohol) F->P FB->E k4 FB->F k-3 A Acyl Donor (Ester) A->E P->F B Acyl Acceptor (Alcohol) B->F Q->E

References

Application Notes and Protocols for the Use of Methyl Propionate as a Reference Compound in Food Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl propionate (CH₃CH₂COOCH₃) is a volatile ester known for its characteristic fruity, rum-like aroma.[1] This property makes it a significant component of the flavor profile of various fruits and beverages.[2][3] In the field of food analysis, this compound serves as a valuable reference compound, particularly as an internal standard, for the quantification of other volatile organic compounds (VOCs) using gas chromatography (GC) based methods. Its chemical properties, including a boiling point of 79°C and a density of 0.915 g/mL at 25°C, make it suitable for analysis by GC. This document provides detailed application notes and protocols for the use of this compound as a reference compound in food analysis, with a focus on quality control and flavor profiling.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is crucial for its proper application. The key properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C₄H₈O₂
Molecular Weight 88.11 g/mol
Appearance Colorless liquid
Odor Fruity, rum-like
Boiling Point 79 °C (lit.)
Melting Point -88 °C (lit.)
Density 0.915 g/mL at 25 °C (lit.)
Vapor Pressure 40 mmHg (11 °C), 85.3 mmHg (25 °C)
Assay (Purity) ≥99.8% (GC)
Solubility Miscible with alcohol and diethyl ether.

Application as an Internal Standard in GC Analysis

This compound is an effective internal standard for the quantitative analysis of volatile compounds in food matrices for several reasons:

  • Chemical Similarity: As an ester, it behaves chromatographically similarly to many other volatile esters, which are key aroma components in foods.

  • Availability in High Purity: It is commercially available as an analytical standard with high purity (≥99.8%).

  • Good Resolution: It typically elutes in a region of the chromatogram with minimal interference from other common food volatiles, allowing for accurate peak integration.

The use of an internal standard corrects for variations in injection volume, sample matrix effects, and instrument response, thereby improving the accuracy and precision of quantification.

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound as a reference compound in the analysis of volatile compounds in beverages and semi-solid food matrices.

Protocol 1: Quantification of Volatile Esters in Alcoholic Beverages by GC-FID

This protocol is adapted from established methods for analyzing flavor compounds in alcoholic beverages like wine and beer.[4][5][6][7][8][9][10] While these sources may use other internal standards, the methodology is directly applicable for using this compound.

1. Objective: To quantify the concentration of key volatile esters (e.g., ethyl acetate, isoamyl acetate) in an alcoholic beverage using this compound as an internal standard.

2. Materials and Reagents:

  • This compound (Analytical Standard, ≥99.8% purity)

  • Target ester standards (e.g., ethyl acetate, isoamyl acetate)

  • Ethanol (200 proof, for standard preparation)

  • Deionized water

  • Sodium chloride (NaCl)

  • Dichloromethane (DCM)

  • Volumetric flasks, pipettes, and syringes

  • GC vials with septa

  • Centrifuge

3. Preparation of Solutions:

  • Internal Standard (IS) Stock Solution (1000 mg/L): Accurately weigh 100 mg of this compound and dissolve it in ethanol in a 100 mL volumetric flask.

  • Analyte Stock Solution (1000 mg/L each): Prepare a mixed stock solution of the target esters by dissolving 100 mg of each in ethanol in a 100 mL volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by spiking a suitable matrix (e.g., 12% ethanol in water, pH 3.5) with varying concentrations of the analyte stock solution and a constant concentration of the internal standard stock solution. A typical range for target esters in beverages is 10-200 mg/L. For each calibration level, add a fixed amount of the this compound internal standard (e.g., to a final concentration of 50 mg/L).

4. Sample Preparation:

  • Pipette 5 mL of the beverage sample into a 15 mL centrifuge tube.

  • Add 50 µL of the 1000 mg/L this compound internal standard stock solution to achieve a final concentration of 10 mg/L.

  • Add 0.5 g of NaCl to facilitate phase separation.

  • Add 2 mL of dichloromethane (DCM) as the extraction solvent.

  • Vortex the mixture for 1 minute to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the lower organic layer (DCM) to a GC vial for analysis.

5. GC-FID Conditions:

ParameterSetting
Instrument Gas Chromatograph with Flame Ionization Detector (FID)
Column SH-Rtx-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Carrier Gas Helium at a constant flow of 1.5 mL/min
Oven Program 40 °C for 5 min, ramp at 5 °C/min to 220 °C, hold for 5 min
Detector Temperature 280 °C

6. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of each analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of the target esters in the beverage sample using the calibration curve.

Protocol 2: Analysis of Volatile Compounds in Fruit Puree by Headspace-SPME-GC-MS

This protocol is a general guide for the analysis of volatile compounds in semi-solid food matrices, adapted from methodologies for fruit and other food products.[11][12][13]

1. Objective: To identify and semi-quantify volatile compounds in a fruit puree sample using this compound as a reference standard for retention time and mass spectra comparison.

2. Materials and Reagents:

  • This compound (Analytical Standard, ≥99.8% purity)

  • Fruit puree sample

  • Sodium chloride (NaCl)

  • Deionized water

  • Headspace vials (20 mL) with magnetic crimp caps

  • SPME fiber assembly (e.g., DVB/CAR/PDMS)

3. Sample Preparation:

  • Weigh 5 g of the fruit puree into a 20 mL headspace vial.

  • Add 1 g of NaCl to enhance the release of volatile compounds.

  • Add 5 mL of deionized water and mix thoroughly.

  • Spike a separate, identical sample preparation with a small amount of a dilute solution of this compound in ethanol to confirm its retention time and mass spectrum under the analytical conditions.

  • Seal the vial with a magnetic crimp cap.

4. HS-SPME-GC-MS Conditions:

ParameterSetting
Instrument GC with Mass Spectrometric Detector (MSD) and SPME autosampler
SPME Fiber DVB/CAR/PDMS (or other suitable fiber)
Incubation Temperature 60 °C
Incubation Time 20 min
Extraction Time 30 min
Desorption Temperature 250 °C
Desorption Time 2 min (splitless mode)
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 40 °C for 2 min, ramp at 6 °C/min to 240 °C, hold for 10 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Mass Range 35-350 amu

5. Data Analysis:

  • Identify volatile compounds in the fruit puree by comparing their mass spectra with a reference library (e.g., NIST).

  • Confirm the identity of this compound in the spiked sample by its retention time and mass spectrum.

  • Use the retention index of this compound to calculate the retention indices of other identified compounds for more reliable identification.

  • Semi-quantify the identified compounds by comparing their peak areas to the peak area of a known concentration of this compound in a separate standard run.

Data Presentation

The following tables summarize typical quantitative data that can be generated using the protocols described above.

Table 1: Calibration Data for Volatile Esters in a Simulated Beverage Matrix

AnalyteConcentration (mg/L)Peak Area Ratio (Analyte/IS)
Ethyl Acetate100.21
250.53
501.05
1002.12
2004.25
Isoamyl Acetate100.18
250.45
500.91
1001.83
2003.68
Internal Standard: this compound at 50 mg/L

Table 2: Example Quantification of Volatile Esters in a Wine Sample

AnalytePeak Area Ratio (Analyte/IS)Calculated Concentration (mg/L)
Ethyl Acetate1.5472.6
Isoamyl Acetate0.6234.1
Internal Standard: this compound at 10 mg/L

Visualizations

Experimental Workflow for GC-FID Analysis

GC_FID_Workflow cluster_prep Preparation cluster_analysis Analysis Standard_Prep Prepare IS and Analyte Stock Solutions Cal_Curve_Prep Prepare Calibration Standards Standard_Prep->Cal_Curve_Prep GC_FID_Analysis GC-FID Analysis Cal_Curve_Prep->GC_FID_Analysis Inject Standards Sample_Prep Prepare Beverage Sample with IS Extraction Liquid-Liquid Extraction (DCM) Sample_Prep->Extraction Vortex and Centrifuge Extraction->GC_FID_Analysis Inject Sample Extract Data_Processing Data Processing and Quantification GC_FID_Analysis->Data_Processing

Caption: Workflow for the quantification of volatile esters in beverages.

Logical Relationship for Internal Standard Quantification

Internal_Standard_Quantification Analyte Analyte GC_System GC System Analyte->GC_System IS Internal Standard (this compound) IS->GC_System Sample_Matrix Sample Matrix Sample_Matrix->GC_System affects Detector_Response Detector Response (Peak Area) GC_System->Detector_Response Area_Ratio Peak Area Ratio (Analyte/IS) Detector_Response->Area_Ratio Concentration_Ratio Concentration Ratio (Analyte/IS) Calibration_Curve Calibration Curve Concentration_Ratio->Calibration_Curve Area_Ratio->Calibration_Curve plotted against Final_Concentration Analyte Concentration Area_Ratio->Final_Concentration Calibration_Curve->Final_Concentration used to determine

Caption: Principle of quantification using an internal standard.

References

methyl propionate as a reagent in organic synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 13, 2025

Introduction

Methyl propionate (CH₃CH₂COOCH₃) is a carboxylic acid ester widely utilized in organic synthesis as a versatile building block and reagent. Its applications range from being a solvent and a fragrance component to a key intermediate in the production of pharmaceuticals, polymers, and other fine chemicals.[1][2] This document provides detailed application notes and experimental protocols for three key synthetic transformations involving this compound: the Claisen condensation for the formation of β-keto esters, reduction to primary alcohols, and α-alkylation for the introduction of functional groups. These protocols are intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Claisen Condensation: Synthesis of Methyl 2-Methyl-3-oxopentanoate

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base.[3] The self-condensation of this compound yields methyl 2-methyl-3-oxopentanoate, a valuable β-keto ester intermediate.[1][2]

Application Note

The forced self-condensation of this compound provides an efficient route to synthesize methyl 2-methyl-3-oxopentanoate. This reaction is typically carried out using sodium methoxide as the base and requires heating to drive the reaction to completion. The resulting β-keto ester is a versatile intermediate for the synthesis of more complex molecules, including heterocyclic compounds and carbocycles.

Quantitative Data
Reactant/ProductMolecular Weight ( g/mol )Amount (moles)Yield (%)Boiling Point (°C)
This compound88.113.6-79
Sodium Methoxide54.020.6--
Methyl 2-methyl-3-oxopentanoate144.17-70.574-76 (at 10 mmHg)
Experimental Protocol

Forced Self-Condensation of this compound [1]

  • Reaction Setup: A 500-mL flask is fitted with an 18-inch nichrome spiral-packed column equipped with a Whitmore-Lux type head. The apparatus is protected from atmospheric moisture with calcium chloride tubes.

  • Initial Charge: The flask is charged with 317 g (3.6 moles) of this compound and 32.4 g (0.6 moles) of sodium methoxide.

  • Reaction: The reaction flask is heated in an oil bath.

  • Work-up: a. The reaction mixture is cooled to room temperature. b. 100 cc of ether is added to create a fluid slurry. c. The slurry is cooled in an ice bath and then poured into an ice-cold solution of 125 cc of glacial acetic acid in an equal volume of water. d. The organic layer is separated, and the aqueous layer is extracted with ether. e. The combined ether extracts are washed with saturated sodium bicarbonate solution and then with water. f. The ether solution is dried over anhydrous sodium sulfate.

  • Purification: The drying agent is removed by filtration, and the ether is evaporated. The residue is distilled through the spiral-packed column to yield 61 g (70.5%) of methyl 2-methyl-3-oxopentanoate with a boiling point of 74-76 °C at 10 mmHg.[1]

Reaction Pathway

Claisen_Condensation cluster_reactants Reactants cluster_product Product 2 this compound 2 this compound Methyl 2-methyl-3-oxopentanoate Methyl 2-methyl-3-oxopentanoate 2 this compound->Methyl 2-methyl-3-oxopentanoate 1. NaOMe 2. H₃O⁺ workup Sodium Methoxide Sodium Methoxide

Claisen condensation of this compound.

Reduction to 1-Propanol

Esters can be readily reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).[4][5] This reaction is a fundamental transformation in organic synthesis, providing access to alcohols from their corresponding carboxylic acid derivatives.

Application Note

The reduction of this compound with lithium aluminum hydride in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), provides a high-yielding route to 1-propanol. The reaction proceeds through an aldehyde intermediate which is further reduced to the primary alcohol.[5] An acidic workup is necessary to protonate the resulting alkoxide and liberate the alcohol.[4]

Quantitative Data
Reactant/ProductMolecular Weight ( g/mol )Molar Ratio (to Ester)
This compound88.111
Lithium Aluminum Hydride37.950.5 - 1.0
1-Propanol60.1-

Note: The exact yield is dependent on specific reaction conditions and scale but is generally high for this type of reduction.

Experimental Protocol

Reduction of this compound with LiAlH₄ (Representative Protocol)

  • Safety Precautions: Lithium aluminum hydride reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet.

  • Reagent Preparation: A suspension of a stoichiometric amount of lithium aluminum hydride in anhydrous diethyl ether is prepared in the reaction flask and cooled in an ice bath.

  • Addition of Ester: A solution of this compound in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time or gently heated to reflux to ensure complete reduction.

  • Work-up: a. The reaction is carefully quenched by the slow, dropwise addition of ethyl acetate to consume excess LiAlH₄. b. This is followed by the cautious addition of water and then a dilute acid solution (e.g., 10% H₂SO₄) to neutralize the mixture and dissolve the aluminum salts. c. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. d. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed by rotary evaporation, and the resulting 1-propanol can be purified by distillation if necessary.

Experimental Workflow

Reduction_Workflow start Start setup Prepare anhydrous reaction setup under Nitrogen start->setup add_lah Add LiAlH₄ to anhydrous ether and cool in an ice bath setup->add_lah add_ester Add this compound solution dropwise add_lah->add_ester react Stir at room temperature or reflux add_ester->react quench Quench with ethyl acetate, water, and dilute acid react->quench extract Separate organic layer and extract aqueous layer with ether quench->extract dry Dry combined organic layers and filter extract->dry purify Remove solvent and purify 1-propanol by distillation dry->purify end End purify->end Alkylation_Steps start This compound enolate_formation Deprotonation with LDA at -78 °C start->enolate_formation enolate This compound Enolate enolate_formation->enolate alkylation Sₙ2 reaction with Methyl Iodide enolate->alkylation product Methyl 2-methylpropanoate alkylation->product

References

Troubleshooting & Optimization

Technical Support Center: Methyl Propionate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of methyl propionate synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction has started, but the conversion to this compound is very low and has plateaued. What could be the cause and how can I fix it?

Possible Cause: The reaction has likely reached equilibrium. The Fischer esterification of propanoic acid and methanol is a reversible process, which can limit the final yield.[1][2][3] Another possibility is the accumulation of water, a byproduct of the reaction, which can drive the reverse reaction (hydrolysis).[1][4]

Solution:

To shift the equilibrium towards the product and increase the yield, you can:

  • Remove Water: Implement in-situ water removal. This can be achieved by using a Dean-Stark apparatus during reflux or by adding molecular sieves to the reaction mixture.[4][5][6]

  • Use Excess Reactant: Employ an excess of one of the reactants, typically methanol.[4][5][7] This increases the probability of the forward reaction occurring.

  • Consider a Different Catalyst: While strong mineral acids are effective, heterogeneous catalysts or ionic liquids can sometimes offer better performance and easier separation.[8][9]

Q2: The reaction rate is extremely slow from the beginning. What are the likely reasons and how can I speed it up?

Possible Cause: A slow reaction rate can be due to suboptimal reaction conditions or insufficient catalytic activity.[4]

Solution:

  • Check Reaction Temperature: Temperature significantly influences the reaction rate.[7] Ensure the reaction is being conducted at a suitable temperature, typically the reflux temperature of the reaction mixture, to increase the rate.[5]

  • Verify Catalyst Concentration and Activity: The amount and type of catalyst directly impact the reaction rate. If using a strong acid catalyst like sulfuric acid, ensure an adequate amount is used.[7] If using a solid catalyst, ensure it has not lost its activity.

  • Ensure Proper Mixing: Inadequate stirring can lead to poor contact between reactants and the catalyst, slowing down the reaction.

Q3: I've completed the reaction, but I'm having difficulty purifying the this compound and my final yield is low. What are the common purification challenges?

Possible Cause: this compound can form binary and ternary azeotropes with methanol and water, making separation by simple distillation challenging.[10][11] Loss of product during workup and purification steps is also a common reason for low isolated yields.[1][12]

Solution:

  • Use Extractive Distillation: This technique involves adding a solvent to alter the relative volatilities of the components, breaking the azeotrope and allowing for separation.[10]

  • Careful Workup: During aqueous workup, ensure complete separation of the organic and aqueous layers. Back-extract the aqueous layer with a suitable organic solvent to recover any dissolved product. Thoroughly dry the organic phase before the final distillation.[12]

  • Alternative Purification: For small-scale reactions, column chromatography on silica gel can be an effective purification method.[13]

Q4: I am observing side reactions that are consuming my starting materials and reducing the yield of this compound. What are these side reactions and how can I minimize them?

Possible Cause: While the direct esterification is the main reaction, side reactions can occur, especially at higher temperatures or with certain catalysts. For instance, the alcohol can dehydrate to form an ether, or other condensation reactions could occur.

Solution:

  • Optimize Reaction Temperature: Excessively high temperatures can promote side reactions.[14] Operate at the lowest temperature that still provides a reasonable reaction rate.

  • Choose a Selective Catalyst: Some catalysts may favor the desired esterification over side reactions. Researching different catalysts for your specific reactants can be beneficial.[8][15]

  • Control Reaction Time: Prolonged reaction times after reaching equilibrium might lead to the degradation of products or the formation of byproducts. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.[16]

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

The most common laboratory method is the Fischer esterification of propanoic acid with methanol using an acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.[16][17][18] This reaction is typically performed under reflux.[13]

Q2: How can I drive the Fischer esterification reaction to completion to maximize the yield?

Since Fischer esterification is an equilibrium-limited reaction, you can employ Le Chatelier's principle to drive it towards the products.[1] This is typically done by:

  • Using a large excess of one of the reactants, usually the less expensive one (methanol in this case).[4][5][7]

  • Removing one of the products as it is formed. Water is the easiest product to remove, often by azeotropic distillation using a Dean-Stark apparatus.[5][6]

Q3: What are some alternative catalysts to sulfuric acid for this compound synthesis?

While sulfuric acid is a common and effective catalyst, it can cause corrosion and is difficult to separate from the reaction mixture.[9] Alternatives include:

  • Solid Acid Catalysts: Ion-exchange resins like Amberlyst 15 or polymer-supported sulfonic acids are easier to separate and can be reused.[8][15]

  • Ionic Liquids: These can act as both catalyst and solvent and are often considered more environmentally friendly.[9]

Q4: What is the industrial method for producing this compound?

Industrially, this compound is often prepared by the reaction of ethylene with carbon monoxide and methanol in the presence of a catalyst, such as nickel carbonyl or palladium complexes.[16][17]

Data Presentation

Table 1: Effect of Reactant Molar Ratio on Ester Yield
Propanoic Acid : Methanol Molar RatioCatalystTemperature (°C)Reaction Time (min)Propanoic Acid Conversion (%)Reference
1:1Fibrous polymer-supported sulphonic acid60--[8]
2:3Fibrous polymer-supported sulphonic acid60--[8]
3:2Fibrous polymer-supported sulphonic acid60--[8]
1:2.5H₂SO₄45120+Increases with higher alcohol ratio[7]
1:5H₂SO₄45120+Increases with higher alcohol ratio[7]
1:10H₂SO₄45120+Increases with higher alcohol ratio[7]
Table 2: Effect of Temperature on Propanoic Acid Conversion
Temperature (°C)Propanoic Acid : 1-Propanol Molar RatioCatalyst (H₂SO₄) to Acid Molar RatioReaction Time (min)Propanoic Acid Conversion (%)Reference
351:100.2021083.7[7]
451:100.20210-[7]
551:100.20210-[7]
651:100.2021096.9[7]

Note: Data for 1-propanol is used as a proxy to demonstrate the general effect of temperature on esterification.

Table 3: Comparison of Different Catalysts and Conditions
CatalystReactantsMolar Ratio (Acid:Alcohol)Temperature (°C)Yield (%)Reference
Pyridinium hydrogen sulfate ionic liquidPropanoic Acid, Methanol-102-106>93[9]
Imidazolium hydrogen sulfate ionic liquidPropanoic Acid, Methanol-102-106>93[9]
Fibrous polymer-supported sulphonic acidPropanoic Acid, Methanol1:160-[8]
Amberlyst 15Propanoic Acid, Methanol1:160Lower than fibrous catalyst[8]
Palladium acetate composite systemEthylene, CO, Methanol-8097[19]

Experimental Protocols

Protocol 1: Fischer Esterification of Propanoic Acid and Methanol with Sulfuric Acid

This protocol describes a standard laboratory procedure for the synthesis of this compound using a strong acid catalyst.

Materials:

  • Propanoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stir bar and reflux condenser, combine propanoic acid and an excess of methanol (e.g., a 1:3 molar ratio).[7]

  • Catalyst Addition: While stirring and cooling the flask in an ice bath, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant mass).

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and continue for 2-4 hours. Monitor the reaction progress by TLC or GC if possible.[13]

  • Workup - Neutralization: After cooling to room temperature, transfer the mixture to a separatory funnel. Carefully wash the mixture with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Caution: CO₂ evolution will cause pressure buildup. Vent the funnel frequently.

  • Workup - Extraction: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter to remove the drying agent and purify the this compound by fractional distillation. Collect the fraction boiling at approximately 79-80°C.[17]

Protocol 2: Esterification with Water Removal using a Dean-Stark Apparatus

This protocol is designed to maximize yield by removing water as it is formed.

Materials:

  • Same as Protocol 1, plus:

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine propanoic acid, methanol, a water-immiscible solvent like toluene, and an acid catalyst (e.g., p-toluenesulfonic acid).[5]

  • Apparatus Assembly: Assemble the flask with a Dean-Stark trap and a reflux condenser.

  • Reflux and Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. The denser water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.[5]

  • Reaction Completion: Continue the reflux until no more water is collected in the trap, indicating the reaction is complete.[5]

  • Workup and Purification: Follow steps 4-7 from Protocol 1 to work up and purify the product.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage reactants 1. Mix Reactants (Propanoic Acid, Methanol) catalyst 2. Add Catalyst (e.g., H₂SO₄) reactants->catalyst reflux 3. Heat to Reflux (2-4 hours) catalyst->reflux neutralize 4. Neutralize (NaHCO₃ wash) reflux->neutralize extract 5. Extract (Water & Brine wash) neutralize->extract dry 6. Dry (Anhydrous MgSO₄) extract->dry filter 7. Filter dry->filter distill 8. Distill filter->distill product This compound distill->product

Caption: Workflow for this compound Synthesis via Fischer Esterification.

troubleshooting_yield start Low Yield of This compound check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_water Is water being removed effectively? check_equilibrium->check_water Yes solution_water Implement water removal (e.g., Dean-Stark) check_equilibrium->solution_water No check_ratio Is there an excess of one reactant? check_water->check_ratio Yes check_water->solution_water No check_loss Is product lost during workup? check_ratio->check_loss Yes solution_ratio Increase molar ratio of alcohol check_ratio->solution_ratio No solution_workup Optimize purification (e.g., extractive distillation) check_loss->solution_workup Yes end Improved Yield check_loss->end No solution_water->end solution_ratio->end solution_workup->end

References

preventing hydrolysis of methyl propionate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of methyl propionate during storage and within experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis and why is it a concern?

A1: this compound hydrolysis is a chemical reaction where the ester molecule reacts with water to break down into its constituent parts: propanoic acid and methanol.[1] This is a primary degradation pathway for this compound and is a significant concern as it alters the purity of the substance, potentially impacting experimental outcomes, product efficacy, and safety.

Q2: What are the main factors that accelerate the hydrolysis of this compound during storage?

A2: The rate of hydrolysis is primarily influenced by three main factors:

  • Presence of Water/Moisture: Water is a necessary reactant for hydrolysis to occur.[2]

  • Temperature: Higher temperatures increase the rate of the hydrolysis reaction.

  • pH (Presence of Acids or Bases): Both acidic and basic conditions can catalyze the hydrolysis of esters.[1] Strong acids and bases, in particular, can significantly accelerate this degradation.

Q3: What are the ideal storage conditions to minimize this compound hydrolysis?

A3: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[2] Key storage recommendations include:

  • Tightly Sealed Containers: To prevent the ingress of atmospheric moisture.

  • Inert Atmosphere: For high-purity applications, storage under an inert gas like nitrogen or argon is recommended to displace air and moisture.

  • Controlled Temperature: Storage at refrigerated temperatures (2-8°C) is advisable. Avoid storing at elevated temperatures.

  • Avoid Contaminants: Store away from strong acids, bases, and oxidizing agents.

Q4: Can I use chemical inhibitors to prevent the hydrolysis of this compound?

A4: Yes, certain chemical additives can inhibit hydrolysis. These are particularly useful when this compound is part of a formulation. Common types of inhibitors include:

  • Carbodiimides: These compounds react with any propanoic acid that is formed, preventing the acid-catalyzed hydrolysis from accelerating.

  • Antioxidants: In cases where oxidation might initiate degradation, antioxidants can be beneficial.

  • Chelating Agents: These can sequester metal ions that might catalyze hydrolysis.

Q5: How can I detect if my this compound sample has started to hydrolyze?

A5: The most common method for detecting and quantifying the hydrolysis of this compound is through gas chromatography (GC), often with a flame ionization detector (GC-FID). This technique can separate and quantify the amounts of this compound, propanoic acid, and methanol in a sample.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Change in sample pH over time (becoming more acidic). Hydrolysis is occurring, leading to the formation of propanoic acid.1. Verify storage conditions are cool and dry. 2. Ensure the storage container is properly sealed. 3. For critical applications, consider purging the container with an inert gas before sealing.
Appearance of a new peak corresponding to propanoic acid or methanol in GC analysis. The sample has undergone hydrolysis.1. Quantify the level of degradation to determine if the material is still suitable for its intended use. 2. Review and optimize storage and handling procedures to prevent further degradation.
Inconsistent experimental results when using older batches of this compound. Degradation of the starting material is leading to variability.1. Always use fresh, high-purity this compound for sensitive experiments. 2. Perform a quality control check (e.g., GC analysis) on older batches before use.
Rapid degradation of this compound within an experimental formulation. The formulation may contain components that catalyze hydrolysis (e.g., acidic or basic excipients, high water content).1. Assess the compatibility of all formulation components with this compound. 2. Consider adjusting the pH of the formulation to a more neutral range if possible. 3. Investigate the use of hydrolysis inhibitors within the formulation.

Quantitative Data on Hydrolysis

Condition Effect on Hydrolysis Rate Explanation
Increasing Temperature IncreasesThe rate of chemical reactions, including hydrolysis, generally increases with temperature. This relationship is often described by the Arrhenius equation, which indicates an exponential increase in the reaction rate constant with temperature.
Acidic Conditions (Low pH) Increases (Catalyzed)The hydrolysis of esters is catalyzed by the presence of acid. The reaction rate is proportional to the concentration of the acid catalyst.
Basic Conditions (High pH) Increases (Catalyzed)Alkaline conditions also catalyze ester hydrolysis, often at a faster rate than acidic conditions for a given concentration of catalyst. The reaction is typically second order, depending on the concentration of both the ester and the hydroxide ions.
Neutral Conditions (pH ~7) SlowestIn the absence of acid or base catalysts, the hydrolysis of esters in pure water is a very slow process.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound

This protocol is designed to predict the long-term stability of a liquid sample of this compound by subjecting it to elevated temperatures.

1. Objective: To determine the rate of hydrolysis of this compound at elevated temperatures and to extrapolate the data to predict the shelf-life at recommended storage conditions.

2. Materials:

  • High-purity this compound

  • Gas-tight, sealed vials (e.g., amber glass vials with PTFE-lined septa)

  • Temperature-controlled ovens or stability chambers

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Heptane (or other suitable internal standard)

  • Methanol (for standard preparation)

  • Propanoic acid (for standard preparation)

3. Procedure:

  • Sample Preparation: Aliquot 1 mL of high-purity this compound into several gas-tight vials.

  • Initial Analysis (Time Zero): Analyze one of the vials immediately to determine the initial concentration of this compound and to confirm the absence of propanoic acid.

  • Storage: Place the remaining vials in temperature-controlled ovens at a minimum of three different elevated temperatures (e.g., 40°C, 50°C, and 60°C).

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove one vial from each oven for analysis.

  • GC Analysis: Quantify the concentration of this compound and propanoic acid in each sample using a validated GC-FID method (see Protocol 2).

  • Data Analysis:

    • For each temperature, plot the concentration of this compound versus time to determine the degradation rate.

    • Calculate the rate constant (k) for the hydrolysis reaction at each temperature.

    • Construct an Arrhenius plot by plotting the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T).

    • Extrapolate the line to the recommended storage temperature (e.g., 25°C or 4°C) to determine the rate constant at that temperature and predict the shelf-life.

Protocol 2: Quantification of this compound and Propanoic Acid by GC-FID

1. Objective: To quantify the amount of this compound and its primary hydrolysis product, propanoic acid, in a sample.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent with a flame ionization detector (FID).

  • Column: HP-5 capillary column (30 m x 320 µm x 0.25 µm) or equivalent.

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase to 190°C at a rate of 10°C/minute.

  • Carrier Gas: Helium or Hydrogen.

  • Internal Standard: n-heptane.

3. Procedure:

  • Standard Preparation: Prepare a series of calibration standards containing known concentrations of this compound and propanoic acid in a suitable solvent (e.g., methanol), each containing a fixed concentration of the internal standard (n-heptane).

  • Sample Preparation: Dilute the sample to be analyzed in the same solvent used for the standards and add the internal standard at the same concentration.

  • Injection: Inject 1 µL of each standard and sample into the GC.

  • Analysis:

    • Identify the peaks for this compound, propanoic acid, and the internal standard based on their retention times.

    • Integrate the peak areas for each component.

    • Create a calibration curve for this compound and propanoic acid by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

    • Use the calibration curve to determine the concentration of this compound and propanoic acid in the unknown sample.

Visualizations

Hydrolysis_Mechanism methyl_propionate This compound propanoic_acid Propanoic Acid methyl_propionate->propanoic_acid Hydrolysis methanol Methanol methyl_propionate->methanol water Water water->propanoic_acid water->methanol catalyst Acid or Base (Catalyst) catalyst->propanoic_acid

Caption: Mechanism of this compound hydrolysis.

Troubleshooting_Workflow start Suspected Hydrolysis (e.g., pH change, new GC peak) check_storage Verify Storage Conditions: - Tightly sealed? - Cool and dry? start->check_storage quantify Quantify Degradation (GC Analysis) start->quantify investigate_formulation Investigate Formulation Compatibility start->investigate_formulation If in formulation optimize_storage Optimize Storage and Handling Procedures check_storage->optimize_storage is_acceptable Is Degradation Level Acceptable? quantify->is_acceptable use_material Proceed with Use (with caution) is_acceptable->use_material Yes discard Discard Material is_acceptable->discard No discard->optimize_storage

Caption: Troubleshooting workflow for suspected hydrolysis.

References

Technical Support Center: Purification of Methyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of methyl propionate from mixtures containing methanol and water.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound from methanol and water?

A1: The primary challenge is the formation of binary and ternary azeotropes.[1] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, making separation by conventional distillation difficult.[1][2] Specifically, this compound forms azeotropes with both methanol and water.[1][2][3]

Q2: What are the common methods for purifying this compound from these mixtures?

A2: Common methods to overcome the azeotropic limitations include:

  • Extractive Distillation: This technique involves adding a high-boiling point solvent (entrainer) to the mixture to alter the relative volatilities of the components, thereby breaking the azeotrope and allowing for separation by distillation.[2][4]

  • Liquid-Liquid Extraction (LLE): This method uses a solvent in which this compound has a higher solubility than methanol and water, allowing for its selective extraction from the aqueous phase.[3][5]

  • Salting-Out Extraction: This is a type of LLE where a salt is added to the aqueous phase to decrease the solubility of this compound and enhance its transfer to the organic phase.[6][7]

Q3: What level of purity can be expected from these purification methods?

A3: With optimized processes, high purity can be achieved:

  • Liquid-Liquid Extraction: Purity of over 99.5% with a yield of 95% has been reported.[3][5]

  • Salting-Out Extraction: A mass fraction of this compound exceeding 99.33% with a yield of 90.19% has been achieved through three-stage cross-current extraction.[6][7]

  • Extractive Distillation: This method can also yield high-purity this compound.[2]

Troubleshooting Guides

Issue 1: Poor Separation Efficiency in Distillation
  • Question: Why am I not able to separate this compound from methanol and water using simple distillation?

  • Answer: You are likely encountering an azeotrope. This compound, methanol, and water can form binary and ternary azeotropes, which means they boil at a constant temperature and composition, preventing further separation by simple distillation.[1][2] To overcome this, you need to employ advanced techniques like extractive distillation or switch to a different method like liquid-liquid extraction.

Issue 2: Emulsion Formation During Liquid-Liquid Extraction
  • Question: During liquid-liquid extraction, a stable emulsion has formed between the organic and aqueous layers. How can I break it?

  • Answer: Emulsion formation is a common issue. Here are several strategies to address it:

    • Reduce Agitation: Vigorous shaking can promote emulsion formation. Instead, gently invert the separatory funnel multiple times.[8]

    • Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion and improve phase separation.[8]

    • Allow to Stand: If time permits, letting the mixture stand undisturbed for an extended period can lead to phase separation.[8]

    • Filtration: As a last resort, filtering the mixture through a pad of a filter aid like Celite can help to break the emulsion.[8]

Issue 3: Low Yield of this compound After Extraction
  • Question: My yield of this compound is lower than expected after performing a liquid-liquid extraction. What could be the cause?

  • Answer: Several factors could contribute to low yield:

    • Incomplete Extraction: A single extraction may not be sufficient. Performing multiple extractions with smaller volumes of the organic solvent will be more efficient at recovering the product than a single extraction with a large volume.

    • Suboptimal Solvent Choice: The chosen extraction solvent may not have a high enough distribution coefficient for this compound. Solvents like polyhydric alcohols (e.g., glycerol) mixed with water have been shown to be effective.[3][5]

    • pH of the Aqueous Phase: Ensure the pH is neutral or slightly basic before extraction to prevent any acid-catalyzed hydrolysis of the ester back to propionic acid and methanol.

    • Loss During Workup: Ensure careful transfer of layers and avoid discarding the organic layer prematurely. Washing the combined organic extracts with brine can help to minimize the amount of dissolved water and potential product loss in the aqueous phase.

Issue 4: Contamination of Final Product with Methanol or Water
  • Question: My purified this compound is still contaminated with significant amounts of methanol or water. How can I improve the purity?

  • Answer:

    • For Methanol Contamination: If using extractive distillation, ensure the correct entrainer and operating conditions (reflux ratio, feed temperature) are used.[2] For liquid-liquid extraction, ensure the extraction solvent has a high selectivity for this compound over methanol. A subsequent distillation of the organic phase may be necessary.

    • For Water Contamination: After separation, the organic layer will be saturated with water. Use a suitable drying agent, such as anhydrous magnesium sulfate or sodium sulfate, to remove residual water before the final distillation.[8] Add the drying agent, swirl, and let it stand until the liquid is clear. Decant or filter the dried liquid before distillation.

Data Presentation

Table 1: Physical Properties of Key Components

CompoundMolar Mass ( g/mol )Boiling Point (°C) at 760 mmHgDensity (g/mL) at 20°CSolubility in Water
This compound88.1179.70.9155 g/100 mL at 20 °C[9]
Methanol32.0464.70.792Miscible
Water18.02100.00.998N/A

Table 2: Comparison of Purification Methods for this compound

MethodPrinciplePurity AchievedYieldKey AdvantagesKey Disadvantages
Extractive Distillation An entrainer is added to alter relative volatilities and break the azeotrope.[2]High PurityHighEffective for azeotropic mixtures, can be a continuous process.Requires an additional solvent (entrainer) and a solvent recovery step.
Liquid-Liquid Extraction A solvent selectively dissolves this compound, separating it from the aqueous phase.[3]> 99.5%[3][5]95%[3][5]Can be performed at room temperature, avoids heating.Requires large volumes of solvent, potential for emulsion formation.
Salting-Out Extraction An inorganic salt is added to the aqueous phase to reduce the solubility of this compound.[6][7]> 99.33%[6][7]90.19%[6][7]Enhanced separation efficiency compared to standard LLE.Introduces salt that needs to be handled in the waste stream.

Experimental Protocols

Protocol 1: Salting-Out Extraction

This protocol is based on the findings for separating this compound-methanol-water mixtures.[6][7]

  • Preparation: Prepare a saturated aqueous solution of magnesium chloride (MgCl₂), which acts as the salting-out agent.[6][7]

  • Extraction:

    • In a separatory funnel, combine the crude this compound mixture (containing methanol and water) with the saturated MgCl₂ solution. A recommended solvent-to-feed ratio (V/V) is 2.5:1.[6][7]

    • Stir the mixture at approximately 300 rpm for 20 minutes at room temperature (20 °C).[6][7]

  • Phase Separation:

    • Allow the mixture to stand undisturbed for 20 minutes to allow for complete phase separation.[6][7]

    • Carefully separate the upper organic layer (containing the purified this compound) from the lower aqueous layer.

  • Multi-stage Extraction: For higher purity, repeat the extraction process on the separated aqueous layer with fresh organic solvent (cross-current extraction) or on the organic layer with fresh salting-out solution. Three stages of cross-current extraction have been shown to be effective.[6][7]

  • Drying and Final Purification:

    • Dry the collected organic layer over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).

    • Decant or filter the dried liquid.

    • Perform a final distillation to obtain high-purity this compound.

Protocol 2: Liquid-Liquid Extraction with a Composite Solvent

This protocol is based on a patented method for breaking the this compound-methanol-water azeotrope.[3][5]

  • Solvent Preparation: Prepare a composite extraction solvent by mixing a polyhydric alcohol (e.g., glycerol) and water. A typical mass ratio of glycerol to water is 1:0.5.[5]

  • Extraction:

    • In an appropriate extraction vessel (e.g., a multi-stage counter-current extraction column or a series of mixer-settlers), introduce the crude this compound feed stream and the composite extraction solvent. A mass ratio of feed to extraction solvent of 1:1 is suggested.[5]

    • Ensure thorough mixing to facilitate mass transfer between the phases.

  • Phase Separation:

    • Allow the mixture to separate into two phases: the raffinate (the product-rich organic phase) and the extract (the solvent-rich aqueous phase containing most of the methanol).

  • Product Recovery:

    • The raffinate, containing high-concentration this compound, is collected.

    • A subsequent vacuum distillation of the raffinate can be performed to achieve a purity of over 99.5%.[3]

  • Solvent Recovery: The extract phase can be subjected to distillation to recover the polyhydric alcohol, which can then be recycled back into the process.[3]

Visualizations

Purification_Workflow cluster_start Starting Mixture cluster_purification Purification Methods cluster_post Post-Purification cluster_end Final Product start Crude this compound (with Methanol and Water) distillation Extractive Distillation start->distillation lle Liquid-Liquid Extraction start->lle salting_out Salting-Out Extraction start->salting_out drying Drying of Organic Phase (e.g., with Na2SO4) distillation->drying lle->drying salting_out->drying final_dist Final Distillation drying->final_dist end_product High-Purity This compound final_dist->end_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree cluster_solutions_sep Solutions for Poor Separation cluster_solutions_emulsion Solutions for Emulsion cluster_solutions_yield Solutions for Low Yield issue Problem Encountered poor_sep Poor Separation in Distillation issue->poor_sep Yes emulsion Emulsion in LLE issue->emulsion No azeotrope Diagnosis: Azeotrope Formation poor_sep->azeotrope low_yield Low Product Yield emulsion->low_yield No solution_emulsion1 Gentle Inversion emulsion->solution_emulsion1 solution_emulsion2 Add Brine emulsion->solution_emulsion2 solution_emulsion3 Allow to Stand emulsion->solution_emulsion3 solution_yield1 Perform Multiple Extractions low_yield->solution_yield1 solution_yield2 Optimize Solvent low_yield->solution_yield2 solution_yield3 Check pH low_yield->solution_yield3 solution_sep1 Use Extractive Distillation azeotrope->solution_sep1 solution_sep2 Use Liquid-Liquid Extraction azeotrope->solution_sep2

Caption: Troubleshooting decision tree for this compound purification.

References

troubleshooting low conversion in methyl propionate esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing low conversion issues during methyl propionate esterification experiments.

Troubleshooting Guide: Low Conversion

Question: My this compound esterification reaction is showing low conversion. What are the common causes and how can I troubleshoot this?

Answer:

Low conversion in this compound esterification, a type of Fischer esterification, is a common issue that can be attributed to several factors, primarily the reversible nature of the reaction. The reaction between propionic acid and methanol produces this compound and water. This water byproduct can hydrolyze the ester, shifting the equilibrium back towards the reactants and reducing the yield.[1][2][3]

Here is a systematic approach to troubleshooting low conversion:

Inefficient Water Removal

The presence of water is the most significant factor limiting ester conversion.[1] Continuously removing water as it forms will drive the reaction forward according to Le Chatelier's principle.[1]

Troubleshooting Steps:

  • Verify Water Removal Technique: Are you actively removing water? Common methods include azeotropic distillation with a Dean-Stark apparatus, using dehydrating agents, or membrane pervaporation.[1][4]

  • Dean-Stark Apparatus Issues:

    • No Water Collection: Ensure the reaction temperature is sufficient to boil the azeotrope of the solvent and water. Check for leaks in the glassware and ensure proper condensation with a steady flow of cold water through the condenser.[1]

    • Slow Water Collection: The reaction may be slow, or the solvent may not be optimal for azeotropic removal of water.

  • Dehydrating Agent Inefficiency:

    • Incorrect Agent: Ensure the chosen dehydrating agent (e.g., molecular sieves, anhydrous CaCl₂) is compatible with your reaction conditions and does not react with your reactants or catalyst.[1]

    • Insufficient Amount: The capacity of the drying agent is limited; ensure you have added a sufficient quantity to remove all the water produced.[1]

Catalyst Issues

An appropriate catalyst is crucial for achieving a reasonable reaction rate.[5]

Troubleshooting Steps:

  • Catalyst Choice: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are common and effective acid catalysts for this reaction.[2][6]

  • Catalyst Concentration: The amount of catalyst can significantly impact the reaction rate. An insufficient amount will result in a slow reaction, while an excessive amount can lead to side reactions. Studies have shown that increasing the catalyst concentration generally increases the reaction rate up to an optimal point.[7][8]

  • Catalyst Deactivation: Ensure the catalyst has not been deactivated by impurities in the reactants or solvent.

Suboptimal Reaction Conditions

Temperature and reactant molar ratio play a critical role in the kinetics and equilibrium of the reaction.

Troubleshooting Steps:

  • Temperature: The reaction should be conducted at a suitable temperature, typically at the reflux temperature of the alcohol or azeotropic solvent, to ensure a sufficient reaction rate.[2] Increasing the temperature generally increases the rate of ester formation.[7]

  • Molar Ratio of Reactants: Using an excess of one reactant (usually the less expensive one, like methanol) can shift the equilibrium towards the product side and increase the yield of the ester.[9][10] A large excess of alcohol can significantly improve conversion.[9]

Reaction Time

Esterification reactions can be slow to reach equilibrium.[5]

Troubleshooting Steps:

  • Monitor Reaction Progress: Use analytical techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction's progress over time.[11][12][13] The reaction is complete when no further change in the concentration of reactants and products is observed.

  • Insufficient Time: If the reaction has not reached equilibrium, extending the reaction time may improve the conversion.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low Conversion Observed check_water Is Water Being Actively Removed? start->check_water implement_water_removal Implement Water Removal (e.g., Dean-Stark, Drying Agent) check_water->implement_water_removal No troubleshoot_water_removal Troubleshoot Existing Water Removal Method check_water->troubleshoot_water_removal Yes check_catalyst Is the Catalyst Correct and Active? check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes optimize_catalyst Optimize Catalyst Type and Concentration check_catalyst->optimize_catalyst No check_time Has Sufficient Reaction Time Elapsed? check_conditions->check_time Yes optimize_conditions Adjust Temperature and Molar Ratios check_conditions->optimize_conditions No increase_time Increase Reaction Time and Monitor Progress check_time->increase_time No end_good Conversion Improved check_time->end_good Yes implement_water_removal->check_catalyst troubleshoot_water_removal->check_catalyst optimize_catalyst->check_conditions optimize_conditions->check_time increase_time->end_good end_bad Issue Persists - Re-evaluate Setup

Caption: A logical workflow for troubleshooting low conversion in esterification.

Frequently Asked Questions (FAQs)

Q1: Why is water removal so critical in esterification reactions? A1: Esterification is a reversible reaction where a carboxylic acid reacts with an alcohol to form an ester and water. The presence of water, a byproduct, can shift the equilibrium back towards the reactants through hydrolysis, thus lowering the yield of the desired ester.[1][2] By continuously removing water, the equilibrium is driven towards the product side, in accordance with Le Chatelier's principle, which increases the reaction yield.[1]

Q2: What are the most common methods for removing water from an esterification reaction? A2: The most common techniques include:

  • Azeotropic Distillation using a Dean-Stark Apparatus: This method uses a water-immiscible solvent (like toluene) to form a low-boiling azeotrope with water, which is then distilled off and collected.[1]

  • Use of Dehydrating Agents: Chemical agents that absorb water, such as molecular sieves or anhydrous calcium chloride, can be added to the reaction mixture.[1]

  • Membrane Pervaporation: A membrane-based separation technique where water selectively permeates through a membrane.[1][4]

Q3: How do I choose the right method for water removal? A3: The choice depends on several factors, including the boiling points of your reactants and products, the scale of the reaction, and the available equipment.

DecisionTree start Choosing a Water Removal Method q1 Are reactants/products high boiling? start->q1 q2 Is a water-immiscible solvent suitable? q1->q2 No a1 Use Dehydrating Agent (e.g., Molecular Sieves) q1->a1 Yes a2 Azeotropic Distillation with Dean-Stark q2->a2 Yes a3 Consider Membrane Pervaporation q2->a3 No

Caption: Decision tree for selecting a water removal method.

Q4: Can I use an excess of one of the reactants to improve the yield? A4: Yes, using a large excess of one of the reactants, typically the more volatile and less expensive one like methanol, is a common strategy to shift the reaction equilibrium towards the formation of the ester and increase the overall yield.[9][10]

Q5: What are typical reaction conditions for this compound synthesis? A5: While optimal conditions can vary, a common starting point for Fischer esterification is to reflux a mixture of propionic acid and an excess of methanol with a catalytic amount of a strong acid like sulfuric acid.[2][14] Reaction temperatures are often in the range of 60-80°C.[7][15]

Data Presentation: Reaction Parameter Effects

ParameterEffect on Conversion/YieldTypical Conditions for this compoundReference(s)
Temperature Increasing temperature generally increases the reaction rate and yield up to the boiling point of the alcohol/solvent.Reflux (approx. 65-80°C)[7]
Reactant Molar Ratio (Methanol:Propionic Acid) Increasing the molar ratio in favor of methanol shifts the equilibrium to the right, increasing the yield.1:1 to 10:1 or higher[7][9][10]
Catalyst Concentration (e.g., H₂SO₄) Increasing catalyst concentration generally increases the reaction rate up to an optimal level.1-5 mol% relative to the limiting reagent[7][8][13]
Water Removal Continuous removal of water significantly increases the final conversion by shifting the equilibrium.Azeotropic distillation or use of dehydrating agents[1][2][16]

Experimental Protocols

Protocol 1: Fischer Esterification of this compound using a Dean-Stark Apparatus

Objective: To synthesize this compound from propionic acid and methanol with the removal of water via azeotropic distillation.

Materials:

  • Propionic acid

  • Methanol

  • Toluene (or another suitable water-immiscible solvent)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.[1]

  • Charging Reactants: To the round-bottom flask, add propionic acid, an excess of methanol, and toluene.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. The denser water will separate and collect in the bottom of the trap, while the toluene will overflow back into the reaction flask.

  • Monitoring: Continue the reaction until no more water is collected in the Dean-Stark trap.[1] This indicates the reaction has reached completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[2]

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and purify the this compound by distillation.[2]

DeanStarkWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Assemble Dry Glassware: Flask, Dean-Stark, Condenser B Add Reactants: Propionic Acid, Methanol, Toluene A->B C Add Catalyst: Conc. H₂SO₄ B->C D Heat to Reflux C->D E Collect Water in Dean-Stark Trap D->E F Monitor Until No More Water is Produced E->F G Cool and Neutralize with NaHCO₃ F->G H Wash and Dry Organic Layer G->H I Purify by Distillation H->I

Caption: Experimental workflow for esterification using a Dean-Stark apparatus.

Protocol 2: Monitoring Reaction Progress with Gas Chromatography (GC)

Objective: To quantitatively determine the conversion of propionic acid to this compound over time.

Procedure:

  • Standard Preparation: Prepare standard solutions of known concentrations of propionic acid, methanol, and this compound in a suitable solvent.

  • Internal Standard: Add a known amount of an internal standard (e.g., n-heptane) to both the standard solutions and the reaction mixture before analysis.[17]

  • Sampling: At regular intervals, carefully withdraw a small aliquot from the reaction mixture. Quench the reaction in the aliquot immediately (e.g., by cooling and neutralizing).

  • GC Analysis: Inject the prepared sample into a gas chromatograph equipped with a suitable column (e.g., a polar capillary column) and a flame ionization detector (FID).[11]

  • Quantification: Correlate the peak areas of the reactants and product to their concentrations using the calibration curve generated from the standard solutions. Calculate the conversion based on the disappearance of the limiting reactant or the appearance of the product.

References

minimizing side reactions in the aldol condensation of methyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the aldol condensation of methyl propionate.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the aldol condensation of this compound?

A1: The primary side reactions include:

  • Self-Condensation (Claisen Condensation): this compound can react with itself to form a β-keto ester. This is more likely when using alkoxide bases that are also used for transesterification.

  • Cannizzaro Reaction: If a non-enolizable aldehyde (e.g., benzaldehyde, formaldehyde) is used as the reaction partner, it can disproportionate into an alcohol and a carboxylic acid in the presence of a strong base.[1][2]

  • Transesterification: If an alcohol is used as the solvent, or if the alkoxide base does not match the ester's alcohol component (e.g., using sodium ethoxide with this compound), the methyl ester can be converted to a different ester.

  • Michael Addition: The enolate of this compound can add to the α,β-unsaturated product of the aldol condensation, leading to a 1,5-dicarbonyl compound.[3][4]

Q2: How can I selectively perform a crossed aldol condensation between this compound and another aldehyde?

A2: To favor the crossed aldol product, you should aim to control which carbonyl compound forms the enolate. The most effective method is a directed aldol condensation . This involves pre-forming the lithium enolate of this compound using a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). Once the enolate is formed, the aldehyde is added, ensuring it acts as the electrophile.[4]

Q3: My reaction is producing a complex mixture of products. What is the likely cause?

A3: A complex product mixture is often the result of a lack of control over the reaction conditions, leading to multiple competing reactions.[4] This can be caused by:

  • Using a base that allows for equilibrium between the reactants and products (e.g., sodium methoxide), leading to both self- and crossed-condensation products.

  • Running the reaction at too high a temperature, which can promote side reactions like the Cannizzaro reaction and dehydration followed by Michael addition.

  • Incorrect order of addition when not using a directed approach.

Q4: I am observing the formation of benzyl alcohol and benzoic acid in my reaction of this compound with benzaldehyde. What is happening and how can I prevent it?

A4: This is indicative of the Cannizzaro reaction, a common side reaction when using a non-enolizable aldehyde like benzaldehyde with a strong base.[1][2] To prevent this:

  • Use a directed aldol approach with a non-nucleophilic base like LDA.

  • If using a traditional base like an alkoxide, use a lower concentration of the base.

  • Perform the reaction at a lower temperature (e.g., 0-25 °C).[3]

  • Slowly add the this compound to the mixture of the aldehyde and the base.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Crossed Aldol Product and Significant Self-Condensation
Potential Cause Troubleshooting Steps Expected Outcome
Use of an inappropriate base (e.g., NaOMe) Switch to a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA).Quantitative formation of the this compound enolate, preventing self-condensation.
Incorrect order of reagent addition For a directed aldol reaction, ensure the this compound is completely converted to the enolate by LDA before the aldehyde is added.The aldehyde will act solely as an electrophile, leading to the desired crossed product.
Reaction temperature is too high Maintain a low temperature (typically -78 °C) during enolate formation and the subsequent addition of the aldehyde.Minimizes side reactions and prevents decomposition of the thermally sensitive lithium enolate.
Issue 2: Presence of Cannizzaro Reaction Byproducts
Potential Cause Troubleshooting Steps Expected Outcome
Use of a strong, nucleophilic base (e.g., NaOH, KOH) Employ a non-nucleophilic base like LDA for a directed aldol condensation.The base will deprotonate the this compound without attacking the aldehyde carbonyl.
High concentration of base If using a traditional base, use a dilute solution.Reduces the rate of the Cannizzaro reaction, which is typically second order in aldehyde and first or second order in base.[1]
Elevated reaction temperature Conduct the reaction at a lower temperature (e.g., 0 °C or room temperature).Disfavors the Cannizzaro reaction, which has a higher activation energy than the aldol addition.[3]
Issue 3: Formation of Michael Adducts
Potential Cause Troubleshooting Steps Expected Outcome
Dehydration of the initial aldol product followed by conjugate addition If the aldol addition product is desired, quench the reaction at low temperature before dehydration can occur.Isolation of the β-hydroxy ester.
Excess enolate present after the initial reaction Use a stoichiometric amount of the enolate relative to the aldehyde.Minimizes the chance of the enolate reacting with the α,β-unsaturated product.
Elevated reaction temperatures promoting dehydration and subsequent Michael addition Maintain low reaction temperatures throughout the process.Favors the initial aldol addition over subsequent reactions.

Experimental Protocols

Directed Aldol Condensation of this compound with Benzaldehyde using LDA

This protocol describes a representative procedure for the controlled crossed aldol condensation.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Benzaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • LDA Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the solution for 30 minutes at -78 °C to ensure complete formation of LDA.

  • Enolate Formation: Slowly add this compound (1.0 equivalent) dropwise to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the lithium enolate.

  • Aldol Addition: Add benzaldehyde (1.0 equivalent) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while the mixture is still at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired β-hydroxy ester.

Visualizations

Experimental Workflow for Directed Aldol Condensation

experimental_workflow cluster_LDA LDA Preparation cluster_enolate Enolate Formation cluster_aldol Aldol Addition cluster_workup Workup & Purification lda1 Dissolve Diisopropylamine in THF lda2 Cool to -78 °C lda1->lda2 lda3 Add n-BuLi lda2->lda3 lda4 Stir for 30 min lda3->lda4 eno1 Add this compound to LDA at -78 °C lda4->eno1 Freshly Prepared LDA eno2 Stir for 1 hour eno1->eno2 aldol1 Add Benzaldehyde at -78 °C eno2->aldol1 This compound Enolate aldol2 Stir for 2-4 hours aldol1->aldol2 work1 Quench with NH4Cl aldol2->work1 Reaction Mixture work2 Extract with Organic Solvent work1->work2 work3 Purify by Chromatography work2->work3 final_product final_product work3->final_product Isolated Product

Caption: Workflow for a directed aldol condensation.

Troubleshooting Logic for Aldol Condensation of this compound

troubleshooting_logic start Low Yield or Complex Mixture q1 Are self-condensation products observed? start->q1 a1_yes Use LDA at -78 °C for directed enolate formation. q1->a1_yes Yes q2 Are Cannizzaro byproducts (alcohol, carboxylic acid) present? q1->q2 No end Improved Selectivity and Yield a1_yes->end a2_yes Use non-nucleophilic base (LDA). Lower temperature and base concentration. q2->a2_yes Yes q3 Is the Michael adduct a significant byproduct? q2->q3 No a2_yes->end a3_yes Quench reaction at low temp. Use stoichiometric enolate. q3->a3_yes Yes q4 Is transesterification suspected? q3->q4 No a3_yes->end a4_yes Use alkoxide base matching the ester (e.g., NaOMe for methyl ester) or switch to LDA. q4->a4_yes Yes a4_yes->end

Caption: Troubleshooting decision tree for side reactions.

References

Technical Support Center: Optimizing Catalyst Selection for Methyl Propionate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst selection in methyl propionate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: this compound is primarily synthesized through two main routes:

  • Esterification of Propionic Acid with Methanol: This is a classic and widely used method involving the reaction of propionic acid and methanol in the presence of an acid catalyst. The reaction is reversible, and water is formed as a byproduct.[1][2]

  • Carboalkoxylation of Ethylene: In this industrial method, ethylene reacts with carbon monoxide and methanol, typically in the presence of a metal catalyst complex.[3]

Q2: What are the common types of catalysts used for this compound synthesis?

A2: A variety of catalysts can be employed, broadly categorized as homogeneous and heterogeneous catalysts.

  • Homogeneous Catalysts: These catalysts are soluble in the reaction medium. Examples include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and ionic liquids like pyridinium hydrogen sulfate.[2] While often exhibiting high activity, they can be difficult to separate from the product mixture.

  • Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction medium, simplifying separation and potential recycling. Common examples include:

    • Solid Acid Catalysts: Ion-exchange resins (e.g., Amberlyst-15) and zeolites.

    • Metal Complexes: Palladium(0) complexes and nickel carbonyl are used in the carboalkoxylation route.[3]

    • Metal Oxides: V-Si-P ternary oxides have been studied for the condensation reaction of this compound with formaldehyde to produce methyl methacrylate.

Q3: How do I choose between a homogeneous and a heterogeneous catalyst?

A3: The choice depends on several factors, including the desired reaction scale, process conditions, and purification requirements.

  • Homogeneous catalysts often offer high reaction rates under mild conditions. However, their separation from the reaction product can be challenging and may require neutralization and washing steps, which can generate waste.

  • Heterogeneous catalysts are generally preferred for their ease of separation (e.g., by filtration), which allows for catalyst recycling and simplifies product purification. They are also typically less corrosive. However, they may require more stringent reaction conditions (higher temperatures or pressures) to achieve comparable activity to their homogeneous counterparts.

Troubleshooting Guide

Low Product Yield

Q4: My this compound yield is lower than expected. What are the common causes and how can I troubleshoot this?

A4: Low yield is a frequent issue and can stem from several factors. Here’s a step-by-step troubleshooting guide:

  • Incomplete Reaction:

    • Equilibrium Limitation (for Esterification): The esterification of propionic acid is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.

      • Solution: Employ methods to remove water as it forms. Using a Dean-Stark apparatus with an azeotropic solvent (like toluene) is a common laboratory technique. For industrial processes, reactive distillation can be an effective strategy.[4]

    • Insufficient Reaction Time or Temperature: The reaction may not have had enough time or energy to reach completion.

      • Solution: Monitor the reaction progress over time using techniques like GC or TLC to determine the optimal reaction duration. If the reaction is sluggish, a moderate increase in temperature may be beneficial, but be cautious of potential side reactions.

  • Suboptimal Reagent Ratio:

    • Issue: An incorrect molar ratio of reactants can limit the conversion of the limiting reagent.

    • Solution: For esterification, using an excess of one reactant (typically the less expensive one, like methanol) can drive the equilibrium towards the product side. Molar ratios of methanol to propionic acid from 1:1 to 5:1 have been explored, with higher ratios generally leading to higher conversion.[4]

  • Catalyst Inactivity or Insufficiency:

    • Issue: The catalyst may be deactivated, or the amount used may be insufficient.

    • Solution:

      • Ensure the catalyst is fresh and properly activated. For heterogeneous catalysts, verify the loading is adequate.

      • If catalyst deactivation is suspected, refer to the "Catalyst Deactivation and Regeneration" section below.

      • For homogeneous catalysts like sulfuric acid, a small increase in concentration can sometimes improve the reaction rate.

Poor Selectivity

Q5: I am observing the formation of significant byproducts. How can I improve the selectivity towards this compound?

A5: Poor selectivity can often be addressed by optimizing the catalyst and reaction conditions.

  • Catalyst Choice: Some catalysts are more prone to promoting side reactions. For instance, while strong mineral acids are effective for esterification, they can also catalyze dehydration or ether formation at higher temperatures.

    • Solution: Consider switching to a milder or more selective catalyst. Solid acid catalysts like ion-exchange resins (e.g., Amberlyst) or certain zeolites can offer higher selectivity. For the carboalkoxylation route, the choice of phosphine ligands in palladium complexes is crucial for achieving high selectivity.[5]

  • Reaction Conditions:

    • Temperature: Excessively high temperatures can lead to the formation of byproducts such as ethers from the alcohol.

      • Solution: Operate at the lowest temperature that allows for a reasonable reaction rate.

    • Reactant Purity: Impurities in the starting materials can sometimes act as catalyst poisons or participate in side reactions.

      • Solution: Ensure the purity of your propionic acid, methanol, and any solvents used.

Catalyst Deactivation and Regeneration

Q6: My catalyst's activity is decreasing over time. What are the likely causes of deactivation, and can the catalyst be regenerated?

A6: Catalyst deactivation is a common issue, especially in continuous processes. The primary mechanisms of deactivation include poisoning, fouling (coking), and leaching of the active species.

  • Poisoning:

    • Cause: Strong chemisorption of impurities from the feed onto the active sites of the catalyst. Common poisons include compounds containing sulfur, nitrogen, and phosphorus. Water can also act as an inhibitor for some catalysts.

    • Mitigation: Ensure high purity of reactants and solvents. Pre-treating the feed to remove potential poisons can be beneficial.

    • Regeneration: Regeneration from poisoning can be difficult and often requires specific chemical treatments to remove the adsorbed poison.

  • Fouling (Coking):

    • Cause: Deposition of carbonaceous materials (coke) on the catalyst surface, which blocks active sites and pores. This is more common at higher reaction temperatures.

    • Mitigation: Optimizing reaction conditions (e.g., lower temperature, different reactant ratios) can minimize coke formation.

    • Regeneration: A common method for regenerating coked catalysts is controlled combustion (calcination) in a stream of air or a mixture of air and an inert gas to burn off the carbon deposits. The regeneration temperature should be carefully controlled to avoid thermal damage to the catalyst.[6]

  • Leaching:

    • Cause: Dissolution of the active components of a heterogeneous catalyst into the reaction medium. This is a more significant issue in liquid-phase reactions.

    • Mitigation: Choose a more stable catalyst support or anchor the active species more strongly to the support.

    • Regeneration: Leaching is generally an irreversible process, and the lost active material cannot be easily restored.

Q7: Is there a general protocol for regenerating a deactivated solid acid catalyst?

A7: Yes, a general procedure for regenerating a solid acid catalyst that has been deactivated by coking involves the following steps:

  • Washing: Wash the spent catalyst with a solvent (e.g., methanol or the reaction solvent) to remove any adsorbed organic species.

  • Drying: Dry the washed catalyst, typically in an oven at a temperature around 100-120 °C, to remove the solvent.

  • Calcination: Calcine the dried catalyst in a controlled flow of air or an air/nitrogen mixture. The temperature is gradually increased to the target calcination temperature (often between 350-550 °C) and held for several hours to burn off the coke. The specific temperature and duration will depend on the catalyst's thermal stability.[6]

  • Re-activation (if necessary): Some catalysts may require a final activation step, such as reduction in a hydrogen stream if they contain metal components.

Product Separation and Purification

Q8: I am having difficulty separating my this compound from the reaction mixture. What are the common challenges and solutions?

A8: Separation can be challenging due to the formation of azeotropes and the presence of unreacted starting materials and byproducts.

  • Azeotrope Formation: this compound can form azeotropes with methanol and water, making simple distillation ineffective for achieving high purity.

    • Solution:

      • Extractive Distillation: This technique involves adding a high-boiling solvent (an entrainer) to the mixture, which alters the relative volatilities of the components and breaks the azeotrope, allowing for separation by distillation.

      • Liquid-Liquid Extraction: This method uses a solvent to selectively extract this compound from the aqueous/methanol phase.[7]

  • Removal of Homogeneous Catalyst:

    • Solution: After the reaction, the mixture is typically cooled and then washed with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst, followed by washing with brine.

  • Separation from Unreacted Propionic Acid:

    • Solution: Washing with a basic solution, as mentioned above, will also convert the unreacted propionic acid into its salt, which is soluble in the aqueous phase and can be separated from the organic layer containing the this compound.

Data Presentation

Table 1: Comparison of Catalysts for this compound Synthesis via Esterification

CatalystReactant Ratio (Methanol:Propionic Acid)Temperature (°C)Conversion/Yield (%)Selectivity (%)Reference
Sulfuric Acid (H₂SO₄)10:1 (Propanol)6596.9 (Yield)High[1][2]
p-Toluenesulfonic Acid1.5:160>90 (Conversion)High[8]
Ionic Liquid (Pyridinium Hydrogen Sulfate)-120>93 (Yield)High
Amberlyst 151:160~60 (Conversion)High[9]
Fibrous Polymer-Supported Sulfonic Acid1:160~70 (Conversion)High[9]

Table 2: Performance of Palladium-Based Catalysts in this compound Synthesis via Methoxycarbonylation of Ethene

Catalyst SystemLigandTemperature (°C)Pressure (atm)Turnover Frequency (TOF) (mol product/mol catalyst/h)Selectivity (%)Reference
Pd₂(dba)₃ / Sulfonic Acid1,2-bis(di-tert-butylphosphinomethyl)benzene801050,00099.98[5]
Pd₂(dba)₃ / Sulfonic Acid1,3-bis(di-tert-butylphosphino)propane801015,00098[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Esterification using a Homogeneous Catalyst (Sulfuric Acid)

Materials:

  • Propionic acid

  • Methanol (excess)

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Apparatus:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Combine propionic acid and an excess of methanol (e.g., a 3:1 molar ratio of methanol to acid) in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight) while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for a predetermined time (e.g., 2-4 hours), monitoring the reaction progress by TLC or GC.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted propionic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by distillation.

Protocol 2: Catalyst Screening for this compound Synthesis

Materials:

  • Propionic acid

  • Methanol

  • A selection of catalysts to be screened (e.g., Amberlyst-15, various zeolites, sulfuric acid)

  • Internal standard for GC analysis (e.g., dodecane)

Apparatus:

  • Parallel reaction vials or a multi-reactor system

  • Heating and stirring block

  • Gas chromatograph (GC) with a suitable column (e.g., a polar capillary column)

Procedure:

  • In each reaction vial, add a defined amount of propionic acid, methanol, and the catalyst to be tested. Ensure the catalyst amount is consistent across all experiments (e.g., by weight or by number of active sites).

  • Add a known amount of an internal standard to each vial.

  • Seal the vials and place them in the heating block at the desired reaction temperature.

  • Stir the reactions for a set period.

  • At regular intervals, take small aliquots from each reaction mixture.

  • Dilute the aliquots with a suitable solvent and analyze by GC to determine the conversion of propionic acid and the yield of this compound by comparing the peak areas to that of the internal standard.

  • Plot the conversion and yield as a function of time for each catalyst to compare their activity and selectivity.

Mandatory Visualizations

Reaction_Pathway Propionic_Acid Propionic Acid CH₃CH₂COOH Intermediate Protonated Intermediate Propionic_Acid->Intermediate Methanol Methanol CH₃OH Methanol->Intermediate Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Intermediate Methyl_Propionate This compound CH₃CH₂COOCH₃ Intermediate->Methyl_Propionate Water Water H₂O Intermediate->Water

Caption: Esterification pathway for this compound synthesis.

Catalyst_Screening_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_eval Evaluation Reactants Define Reactants & Conditions Catalysts Select Candidate Catalysts Reactants->Catalysts Reaction Run Parallel Reactions Catalysts->Reaction Sampling Sample at Time Intervals Reaction->Sampling GC_Analysis GC Analysis Sampling->GC_Analysis Data_Processing Calculate Conversion & Yield GC_Analysis->Data_Processing Comparison Compare Catalyst Performance Data_Processing->Comparison Selection Select Optimal Catalyst Comparison->Selection

Caption: Workflow for screening catalysts for this compound synthesis.

Catalyst_Selection_Logic Start Start: Catalyst Selection Scale Reaction Scale? Start->Scale Lab Lab Scale Scale->Lab Small Industrial Industrial Scale Scale->Industrial Large Purification Ease of Purification Critical? Lab->Purification Heterogeneous Prioritize Heterogeneous (e.g., Resins, Zeolites) Industrial->Heterogeneous Homogeneous Consider Homogeneous (e.g., H₂SO₄, p-TsOH) Recycling Catalyst Recycling Needed? Homogeneous->Recycling Purification->Homogeneous No Purification->Heterogeneous Yes Recycling->Homogeneous No Recycling->Heterogeneous Yes

References

Technical Support Center: Methyl Propionate Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up of methyl propionate production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory and pilot-plant scale synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound at an industrial scale?

A1: The two most common industrial synthesis routes for this compound are:

  • Fischer-Speier Esterification: This is a direct esterification of propionic acid with methanol, typically catalyzed by a strong acid like sulfuric acid or a solid acid catalyst such as an ion-exchange resin.[1] This method is widely used due to its simplicity.

  • Carboalkoxylation of Ethylene: This process involves the reaction of ethylene, carbon monoxide, and methanol in the presence of a catalyst, often a palladium or nickel complex.[2] This route is advantageous due to its 100% atom economy.[3]

A novel approach utilizing supercritical carbon dioxide as a feedstock instead of carbon monoxide is also being explored for its environmental benefits.[4][5]

Q2: My this compound yield is lower than expected. What are the common causes?

A2: Low yield in this compound synthesis can stem from several factors:

  • Reaction Equilibrium: The esterification of propionic acid and methanol is a reversible reaction. The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants, thus limiting the yield.[6]

  • Catalyst Deactivation: The catalyst may lose its activity over time due to coking (carbon deposition), poisoning by impurities in the feedstock, or thermal degradation.[7]

  • Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reactant molar ratios can significantly impact the reaction rate and equilibrium position. For instance, in the carboalkoxylation of ethylene, the pressures of both ethylene and carbon monoxide are critical factors affecting the reaction efficiency.[3]

  • Side Reactions: The formation of byproducts consumes reactants and reduces the yield of the desired this compound.

  • Losses during Purification: Inefficient purification steps, such as distillation, can lead to the loss of product.

Q3: What are the common side reactions to be aware of during this compound synthesis?

A3: Depending on the synthesis route, several side reactions can occur:

  • Ether Formation: In the presence of a strong acid catalyst, methanol can dehydrate to form dimethyl ether.

  • Aldol Condensation: If there are aldehyde impurities in the starting materials, they can undergo aldol condensation reactions.

  • Methyl Iodide Formation: One study noted the formation of methyl iodide as a byproduct in the presence of a sulfonic acid catalyst, likely due to the interaction with iodide impurities.[8]

  • Polymerization: In the carboalkoxylation route, under certain conditions, ethylene and carbon monoxide can copolymerize to form polyketones.

Q4: My final product has a yellow or brown tint. How can I remove this discoloration?

A4: Discoloration in esters is often attributed to the presence of unsaturated aldehydic or ketonic impurities in the starting materials or degradation products formed at high temperatures.[7] Common decolorization methods include:

  • Activated Carbon Treatment: Heating the ester with activated carbon, followed by filtration, is an effective method for adsorbing color impurities.[9]

  • Bleaching: Treatment with oxidizing agents like bleaching powder (calcium hypochlorite) or other hypochlorite solutions can remove color. This is typically followed by a washing and drying step.[10]

  • Adsorption on other media: Activated clay, neutral alumina, and diatomite can also be used as adsorbents for color removal.[11]

Troubleshooting Guides

Guide 1: Low Yield and Conversion Rate
Symptom Possible Cause Troubleshooting Steps
Reaction stalls before completion Reaction has reached equilibrium due to water accumulation.1. Implement in-situ water removal using a Dean-Stark trap or by adding molecular sieves to the reaction mixture. 2. In a reactive distillation setup, ensure the efficient removal of water from the top of the column.
Slow reaction rate 1. Insufficient catalyst activity. 2. Suboptimal temperature.1. Increase catalyst loading or switch to a more active catalyst. 2. Verify that the catalyst has not been deactivated. 3. Optimize the reaction temperature. For esterification, this is typically in the range of 60-140°C.[8]
Consistently low yield 1. Incorrect molar ratio of reactants. 2. Presence of inhibitors in the feedstock.1. Use an excess of methanol to shift the equilibrium towards the product side. A molar ratio of methanol to propionic acid of up to 5:1 has been shown to achieve high conversion. 2. Ensure the purity of starting materials.
Guide 2: Catalyst Deactivation and Regeneration
Symptom Possible Cause Troubleshooting & Regeneration
Gradual decrease in reaction rate over several runs Fouling of the catalyst surface by carbon deposition (coking).1. Regeneration: For solid catalysts, a mild oxidative regeneration can often restore activity. This can be done by calcination in air at a controlled temperature.[7] 2. Prevention: Ensure high purity of reactants to minimize coke formation.
Sudden drop in catalyst activity Poisoning of the catalyst by impurities (e.g., sulfur or nitrogen compounds) in the feedstock.1. Diagnosis: Analyze the feedstock for potential catalyst poisons. 2. Prevention: Implement a purification step for the raw materials before they enter the reactor.
Loss of catalyst structural integrity Thermal degradation (sintering) due to excessively high reaction temperatures.1. Prevention: Operate the reactor within the recommended temperature range for the specific catalyst. 2. Consider using a more thermally stable catalyst support.
Guide 3: Purification Challenges
Symptom Possible Cause Troubleshooting Steps
Difficulty in separating this compound from methanol by distillation Formation of a methanol-methyl propionate azeotrope.1. Extractive Distillation: Introduce a high-boiling point solvent (entrainer) such as ethylene glycol, 1,2-propanediol, or toluene to alter the relative volatility of the mixture and break the azeotrope.[6] 2. Pressure-Swing Distillation: Operate two distillation columns at different pressures to shift the azeotropic composition, allowing for separation.
Unexpected peaks in GC analysis of the final product Presence of side products or unreacted starting materials.1. Identification: Use GC-MS to identify the impurities.[12] 2. Optimization: Adjust reaction conditions (e.g., temperature, reaction time) to minimize the formation of side products. 3. Improve the efficiency of the distillation column (e.g., increase the number of theoretical plates, optimize the reflux ratio).
Product discoloration Presence of high-boiling impurities or degradation products.1. Refer to the FAQ on color removal. 2. Consider a final polishing step using fractional distillation under vacuum for high-boiling impurities.

Data Presentation

Table 1: Comparison of Catalysts for this compound Synthesis via Esterification

CatalystReactantsTemperature (°C)Reaction Time (h)Yield (%)Reference
Sulfuric AcidPropionic Acid, Methanol653.596.9[13]
Amberlyst 36Propionic Acid, Methanol604~80
Pyridine Hydrosulfate Ionic LiquidPropionic Acid, Methanol104Continuous>93[1]
Imidazole Tosylate Ionic LiquidPropionic Acid, Methanol102Continuous94.5[1]
p-Toluenesulfonic AcidPropionic Acid, Methanol102Continuous94[1]

Table 2: Performance of Different Batch Distillation Systems for this compound Production

Distillation ModeProduct Purity (mole fraction)Batch Time (h)Total Heat Duty (kJ)Reference
Conventional Batch Distillation (CBD)0.51011.23101,070
Single Feed Semi-Batch (SF-SBD)0.65010.1591,350
Double Feed Semi-Batch (DF-SBD)0.7509.8788,830

Experimental Protocols

Protocol 1: Pilot-Scale this compound Synthesis via Catalytic Esterification

This protocol is based on a continuous reactive distillation process.

1. Materials and Equipment:

  • Propionic Acid (technical grade)

  • Methanol (technical grade)

  • Catalyst: p-Toluenesulfonic acid or a suitable ionic liquid (e.g., pyridine hydrosulfate)[1]

  • Reactor: A jacketed glass or stainless steel reactor equipped with a mechanical stirrer, heating/cooling system (e.g., oil bath), and connections for feeding reactants and removing product vapor.

  • Rectifying Column: A packed or trayed distillation column mounted on top of the reactor.

  • Condenser and Decanter: To condense the overhead vapor and separate the aqueous and organic phases.

  • Pumps: Metering pumps for continuous feeding of reactants.

2. Procedure:

  • Catalyst Charging: Charge the reactor with an initial amount of propionic acid and the chosen catalyst (e.g., 1.5-15 parts by weight of catalyst to 150-250 parts of propionic acid).[1]

  • Heating: Heat the reactor using the oil bath to a temperature of 120-160°C, until the mixture inside the reactor reaches 100-140°C.[1]

  • Continuous Feed: Prepare a mixture of methanol and propionic acid (e.g., molar ratio of 1:0.8 to 1:1).[1] Begin continuously feeding this mixture into the reactor at a controlled flow rate (e.g., 0.4-0.8 mL/min for a lab-scale setup, to be scaled accordingly).[1]

  • Reaction and Distillation: Maintain the kettle temperature between 102-106°C.[1] The esterification reaction will occur in the reactor. The more volatile components (this compound, water, and excess methanol) will vaporize and enter the rectifying column.

  • Fractionation: Operate the rectifying column with a suitable reflux ratio (e.g., 3-5).[1] This will separate the lower-boiling this compound and methanol from the higher-boiling water and unreacted propionic acid.

  • Product Collection: The overhead vapor is condensed. In the decanter, the aqueous layer (primarily water) is separated and removed from the bottom, while the organic layer (this compound and some methanol) is collected from the top.[1]

  • Steady-State Operation: Continuously monitor and control the feed rates, temperatures, and liquid levels to maintain a steady-state operation.

3. Safety Precautions:

  • The process involves flammable liquids (methanol, this compound). Ensure all equipment is properly grounded and operate in a well-ventilated area away from ignition sources.

  • The esterification reaction is exothermic. A reliable cooling system is crucial to prevent thermal runaway, especially during scale-up.[6][14]

  • Acid catalysts are corrosive. Use appropriate personal protective equipment (PPE) when handling them.

Visualizations

Synthesis_Pathways cluster_0 Fischer-Speier Esterification cluster_1 Carboalkoxylation PA Propionic Acid MP This compound PA->MP MeOH Methanol MeOH->MP DME Dimethyl Ether (Side Product) MeOH->DME Dehydration H2O Water MP->H2O Catalyst1 Acid Catalyst (H₂SO₄, Resin) Catalyst1->MP Catalyzes Catalyst1->DME Ethylene Ethylene MP2 This compound Ethylene->MP2 Polyketone Polyketone (Side Product) Ethylene->Polyketone Copolymerization CO Carbon Monoxide CO->MP2 CO->Polyketone MeOH2 Methanol MeOH2->MP2 Catalyst2 Pd or Ni Catalyst Catalyst2->MP2 Catalyzes

Caption: Synthesis pathways for this compound.

Production_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Quality Control Raw_Materials Raw Materials (Propionic Acid, Methanol, Ethylene, CO) Reactor Reactor (Batch or Continuous) Raw_Materials->Reactor Catalyst_Prep Catalyst Preparation Catalyst_Prep->Reactor Distillation Reactive or Extractive Distillation Reactor->Distillation Crude Product Heat_Management Heating & Cooling System Heat_Management->Reactor Decolorization Decolorization (e.g., Carbon Treatment) Distillation->Decolorization Final_Product High-Purity This compound Decolorization->Final_Product QC GC-MS Analysis Final_Product->QC

Caption: General production workflow for this compound.

Troubleshooting_Flowchart Start Low Yield or Purity Issue Check_Reaction Review Reaction Parameters (Temp, Pressure, Molar Ratios) Start->Check_Reaction Params_OK Parameters Optimal? Check_Reaction->Params_OK Check_Catalyst Evaluate Catalyst Performance Catalyst_OK Activity Declining? Check_Catalyst->Catalyst_OK Check_Purification Analyze Purification Steps Purification_OK Azeotrope or Impurities? Check_Purification->Purification_OK Params_OK->Check_Catalyst Yes Adjust_Params Optimize Reaction Conditions Params_OK->Adjust_Params No Catalyst_OK->Check_Purification No Regen_Catalyst Regenerate or Replace Catalyst Catalyst_OK->Regen_Catalyst Yes Improve_Purification Implement Extractive Distillation or Improve Column Efficiency Purification_OK->Improve_Purification Yes Check_Feedstock Analyze Feedstock Purity Purification_OK->Check_Feedstock No Adjust_Params->Start Regen_Catalyst->Start Improve_Purification->Start End Problem Solved Check_Feedstock->End

References

Technical Support Center: Managing Impurities in Industrial Grade Methyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with industrial-grade methyl propionate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in industrial-grade this compound and where do they originate?

A1: The most common impurities in industrial-grade this compound typically originate from its synthesis, which is commonly the esterification of propionic acid with methanol.[1][2] These impurities include:

  • Water: Formed as a byproduct of the esterification reaction and can also be introduced from raw materials or atmospheric moisture.

  • Methanol: Unreacted starting material. Due to the formation of a binary azeotrope with this compound, its removal can be challenging.[3]

  • Propionic Acid: Unreacted starting material. Its presence makes the product acidic and can catalyze the reverse hydrolysis reaction.[4]

Q2: Why is it difficult to separate methanol from this compound by simple distillation?

A2: Methanol and this compound form a binary azeotrope, which is a mixture that boils at a constant temperature and has a constant composition in the vapor and liquid phases.[3][5] This makes their separation by conventional distillation challenging because the composition of the vapor is the same as the liquid, preventing further purification beyond the azeotropic point.

Q3: What are the acceptable limits for impurities in this compound for pharmaceutical applications?

A3: The acceptable limits for impurities in active pharmaceutical ingredients (APIs) and excipients are guided by the International Council for Harmonisation (ICH) guidelines. For drug substances, the reporting threshold for an impurity is typically 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15% or a total daily intake of 1.0 mg, whichever is lower.[6] Specific limits for this compound would be defined based on the specific application and toxicological data of the impurities.

Q4: How can the water content in this compound be accurately determined?

A4: The most accurate and widely used method for determining water content in esters like this compound is the Karl Fischer (KF) titration.[7] This method is highly selective for water and can be used for both volumetric and coulometric titrations, with coulometry being particularly suitable for low water concentrations (< 0.1%).[8]

Troubleshooting Guides

Issue 1: High Water Content Detected by Karl Fischer Titration

Problem: The measured water content in your this compound sample exceeds the specification.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Incomplete reaction during synthesis - Ensure the esterification reaction goes to completion by using an excess of one reactant or by removing water as it is formed (e.g., using a Dean-Stark apparatus).
Inadequate drying after purification - If the purification process involves a water wash, ensure the subsequent drying step with a suitable drying agent (e.g., anhydrous sodium sulfate) is thorough.
Atmospheric moisture absorption - this compound can be moisture-sensitive.[1] Handle and store the material under a dry, inert atmosphere (e.g., nitrogen or argon). Ensure storage containers are well-sealed.
Issue 2: Presence of Acidic Impurities (Propionic Acid)

Problem: The this compound sample is acidic, indicating the presence of residual propionic acid.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Incomplete esterification - Drive the esterification reaction towards completion by adjusting the molar ratio of reactants or by removing byproducts.
Ineffective neutralization - Wash the crude this compound with a mild basic solution, such as saturated sodium bicarbonate solution, to neutralize and remove unreacted propionic acid.[9] This is followed by a water wash to remove the salt and residual base.
Hydrolysis of this compound - The presence of water can lead to the hydrolysis of this compound back to propionic acid and methanol.[10] Ensure the product is kept dry during storage.
Issue 3: High Levels of Residual Methanol Detected by Gas Chromatography (GC)

Problem: GC analysis shows a significant peak corresponding to methanol, which is difficult to remove by simple distillation.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Formation of a this compound-methanol azeotrope - Extractive Distillation: Introduce a high-boiling solvent (entrainer) such as ethylene glycol, glycerol, or phenol to alter the relative volatilities of methanol and this compound, thereby breaking the azeotrope and allowing for their separation by distillation.[3][5]
- Salting-Out Extraction: Add a salt (e.g., magnesium chloride) to an aqueous solution of the mixture. The salt increases the polarity of the aqueous phase, reducing the solubility of this compound and allowing for its separation.[11]
- Liquid-Liquid Extraction: Use a suitable solvent system, such as a composite of polyhydric alcohol and water, to selectively extract methanol from the mixture.[12]

Experimental Protocols

Protocol 1: Gas Chromatography (GC) for Purity Analysis

This protocol provides a general method for determining the purity of this compound and quantifying impurities like methanol and propionic acid.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for volatile organic compounds, such as a wax-type column (e.g., HP-INNOWax).[13]

GC Parameters:

ParameterValue
Column HP-INNOWax, 60 m x 0.32 mm, 0.5 µm film thickness[13]
Inlet Temperature 270 °C[13]
Injection Volume 0.5 µL[13]
Split Ratio 100:1[13]
Carrier Gas Helium at a constant flow of 2.1 mL/min[13]
Oven Program 60 °C for 10 minutes[13]
Detector Temperature 300 °C (FID)[13]

Procedure:

  • Sample Preparation: Prepare a calibration standard containing known concentrations of this compound, methanol, and propionic acid in a suitable solvent (e.g., n-heptane can be used as an internal standard).[14] Dilute the industrial-grade this compound sample in the same solvent.

  • Injection: Inject the prepared standard and sample solutions into the GC.

  • Analysis: Identify the peaks based on their retention times compared to the standard. Quantify the impurities using the peak areas and the calibration curve or internal standard method.

Protocol 2: Karl Fischer Titration for Water Content

This protocol describes a volumetric Karl Fischer titration for determining the water content in this compound.

Instrumentation:

  • Automatic Karl Fischer titrator.

  • Titration cell with a twin platinum electrode.

Reagents:

  • Titrant: One-component Karl Fischer reagent (e.g., CombiTitrant 5, 1 mL ≈ 5 mg H₂O).

  • Solvent: Anhydrous methanol or a specialized Karl Fischer solvent (e.g., CombiSolvent).

Procedure:

  • Titrator Preparation: Add the solvent to the titration cell and perform a pre-titration to neutralize any residual water in the solvent and the cell.

  • Sample Addition: Accurately weigh a suitable amount of the this compound sample and inject it into the titration cell. The sample size should be chosen to give a reasonable titrant volume.

  • Titration: Start the titration. The titrator will automatically add the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.

  • Calculation: The instrument's software will calculate the water content in the sample based on the volume of titrant consumed and its concentration.

Visualizations

Experimental_Workflow_GC_Analysis cluster_prep Sample and Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis Standard Prepare Calibration Standard Inject Inject into GC Standard->Inject Sample Dilute Methyl Propionate Sample Sample->Inject Run Run GC Method Inject->Run Detect FID Detection Run->Detect Identify Identify Peaks by Retention Time Detect->Identify Quantify Quantify Impurities Identify->Quantify

Caption: Workflow for GC Purity Analysis of this compound.

Troubleshooting_Methanol_Impurity Problem High Methanol in This compound (GC) Cause Azeotrope Formation Problem->Cause Solution1 Extractive Distillation (e.g., with Ethylene Glycol) Cause->Solution1 Solution2 Salting-Out Extraction (e.g., with MgCl2) Cause->Solution2 Solution3 Liquid-Liquid Extraction (e.g., with Polyhydric Alcohol) Cause->Solution3 Result Pure this compound (<0.1% Methanol) Solution1->Result Solution2->Result Solution3->Result

Caption: Troubleshooting Logic for High Methanol Impurity.

References

Methyl Propionate: A Technical Guide to Safe Laboratory Handling and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of methyl propionate in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound (also known as methyl propanoate) is a colorless liquid with a fruity, rum-like odor.[1] It is primarily used as a solvent for cellulose nitrate and lacquers, and as a raw material in the production of paints, varnishes, and other chemicals.[1][2] The main hazards associated with this compound are its high flammability and the risk of causing serious eye damage and respiratory irritation if inhaled.[3][4][5][6]

Q2: What are the immediate health effects of exposure to this compound?

Exposure to this compound can cause a range of acute health effects. Inhalation may lead to coughing, sore throat, dizziness, lightheadedness, and difficulty breathing.[7][8] Direct contact can result in skin and eye irritation, with symptoms including redness and pain.[7][8] Ingestion may cause abdominal pain and vomiting.[8] High concentrations of vapor can be harmful if inhaled.[4]

Q3: What personal protective equipment (PPE) is required when handling this compound?

To ensure safety, the following personal protective equipment (PPE) should be worn when handling this compound:

  • Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles are essential.[4][9] A face shield may be necessary for larger quantities or when there is a significant risk of splashing.[4]

  • Skin Protection: Solvent-resistant gloves (e.g., Butyl rubber) are required to prevent skin contact.[7][10] A complete protective suit, including flame-retardant and antistatic clothing, should be worn, especially when handling larger volumes.[4][9]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[7][11] If ventilation is inadequate or there's a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7][9]

Q4: How should I store this compound in the lab?

This compound should be stored in tightly closed containers in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[7][9] It is incompatible with strong oxidizing agents, acids, and bases.[3][9] Storage containers should be electrically grounded and bonded during transfer to prevent static discharge.[7]

Q5: What should I do in case of accidental exposure to this compound?

Immediate action is crucial in case of exposure. Follow these first aid measures:

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][7]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and plenty of water.[4][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4][9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Troubleshooting Guide

IssuePossible CauseSolution
Fruity odor detected in the lab outside of the fume hood. Minor spill or leak from a container.Immediately check all containers of this compound for leaks. If a small spill is found, follow the "Minor Spill Cleanup Protocol." Ensure all containers are tightly sealed. Increase ventilation in the area.
Skin irritation or redness after handling the substance. Inadequate hand protection or accidental skin contact.Immediately wash the affected area with soap and water for at least 15 minutes.[7] Review the type of gloves being used to ensure they are appropriate for this compound. Always inspect gloves for tears or holes before use.[4]
Dizziness or respiratory irritation during an experiment. Inadequate ventilation or working outside of a fume hood.Immediately move to an area with fresh air.[4] If symptoms persist, seek medical attention. All work with this compound should be conducted in a properly functioning chemical fume hood.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₄H₈O₂[1]
Molar Mass88.11 g/mol [4]
AppearanceColorless liquid[1][11]
OdorFruity, rum-like[1]
Boiling Point79 °C (174 °F)
Melting Point-88 °C (-126 °F)
Flash Point-2 °C (28 °F)[11]
Density0.915 g/mL at 25 °C
Vapor Density3.04 (Air = 1)[9]
Water SolubilitySoluble[11]

Table 2: Fire Hazard Data

ParameterValueReference
FlammabilityHighly Flammable Liquid and Vapour[3][4]
NFPA 704 RatingHealth: 1, Flammability: 3, Instability: 0[9]
Lower Explosive Limit (LEL)2.5%[12]
Upper Explosive Limit (UEL)13%[12]
Autoignition Temperature469 °C (876 °F)[5]
Suitable Extinguishing MediaDry chemical, CO₂, alcohol-resistant foam, water spray.[7][8]
Unsuitable Extinguishing MediaSolid water stream.[5]

Experimental Protocols

Protocol 1: Minor Spill Cleanup (Less than 100 mL)
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Ensure Ventilation: Work should be performed in a well-ventilated area or fume hood.

  • Don PPE: Put on appropriate PPE, including chemical safety goggles, solvent-resistant gloves, and a lab coat.

  • Contain the Spill: Use an inert absorbent material like vermiculite, dry sand, or earth to dike the spill and prevent it from spreading.[7][13]

  • Absorb the Spill: Apply the absorbent material over the spill, working from the outside in.[13]

  • Collect Residue: Once the liquid is fully absorbed, use non-sparking tools to carefully scoop the material into a designated, sealable container for hazardous waste.[7][12]

  • Decontaminate the Area: Clean the spill area with soap and water.[3]

  • Dispose of Waste: Label the waste container appropriately and dispose of it as hazardous waste according to your institution's guidelines.[9]

Protocol 2: Major Spill Cleanup (Greater than 100 mL)
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[7]

  • Alert Authorities: Notify your institution's emergency response team or local fire department.[7]

  • Isolate the Area: Close doors to the affected area to contain vapors.

  • Remove Ignition Sources: Eliminate all potential ignition sources (e.g., open flames, hot plates, electrical equipment).[7]

  • Await Trained Responders: Do not attempt to clean up a large spill unless you are properly trained and equipped to do so. Await the arrival of emergency personnel.[7]

Protocol 3: Disposal of this compound Waste
  • Waste Collection: Collect all this compound waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed, and chemically compatible container.[9]

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name ("this compound").

  • Storage: Store the waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Disposal Request: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.[7][9] Do not dispose of this compound down the drain.[3]

Visual Workflows

Spill_Response_Decision_Tree spill This compound Spill Occurs assess Assess Spill Volume spill->assess minor_spill < 100 mL assess->minor_spill Is it a minor spill? major_spill > 100 mL assess->major_spill Is it a major spill? minor_spill->major_spill No follow_minor_protocol Follow Minor Spill Cleanup Protocol minor_spill->follow_minor_protocol Yes evacuate Evacuate Area & Alert Authorities major_spill->evacuate Yes

Caption: Decision tree for responding to a this compound spill.

Disposal_Workflow start Generate Methyl Propionate Waste collect Collect in a Labeled, Sealable Container start->collect store Store in Designated Hazardous Waste Area collect->store request Request Disposal via Institutional EHS store->request end Proper Disposal Completed request->end

Caption: Workflow for the proper disposal of this compound waste.

References

Technical Support Center: Strategies to Avoid Methyl-Esterification Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and prevent unwanted methyl-esterification side reactions during your experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter related to methyl-esterification.

Scenario 1: Unexpected Methyl Ester Detected After Saponification

Symptom: You performed a saponification (base-catalyzed hydrolysis) of an ester (e.g., an ethyl or benzyl ester) to obtain a carboxylic acid, but your analytical data (GC-MS, LC-MS, or NMR) shows the presence of a methyl ester side product.

Potential Cause: The use of methanol as a solvent or co-solvent during the saponification process can lead to a transesterification reaction, converting your target carboxylic acid or original ester into a methyl ester.[1][2]

Troubleshooting Workflow:

G start Unexpected Methyl Ester after Saponification q1 Was methanol used as a solvent or co-solvent? start->q1 yes1 Yes q1->yes1 Likely Cause no1 No q1->no1 sol1 Primary Suspect: Methanol-induced transesterification. yes1->sol1 q2 Was the reaction performed at an elevated temperature for an extended period? no1->q2 sol2 Substitute methanol with an alternative solvent system. sol1->sol2 Solution sol3 Consider non-alcoholic solvents like THF, dioxane, or acetone with water. sol2->sol3 sol4 Use a different alcohol (e.g., ethanol, isopropanol) if an alcohol is necessary for solubility. sol2->sol4 yes2 Yes q2->yes2 Contributing Factor no2 No q2->no2 sol5 High temperature and long reaction times can favor side reactions. yes2->sol5 q3 Was a large excess of base used? no2->q3 sol6 Optimize reaction conditions: lower the temperature and monitor the reaction to stop it upon completion. sol5->sol6 Solution yes3 Yes q3->yes3 Contributing Factor sol7 Excess base can promote transesterification. yes3->sol7 sol8 Use a stoichiometric amount of base or a slight excess (e.g., 1.1-1.5 equivalents). sol7->sol8 Solution

Caption: Troubleshooting unwanted methyl ester formation during saponification.

Scenario 2: Methyl Esterification of Aspartic or Glutamic Acid Side Chains in Peptide Synthesis

Symptom: During solid-phase peptide synthesis (SPPS), you observe a mass increase of +14 Da (or multiples thereof) in your peptide, corresponding to the methylation of carboxylic acid side chains of Aspartic Acid (Asp) or Glutamic Acid (Glu) residues.

Potential Cause: This side reaction can occur under acidic conditions when methanol is present, for instance, during the cleavage of the peptide from the resin if a cleavage cocktail containing methanol is used.[3] It can also be a result of certain coupling conditions or workup procedures involving methanol.

Troubleshooting Workflow:

G start Methyl Esterification of Asp/Glu Side Chains in SPPS q1 Was methanol present in the cleavage cocktail? start->q1 yes1 Yes q1->yes1 Likely Cause no1 No q1->no1 sol1 Primary Suspect: Acid-catalyzed esterification during cleavage. yes1->sol1 q2 Was the peptide exposed to methanol under acidic conditions during workup/purification? no1->q2 sol2 Avoid methanol in cleavage cocktails. Use alternative scavengers or solvent systems. sol1->sol2 Solution yes2 Yes q2->yes2 Likely Cause no2 No q2->no2 sol3 Acidic conditions with methanol can lead to esterification. yes2->sol3 q3 Are you using a carbodiimide coupling reagent (e.g., DCC, DIC) without an additive? no2->q3 sol4 Use alternative solvents for purification or ensure the pH is neutral before introducing methanol. sol3->sol4 Solution yes3 Yes q3->yes3 Possible Factor sol5 Carbodiimides can sometimes lead to side reactions. The use of additives can suppress these. yes3->sol5 sol6 Incorporate additives like HOBt or HOAt in your coupling step. sol5->sol6 Solution

Caption: Troubleshooting Asp/Glu side-chain methylation in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is methyl-esterification a common side reaction?

A1: Methyl-esterification is common because methanol is a frequently used solvent that is relatively reactive under both acidic and basic conditions. In acidic conditions, it can act as a nucleophile to attack a protonated carboxylic acid (Fischer esterification).[4] In basic conditions, methoxide, formed by the deprotonation of methanol, is a potent nucleophile that can participate in transesterification reactions.[2]

Q2: How can I avoid methyl-esterification during a reaction workup?

A2: If your product contains a carboxylic acid and you need to use methanol during workup (e.g., for extraction or purification), ensure that the solution is not acidic. Neutralize any acid from the reaction before adding methanol. If possible, use an alternative solvent like ethanol, isopropanol, or a non-alcoholic solvent.[5]

Q3: Are there alternative reagents to methanol for forming methyl esters when desired, that won't act as a source for side reactions?

A3: Yes, for intentional methyl ester formation under mild conditions that are less likely to cause side reactions on other functional groups, you can use reagents like diazomethane or trimethylsilyldiazomethane (TMS-diazomethane).[6] However, these reagents are hazardous and should be handled with extreme caution.[6] Dimethyl sulfate is another powerful methylating agent, but it can also methylate other nucleophilic sites.[7]

Q4: Can I reverse an unwanted methyl-esterification?

A4: Yes, an unwanted methyl ester can be hydrolyzed back to the carboxylic acid. This is typically done by saponification, using a base like lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a solvent system that does not contain methanol (e.g., THF/water or dioxane/water).[3][8]

Q5: How can I detect and quantify methyl ester side products?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common techniques for detecting and quantifying methyl ester side products.[6][9][10] For GC-MS analysis, the methyl esters are volatile and can often be analyzed directly.[6] HPLC methods can also be used, sometimes requiring a UV detector if the molecule has a chromophore.[10] NMR spectroscopy can also be used to identify and quantify the methyl ester by observing the characteristic singlet peak for the methyl group protons.

Data Presentation

Table 1: Influence of Reaction Conditions on Biodiesel (FAME) Yield

This table summarizes the effect of different reaction parameters on the yield of fatty acid methyl esters (FAMEs) during transesterification, which is an intentional methyl-esterification. The principles can be extrapolated to understand conditions that might favor unwanted methyl-esterification.

ParameterConditionFAME Yield (%)Reference
Temperature 45 °C97.9[5]
70 °CLower than at 45°C[5]
Catalyst Conc. (KOH) 0.625 wt%97.9[5]
1.875 wt%91.53[5]
3.125 wt%69.60[5]
Methanol:Oil Ratio 3:155.50[5]
9:197.90[5]
Table 2: Comparison of Analytical Methods for Methyl Ester Quantification

This table provides a comparison of typical performance characteristics of HPLC-UV and GC-MS for the quantification of fatty acid methyl esters.

ParameterHPLC-UVGC-MSReference
Limit of Detection (LOD) 0.0001 - 0.0018 % mass11.90 - 11.94 ng/mL[6][11]
Limit of Quantitation (LOQ) 0.0004 - 0.0054 % mass39.68 - 39.80 ng/mL[6][11]
Linearity (R²) ≥ 0.995> 0.99[11]
Recovery 81.7 - 110.9%95.25 - 100.29%[6][11]
Precision (RSD) 0.2 - 1.3%< 7.16%[6][11]

Experimental Protocols

Protocol 1: Saponification of an Ester without Methanol

This protocol describes a general procedure for the hydrolysis of an ester using a non-methanolic solvent system to avoid transesterification.

Materials:

  • Ester

  • Tetrahydrofuran (THF)

  • Deionized water

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the ester (1 equivalent) in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio).

  • Add the base (LiOH or NaOH, 1.5-2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or gently heat (e.g., to 40-50 °C) if the reaction is slow. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 times).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the carboxylic acid.

Protocol 2: Quantification of Methyl Ester Side Product by GC-MS

This protocol provides a general method for the analysis of a reaction mixture to quantify an unwanted methyl ester side product.

Materials:

  • Reaction mixture aliquot

  • An appropriate internal standard (e.g., a fatty acid methyl ester with a different chain length not present in the sample)

  • Anhydrous solvent for dilution (e.g., hexane or ethyl acetate)

  • GC-MS system with a suitable column (e.g., a polar capillary column)

Procedure:

  • Sample Preparation:

    • Take a known volume or weight of the crude reaction mixture.

    • Add a known amount of the internal standard.

    • Dilute the sample to a suitable concentration with the anhydrous solvent.

    • Filter the sample through a 0.22 µm syringe filter if it contains solid particles.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

    • Use a temperature program that effectively separates the components of your mixture. A typical program might start at a low temperature (e.g., 50-70 °C), ramp up to a high temperature (e.g., 250-300 °C), and hold for a period.

    • Operate the mass spectrometer in full scan mode to identify the components and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for accurate quantification.

  • Data Analysis:

    • Identify the peaks corresponding to your desired product, the methyl ester side product, and the internal standard based on their retention times and mass spectra.

    • Integrate the peak areas for the methyl ester side product and the internal standard.

    • Calculate the concentration of the methyl ester side product using a calibration curve prepared with known concentrations of the methyl ester and the internal standard.

References

Validation & Comparative

A Comparative Guide to the Validation of a GC-MS Method for Methyl Propionate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of methyl propionate. The content herein is based on established analytical method validation guidelines and published data for analogous volatile esters and short-chain fatty acid methyl esters. This document offers a comparative framework and detailed experimental protocols to support the implementation and validation of a robust analytical method for this compound in a research or quality control setting.

Comparative Validation Data for Volatile Ester Quantification by GC-MS

The following table summarizes typical performance characteristics for the quantification of volatile esters, including compounds structurally similar to this compound, using GC-MS. These values are representative of what can be achieved with a properly validated method and serve as a benchmark for performance.

Validation ParameterTypical Performance for Volatile EstersAcceptance Criteria (ICH Q2(R2) Guidelines)
Linearity (R²) > 0.995[1]R² ≥ 0.99[2]
Limit of Detection (LOD) 0.01 - 0.5 µg/L[2]Signal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) 0.02 - 2.0 µg/L[1][2]Signal-to-Noise Ratio ≥ 10:1
Accuracy (% Recovery) 95% - 117%[3]Typically 80% - 120% (dependent on concentration)
Precision (% RSD) < 15%[3]Repeatability (RSD) ≤ 2%, Intermediate Precision (RSD) ≤ 3%
Specificity No significant interference at the retention time of the analyteMethod is able to unequivocally assess the analyte in the presence of components which may be expected to be present.
Robustness Unaffected by minor variations in method parametersConsistent results with small, deliberate variations in method parameters.

Detailed Experimental Protocol

This section outlines a typical experimental protocol for the validation of a GC-MS method for the quantification of this compound.

Sample Preparation: Liquid-Liquid Microextraction (LLME)

This method is suitable for the extraction of volatile compounds like this compound from aqueous matrices.[1][4]

  • Apparatus: 2 mL glass vials with screw caps, vortex mixer, centrifuge.

  • Reagents: Dichloromethane (DCM), Sodium chloride (NaCl), Internal Standard (e.g., Ethyl acetate).

  • Procedure:

    • Pipette 1 mL of the aqueous sample containing this compound into a 2 mL glass vial.

    • Add a known amount of internal standard.

    • Saturate the aqueous phase by adding NaCl.

    • Add 200 µL of DCM to the vial.

    • Cap the vial and vortex for 2 minutes to facilitate extraction.

    • Centrifuge at 5000 rpm for 5 minutes to separate the organic and aqueous phases.

    • Carefully collect the organic (bottom) layer containing the extracted this compound and transfer it to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of volatile esters.

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a polar equivalent like a wax-type column.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless injection is often preferred for trace analysis).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 150 °C.

    • Hold at 150 °C for 2 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

    • Quantifier Ion for this compound: m/z 57.

    • Qualifier Ions for this compound: m/z 88, 29.

Validation Workflow

The following diagram illustrates the logical workflow for the validation of the GC-MS method for this compound quantification.

GCMS_Validation_Workflow start Start: Method Development protocol Define Validation Protocol start->protocol specificity Specificity Evaluation (Blank & Spiked Matrix) protocol->specificity linearity Linearity & Range (Calibration Curve) specificity->linearity lod_loq LOD & LOQ Determination (S/N Ratio or Calibration) linearity->lod_loq accuracy Accuracy (% Recovery) lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness (Varying Parameters) precision->robustness report Validation Report robustness->report

GC-MS Method Validation Workflow

Signaling Pathway of GC-MS Analysis

The following diagram illustrates the conceptual pathway of a sample from injection to data analysis in a GC-MS system.

GCMS_Analysis_Pathway injection Sample Injection separation GC Separation (Column) injection->separation ionization Ionization (EI Source) separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection (Electron Multiplier) mass_analysis->detection data_acquisition Data Acquisition & Processing detection->data_acquisition

References

Quantitative NMR: A Superior Method for Determining Methyl Propionate Purity

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison reveals quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a more precise and accurate method for determining the purity of methyl propionate compared to traditional chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). For researchers, scientists, and drug development professionals, accurate purity assessment is critical for quality control, regulatory compliance, and ensuring the reliability of experimental outcomes. This guide provides a comprehensive comparison of these analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for purity determination.

Quantitative NMR offers a direct and primary method of measurement, as the signal intensity is directly proportional to the number of nuclei, making it an inherently quantitative technique without the need for calibration curves with the specific analyte.[1] This contrasts with GC and HPLC, where the response factors of the analyte and impurities can differ, potentially leading to less accurate purity assessments without the use of certified reference standards for every compound.[2]

Comparative Analysis: qNMR vs. GC and HPLC

A study comparing qNMR with chromatographic methods for the purity determination of propionate-containing compounds revealed the superior precision and accuracy of qNMR.[3] The quantitative data summarized below highlights the key performance differences.

ParameterqNMRGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Purity Assay (%, Mean ± SD) 98.5 ± 0.297.8 ± 0.897.5 ± 1.2
Relative Standard Deviation (RSD, %) < 0.5< 1.5< 2.0
Limit of Detection (LOD) ~0.01%~0.05%~0.1%
Limit of Quantification (LOQ) ~0.05%~0.15%~0.3%
Analysis Time per Sample ~10-15 min~20-30 min~15-25 min
Need for Analyte-Specific Reference Standard No (uses a universal internal standard)Yes (for accurate impurity quantification)Yes (for accurate impurity quantification)

Experimental Protocols

Detailed methodologies for each technique are crucial for reproducible and accurate results.

Quantitative ¹H-NMR Spectroscopy Protocol

The qNMR method relies on the integration of a specific, well-resolved proton signal of this compound against the signal of a certified internal standard of known purity.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • This compound sample

  • Internal Standard (e.g., Maleic Acid, Dimethyl Sulfone) of certified purity

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and 5-10 mg of the internal standard into a vial.

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H-NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full signal relaxation.

    • Use a 90° pulse angle.

    • Ensure a high signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the characteristic, non-overlapping signals of this compound (e.g., the quartet at ~2.3 ppm from the -CH2- group) and the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (Isample / Nsample) * (NIS / IIS) * (MWsample / MWIS) * (mIS / msample) * PIS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Gas Chromatography (GC) Protocol

This method utilizes an internal standard for the quantification of this compound and its impurities.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for volatile organic compounds (e.g., DB-WAX or equivalent)

Reagents:

  • This compound sample

  • Internal Standard (e.g., n-Heptane) of high purity[4]

  • Solvent (e.g., Dichloromethane)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the internal standard (n-heptane) in the solvent at a known concentration.

    • Accurately weigh the this compound sample and dissolve it in a known volume of the solvent containing the internal standard.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Volume: 1 µL

  • Data Analysis:

    • Identify the peaks corresponding to this compound, the internal standard, and any impurities based on their retention times.

    • Calculate the response factor of this compound relative to the internal standard using a calibration standard.

    • Determine the concentration and subsequently the purity of the this compound sample.

High-Performance Liquid Chromatography (HPLC) Protocol

A reversed-phase HPLC method with UV detection is suitable for the analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

Reagents:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of a this compound reference standard in the mobile phase.

    • Accurately weigh the this compound sample and dissolve it in the mobile phase to a known concentration.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm

  • Data Analysis:

    • Quantify the this compound peak area in the sample chromatogram against a calibration curve generated from the reference standard.

    • Purity is typically determined by the area percentage method, assuming all impurities have a similar response factor to the main component.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the key steps in each methodology.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh Methyl Propionate dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire_nmr Acquire ¹H-NMR Spectrum dissolve->acquire_nmr process_spec Phase and Baseline Correction acquire_nmr->process_spec integrate Integrate Signals process_spec->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR Purity Determination.

GC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep_std Prepare Internal Standard Solution prep_sample Prepare Sample with Internal Standard prep_std->prep_sample inject_gc Inject into GC-FID prep_sample->inject_gc identify_peaks Identify Peaks inject_gc->identify_peaks calculate_rf Calculate Response Factor identify_peaks->calculate_rf determine_purity Determine Purity calculate_rf->determine_purity

Caption: Workflow for GC Purity Determination.

HPLC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep_mobile Prepare Mobile Phase inject_hplc Inject into HPLC-UV prep_mobile->inject_hplc prep_std Prepare Standard Solution gen_calib Generate Calibration Curve prep_std->gen_calib prep_sample Prepare Sample Solution prep_sample->inject_hplc quantify_peak Quantify Peak Area inject_hplc->quantify_peak gen_calib->quantify_peak determine_purity Determine Purity quantify_peak->determine_purity

Caption: Workflow for HPLC Purity Determination.

Conclusion

For the determination of this compound purity, qNMR stands out as a superior analytical technique, offering higher precision and accuracy compared to GC and HPLC.[3] Its nature as a primary ratio method eliminates the need for analyte-specific reference standards, simplifying the workflow and reducing potential sources of error.[1] While GC and HPLC remain valuable tools, particularly for the separation of complex mixtures, qNMR provides a more direct and robust approach for the quantitative purity assessment of this compound, making it the recommended method for applications demanding the highest level of analytical certainty.

References

A Comparative Guide to Analytical Methods for Methyl Propionate Analysis: Linearity, LOD, and LOQ

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of volatile compounds like methyl propionate is crucial. This guide provides a comparative overview of analytical performance characteristics—specifically linearity, limit of detection (LOD), and limit of quantitation (LOQ)—for the analysis of this compound and structurally similar short-chain esters, primarily utilizing gas chromatography (GC) with a flame ionization detector (FID). While direct, comprehensive validation data for this compound is not extensively published, this guide synthesizes available data from closely related compounds to offer a reliable performance benchmark.

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics for the analysis of short-chain fatty acids and their methyl esters, which serve as a proxy for this compound, using GC-FID. These values are representative and can vary based on the specific instrumentation, method parameters, and sample matrix.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Notes
Linearity (r²) > 0.999Excellent linearity is consistently reported for short-chain fatty acids and their esters, indicating a strong proportional relationship between concentration and detector response.[1][2][3]
Limit of Detection (LOD) 0.02 - 0.54 µg/mLThe LOD for similar compounds can range from the low nanogram per milliliter to the mid-microgram per milliliter level, depending on the specific analyte and method conditions.[1][3]
Limit of Quantitation (LOQ) 0.08 - 1.63 µg/mLThe LOQ, representing the lowest concentration that can be reliably quantified, is also in the low microgram per milliliter range for analogous compounds.[1][3]

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of analytical results. Below are typical experimental protocols for determining the linearity, LOD, and LOQ for the analysis of a volatile ester like this compound using GC-FID.

Gas Chromatography with Flame Ionization Detection (GC-FID) Method

A common approach for the analysis of this compound involves a GC system equipped with an FID.

  • Instrumentation : An Agilent 7890A gas chromatograph or a similar system is often employed.[4]

  • Column : A capillary column such as a HP-5 (30 m x 320 µm x 0.25 µm) is suitable for separating volatile esters.[4]

  • Carrier Gas : Nitrogen or Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[4]

  • Injector and Detector Temperatures : The injector temperature is commonly set to 250°C, and the FID detector temperature to 250°C.[4]

  • Oven Temperature Program : A programmed temperature ramp is used to ensure good separation. An example program starts at 40°C and ramps up to 190°C.

  • Injection : A small sample volume (e.g., 0.5 µL) is injected with a high split ratio (e.g., 150:1) to prevent column overload.[4]

Determination of Linearity
  • Preparation of Standard Solutions : A stock solution of this compound is prepared by accurately weighing a known amount of a certified standard and dissolving it in a suitable solvent, such as methanol.

  • Calibration Standards : A series of at least five calibration standards are prepared by serial dilution of the stock solution to cover the expected working range of the assay.

  • Instrumental Analysis : Each calibration standard is injected into the GC-FID system, typically in triplicate, to obtain an average peak area response.

  • Data Analysis : A calibration curve is generated by plotting the mean peak area against the corresponding concentration of this compound. The linearity is assessed by calculating the coefficient of determination (r²), with a value greater than 0.99 considered acceptable.

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ are commonly determined based on the standard deviation of the response and the slope of the calibration curve, as recommended by the International Council for Harmonisation (ICH) guidelines.[2]

  • LOD Calculation : LOD = 3.3 * (σ / S)

  • LOQ Calculation : LOQ = 10 * (σ / S)

Where:

  • σ is the standard deviation of the y-intercept of the regression line.

  • S is the slope of the calibration curve.

Alternatively, the signal-to-noise ratio can be used, where the LOD is the concentration that produces a signal-to-noise ratio of 3:1, and the LOQ corresponds to a signal-to-noise ratio of 10:1.[3]

Mandatory Visualization

The following diagram illustrates the logical relationship between the concepts of Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ) within the framework of analytical method validation.

G cluster_validation Analytical Method Validation linearity Linearity range Range linearity->range Defines the upper and lower concentration limits lod Limit of Detection (LOD) loq Limit of Quantitation (LOQ) lod->loq LOQ is typically 3x LOD loq->range Often defines the lower limit accuracy Accuracy loq->accuracy precision Precision loq->precision range->accuracy range->precision

Caption: Relationship between Linearity, LOD, and LOQ.

References

A Comparative Study on the Pyrolysis of Methyl Propionate and Ethyl Propanoate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals on the thermal decomposition of two common propanoate esters.

This guide provides a comprehensive comparison of the pyrolysis of methyl propionate and ethyl propanoate, focusing on their reaction kinetics, product formation, and underlying decomposition mechanisms. The information presented is derived from experimental data and kinetic modeling studies, offering valuable insights for researchers in fields where the thermal stability and decomposition pathways of esters are of critical importance.

Executive Summary

High-temperature pyrolysis of this compound and ethyl propanoate reveals distinct differences in their decomposition rates and product distributions. Under similar experimental conditions, the pyrolysis of this compound is observed to be faster than that of ethyl propanoate.[1][2] Key distinctions arise from the molecular structure of the esters, particularly the presence of an ethyl group in ethyl propanoate, which allows for a unique six-centered ring elimination reaction pathway.[1][2] This pathway is not available to this compound and significantly influences the product suite, most notably leading to a higher yield of ethylene from ethyl propanoate.[1][2]

Data Presentation: A Quantitative Comparison

The following tables summarize the key experimental conditions and the quantitative yields of major products observed during the pyrolysis of this compound and ethyl propanoate in a shock tube.

Table 1: Experimental Conditions for Pyrolysis Studies

ParameterThis compoundEthyl PropanoateReference
Temperature Range1250 - 1750 K1250 - 1750 K[1][2]
Pressure1.5 atm1.5 atm[1][2]
Initial Fuel Concentration1% in Argon1% in Argon[2]
Residence Time~1 ms~1 ms[2]

Table 2: Major Product Yields from Pyrolysis

ProductThis compoundEthyl PropanoateKey ObservationsReference
Carbon Monoxide (CO)Higher plateau values reached fasterLower plateau valuesPyrolysis of this compound appears faster.[1][2][1][2]
Carbon Dioxide (CO2)Similar levels for both estersSimilar levels for both estersCO2 levels are comparable under the studied conditions.[1][2][1][2]
Ethylene (C2H4)-Significantly larger productionPrimarily formed via the six-centered ring elimination reaction in ethyl propanoate.[1][2][1][2]
Water (H2O)Very little producedAppreciable productionA notable difference in water formation between the two esters.[1][2][1][2]

Experimental Protocols

The presented data is primarily based on high-temperature pyrolysis experiments conducted in a shock tube coupled with laser absorption spectroscopy for time-resolved species measurements.

Shock Tube Pyrolysis

A shock tube is a facility that generates high temperatures and pressures for a very short duration, allowing for the study of chemical kinetics in a nearly ideal environment.

Workflow:

  • Mixture Preparation: A dilute mixture of the ester (this compound or ethyl propanoate) in a bath gas (typically Argon) is prepared.

  • Shock Wave Generation: A high-pressure driver gas is separated from the low-pressure experimental gas mixture by a diaphragm. The rupture of this diaphragm generates a shock wave that propagates through the experimental gas, rapidly heating and compressing it.

  • Reflected Shock: The incident shock wave reflects off the end wall of the shock tube, further increasing the temperature and pressure of the gas and initiating the pyrolysis reactions. The conditions behind the reflected shock are well-defined and uniform.

  • Reaction Zone: The pyrolysis of the ester occurs in this high-temperature, high-pressure region for a controlled duration (on the order of milliseconds).

Laser Absorption Spectroscopy

This non-intrusive optical technique is used to measure the concentration of specific molecules in the reaction zone in real-time.

Methodology:

  • Laser Source: A tunable diode laser is used to generate a beam of light at a specific wavelength that is characteristic of the absorption of the target molecule (e.g., CO, CO2, C2H4, H2O).

  • Optical Access: The laser beam is directed through optical windows in the shock tube, passing through the reacting gas mixture.

  • Detection: A photodetector measures the intensity of the laser beam after it has passed through the gas.

  • Concentration Measurement: The amount of light absorbed is proportional to the concentration of the target species, as described by the Beer-Lambert law. By monitoring the change in absorption over time, a time-history of the species concentration can be obtained.

experimental_workflow cluster_preparation Preparation cluster_pyrolysis Pyrolysis cluster_analysis Analysis prep Prepare Ester/Argon Mixture shock_tube Introduce Mixture to Shock Tube prep->shock_tube shock_wave Generate Shock Wave shock_tube->shock_wave pyrolysis Initiate Pyrolysis shock_wave->pyrolysis laser Laser Absorption Spectroscopy pyrolysis->laser data Record Species Time-Histories laser->data

Caption: Experimental workflow for shock tube pyrolysis with laser absorption spectroscopy.

Reaction Pathways and Mechanisms

The primary difference in the pyrolysis of this compound and ethyl propanoate lies in their initial decomposition pathways.

This compound Pyrolysis

The thermal decomposition of this compound is primarily initiated by unimolecular C-C and C-O bond fission, leading to the formation of various radical species. Subsequent reactions of these radicals then lead to the observed products.

methyl_propionate_pyrolysis cluster_products Decomposition Products cluster_final_products Final Products MP This compound (CH3CH2COOCH3) R1 CH3CH2CO• + •OCH3 MP->R1 C-O bond fission R2 CH3CH2• + •COOCH3 MP->R2 C-C bond fission R3 •CH2CH2COOCH3 + H• MP->R3 C-H bond fission CO CO R1->CO CO2 CO2 R2->CO2 Other Other Hydrocarbons R3->Other

Caption: Primary decomposition pathways of this compound pyrolysis.

Ethyl Propanoate Pyrolysis

In addition to bond fission reactions, ethyl propanoate undergoes a significant six-centered intramolecular elimination reaction, also known as a retro-ene reaction. This concerted process has a lower activation energy and is a major pathway for the formation of ethylene and propanoic acid.[1][2]

ethyl_propanoate_pyrolysis cluster_elimination Six-Centered Elimination cluster_fission Bond Fission Pathways cluster_final_products Final Products EP Ethyl Propanoate (CH3CH2COOCH2CH3) TS Cyclic Transition State EP->TS Heat Radicals Radical Species EP->Radicals Heat Products Ethylene (C2H4) + Propanoic Acid (CH3CH2COOH) TS->Products CO_CO2 CO, CO2 Products->CO_CO2 H2O H2O Products->H2O Radicals->CO_CO2

Caption: Major decomposition pathways of ethyl propanoate pyrolysis, including the six-centered elimination reaction.

Conclusion

The comparative study of this compound and ethyl propanoate pyrolysis highlights the significant impact of molecular structure on thermal decomposition pathways and product formation. The presence of a β-hydrogen in the ethyl group of ethyl propanoate enables a low-energy six-centered elimination reaction, leading to a distinct product slate rich in ethylene compared to this compound. For this compound, decomposition is dominated by higher energy bond fission reactions. These fundamental differences are crucial for understanding and predicting the combustion behavior of these and other larger ester-based biofuels and for various applications in drug development and materials science where thermal stability is a key factor.

References

A Comparative Guide to Methyl Propionate and Ethyl Acetate as Reaction Solvents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, affecting yield, reaction rate, and selectivity. For researchers, scientists, and professionals in drug development, a deep understanding of solvent properties is paramount. This guide provides a detailed comparison of two common ester solvents: methyl propionate and ethyl acetate, supported by their physicochemical properties and available experimental data.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental starting point for solvent selection is the analysis of its physical and chemical properties. These parameters dictate the solvent's behavior under various reaction conditions.

PropertyThis compoundEthyl Acetate
Molecular Formula C4H8O2C4H8O2
Molecular Weight 88.11 g/mol [1]88.11 g/mol [2][3]
Boiling Point 79-80 °C[4][5]77.1 °C[2][6][7]
Melting Point -88 °C[4][5]-83.6 °C[2]
Density 0.915 g/mL at 25 °C[4][5]0.902 g/mL at 25 °C[2][8]
Solubility in Water 6.2 g/100 mL at 20 °C[9]8.3 g/100 mL at 20 °C[2]
Solubility in Organic Solvents Miscible with alcohol and ether[4]Miscible with alcohols, ketones, and aromatic hydrocarbons[10]
Polarity Moderately polarModerately polar[11][12][13]
Flash Point -2 °C (28 °F)[1][5]-4 °C (24 °F)[6]

Solvent Characteristics and Performance in Reactions

Both this compound and ethyl acetate are considered moderately polar aprotic solvents.[11][12][13] Their ester functionality allows them to act as hydrogen bond acceptors, which influences their solvating power for a range of reactants.[9][11]

Ethyl acetate is a widely used solvent in organic synthesis due to its volatility, relatively low toxicity, and non-hygroscopic nature.[11] It is a staple in chromatography, extractions, and as a reaction medium for a variety of transformations.[11][12] However, it is susceptible to hydrolysis under strong acidic or basic conditions.[2][11]

This compound , a structural isomer of ethyl acetate, shares many similar properties.[14] It is also a colorless liquid with a fruity odor and is used as a solvent for various applications, including in the production of paints, lacquers, and as a flavoring agent.[1][5] In the context of specific reactions, this compound has been notably used as a solvent in Porcine Pancreatic Lipase (PPL)-catalyzed transesterification reactions and in the aldol condensation with formaldehyde to produce methyl methacrylate.[4][10][15]

While direct, comprehensive comparative studies on the performance of this compound versus ethyl acetate in a wide range of common organic reactions are not extensively available in the reviewed literature, some inferences can be drawn from their physical properties. Their similar boiling points suggest they would be interchangeable in reactions requiring heating around 80°C. The slightly higher polarity and water solubility of ethyl acetate might make it a better choice for reactions involving polar starting materials or for facilitating work-up procedures involving aqueous extraction. Conversely, the slightly lower water solubility of this compound could be advantageous in reactions where water is detrimental.

A computational study on the pyrolysis of this compound and ethyl propanoate (a close analog) indicated that the pyrolysis of methyl propanoate appears to be faster under the studied high-temperature conditions.[16][17] This suggests potential differences in their stability and reactivity under thermal stress, which could translate to differences in performance as solvents in high-temperature reactions.

Experimental Protocols

Aldol Condensation

Reaction: Aldol Condensation of this compound with Formaldehyde.[10][15]

Protocol: The vapor-phase aldol condensation of this compound (MP) with formaldehyde (HCHO) to form methyl methacrylate (MMA) can be carried out over a solid base catalyst.[10] In a typical procedure, a feed with a specific HCHO/MP molar ratio (e.g., 0.2) is passed over a catalyst bed (e.g., silica-supported cesium hydroxide) at a controlled temperature.[10] The reaction products are then collected and analyzed to determine the conversion of this compound and the selectivity for methyl methacrylate. The addition of water to the feed has been shown to decrease the reaction rate slightly without affecting selectivity.[10]

Grignard Reaction

Reaction: Formation of a Tertiary Alcohol from an Ester.

Protocol using Ethyl Acetate (for work-up):

  • In a clean, dry round-bottom flask, prepare the Grignard reagent (e.g., phenylmagnesium bromide from bromobenzene and magnesium turnings) in an anhydrous ether like THF.

  • Slowly add a solution of the ester (e.g., methyl benzoate) in anhydrous THF to the Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time.

  • Quench the reaction by slowly adding it to a flask containing ice and 10% sulfuric acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (e.g., 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

Suzuki Coupling

Reaction: Palladium-Catalyzed Cross-Coupling of an Aryl Halide with a Boronic Acid.

Protocol using Ethyl Acetate (for work-up):

  • In a round-bottom flask, combine the aryl halide (e.g., 5-iodovanillin), phenylboronic acid, a palladium catalyst (e.g., Pd(OAc)2), and a base (e.g., Amberlite IRA-400(OH)) in a suitable solvent system (e.g., water and ethanol).

  • Heat the reaction mixture at a specified temperature (e.g., 60 °C) for a set time.

  • After cooling, acidify the mixture with 10% HCl (aq) to precipitate the product.

  • Extract the aqueous layer with ethyl acetate (e.g., 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and remove the solvent by rotary evaporation to yield the crude product.

Wittig Reaction

Reaction: Synthesis of an Alkene from an Aldehyde and a Phosphonium Ylide.

Protocol using Ethyl Acetate (for work-up):

  • Prepare the phosphonium ylide by treating a phosphonium salt (e.g., benzyltriphenylphosphonium chloride) with a base (e.g., n-butyllithium) in an anhydrous solvent like THF.

  • Add the aldehyde (e.g., benzaldehyde) to the ylide solution and stir at room temperature.

  • After the reaction is complete, quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, a mixture of the alkene and triphenylphosphine oxide, can be purified by chromatography.

Visualizing Workflows and Selection Criteria

To aid in the practical application of this information, the following diagrams illustrate a typical experimental workflow and a decision-making process for solvent selection.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Reactants & Catalyst Reaction_Vessel Combine in Reaction Vessel Reactants->Reaction_Vessel Solvent Choose Solvent (this compound or Ethyl Acetate) Solvent->Reaction_Vessel Heating Heating/Stirring Reaction_Vessel->Heating Monitoring Monitor Progress (TLC, GC, etc.) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Extraction with Organic Solvent & Water Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Chromatography, Recrystallization) Evaporation->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

A typical experimental workflow in organic synthesis.

Solvent_Selection Start Start: Solvent Selection Polarity Reactant/Product Polarity? Start->Polarity High_Polarity Consider Ethyl Acetate (Higher Water Solubility) Polarity->High_Polarity High Low_Polarity Consider this compound (Lower Water Solubility) Polarity->Low_Polarity Low Water_Sensitivity Reaction Sensitive to Water? High_Polarity->Water_Sensitivity Low_Polarity->Water_Sensitivity Yes_Water_Sensitive This compound may be preferred Water_Sensitivity->Yes_Water_Sensitive Yes No_Water_Sensitive Either solvent may be suitable Water_Sensitivity->No_Water_Sensitive No Boiling_Point Required Reaction Temperature? Yes_Water_Sensitive->Boiling_Point No_Water_Sensitive->Boiling_Point Temp_Around_80 Both are suitable (Boiling Points ~77-80 °C) Boiling_Point->Temp_Around_80 ~80 °C Other_Considerations Consider other factors: Cost, Toxicity, Availability Temp_Around_80->Other_Considerations

Decision tree for solvent selection.

Conclusion

Both this compound and ethyl acetate are versatile, moderately polar aprotic solvents with broad applications in organic synthesis. Their similar physicochemical properties make them viable alternatives for each other in many, but not all, situations. Ethyl acetate is more established and documented in a wider range of reaction protocols. The choice between the two will ultimately depend on the specific requirements of the reaction, including the polarity of the substrates and products, the sensitivity of the reaction to water, and the desired work-up procedure.

For researchers and drug development professionals, the key takeaway is that while these solvents are similar, subtle differences in their properties can be leveraged to optimize reaction conditions. Further direct comparative studies are warranted to fully elucidate the performance differences between this compound and ethyl acetate across a broader spectrum of organic transformations. This would provide the scientific community with a more robust dataset to inform solvent selection and reaction optimization.

References

A Comparative Analysis of Methyl Propionate Hydrolysis: Reactivity Under Acidic, Basic, and Neutral Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability and reactivity of ester compounds like methyl propionate is crucial for predicting degradation pathways and ensuring product efficacy. This guide provides a comprehensive comparison of this compound hydrolysis under acidic, basic, and neutral conditions, supported by experimental data and detailed protocols.

The hydrolysis of an ester is a fundamental chemical reaction that involves the cleavage of the ester bond by water. This process can be significantly influenced by the pH of the environment, with reaction rates varying dramatically between acidic, basic, and neutral conditions. This compound, a common ester, serves as an excellent model for studying these effects.

Comparative Reactivity and Kinetics

The rate of hydrolysis of this compound is markedly different under acidic, basic, and neutral conditions. Basic hydrolysis is significantly faster than acid-catalyzed hydrolysis, which in turn is much faster than hydrolysis in a neutral solution. The reaction under neutral conditions is often so slow that it is not practically significant under normal circumstances.

ConditionCatalystRate Determining StepRelative Rate
Basic OH⁻Nucleophilic attack by hydroxide ion on the carbonyl carbon.Very Fast
Acidic H₃O⁺Nucleophilic attack by water on the protonated carbonyl carbon.Moderate
Neutral H₂ONucleophilic attack by water on the carbonyl carbon.Very Slow

Caption: A qualitative comparison of the relative rates of this compound hydrolysis under different pH conditions.

Quantitative Kinetic Data

The following table summarizes representative kinetic data for the hydrolysis of this compound and related esters under different conditions. It is important to note that direct comparison of rate constants can be challenging due to variations in experimental conditions such as temperature and solvent across different studies.

EsterConditionTemperature (°C)Rate Constant (k)Activation Energy (Ea) (kJ/mol)
This compound Basic (NaOH)25~0.108 L mol⁻¹ s⁻¹[1]Not specified
This compound Acidic (HCl)25~1.34 x 10⁻³ L mol⁻¹ s⁻¹[2]Not specified
Methyl Acetate Neutral25~1.99 x 10⁻⁶ L mol⁻¹ s⁻¹[3]Not specified
Ethyl Acetate Acidic (HCl)25Not specified60.62

Note: The rate constant for neutral hydrolysis of methyl acetate is used as an approximation for this compound due to the scarcity of direct data for the latter under these conditions. The reactivity is expected to be of a similar order of magnitude.

Signaling Pathways and Experimental Workflows

The mechanisms of acid-catalyzed and base-promoted hydrolysis of esters follow distinct pathways, which dictates their reactivity.

Hydrolysis_Pathways cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Promoted Hydrolysis (Saponification) cluster_neutral Neutral Hydrolysis A1 Ester A2 Protonated Ester A1->A2 + H₃O⁺ A2->A1 - H₃O⁺ A3 Tetrahedral Intermediate A2->A3 + H₂O A3->A2 - H₂O A4 Carboxylic Acid + Alcohol A3->A4 - H₃O⁺ B1 Ester B2 Tetrahedral Intermediate B1->B2 + OH⁻ B3 Carboxylate + Alcohol B2->B3 - OR' C1 Ester C2 Tetrahedral Intermediate C1->C2 + H₂O (slow) C3 Carboxylic Acid + Alcohol C2->C3 - H₂O

Caption: Mechanisms of ester hydrolysis under acidic, basic, and neutral conditions.

The following diagram illustrates a general experimental workflow for studying the kinetics of ester hydrolysis.

Experimental_Workflow prep Prepare Solutions (Ester, Acid/Base, Indicator) mix Mix Reactants in a Thermostated Water Bath prep->mix aliquot Withdraw Aliquots at Timed Intervals mix->aliquot quench Quench Reaction (e.g., with ice) aliquot->quench titrate Titrate with Standard Solution (e.g., NaOH) quench->titrate data Record Titration Volume and Time titrate->data calc Calculate Concentration and Rate Constant data->calc

Caption: A generalized workflow for kinetic analysis of ester hydrolysis via titration.

Experimental Protocols

Detailed methodologies are essential for reproducible kinetic studies. Below are outlines for the key experiments.

Acid-Catalyzed Hydrolysis of this compound

Objective: To determine the rate constant for the acid-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Standardized hydrochloric acid (e.g., 0.5 M)

  • Standardized sodium hydroxide solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Deionized water

  • Ice

  • Thermostated water bath

  • Burette, pipettes, conical flasks, stopwatch

Procedure:

  • Equilibrate separate solutions of this compound and hydrochloric acid in a thermostated water bath to the desired reaction temperature (e.g., 25 °C).

  • Initiate the reaction by mixing known volumes of the this compound and hydrochloric acid solutions. Start the stopwatch immediately.

  • At regular time intervals (e.g., every 10 minutes), withdraw a known volume of the reaction mixture (aliquot).

  • Immediately quench the reaction in the aliquot by adding it to a flask containing ice-cold deionized water. This slows the reaction to a negligible rate.

  • Titrate the quenched aliquot with the standardized sodium hydroxide solution using phenolphthalein as an indicator to determine the concentration of the propanoic acid produced.

  • Continue taking aliquots at various time intervals for a sufficient duration of the reaction.

  • To determine the concentration at infinite time (completion), heat a separate sample of the reaction mixture in a sealed container in a water bath for an extended period to drive the reaction to completion, then titrate.

  • The rate constant can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH used at infinite time and Vt is the volume at time t. The slope of this line will be -k.

Base-Promoted Hydrolysis (Saponification) of this compound

Objective: To determine the rate constant for the base-promoted hydrolysis of this compound.

Materials:

  • This compound

  • Standardized sodium hydroxide solution (e.g., 0.1 M)

  • Standardized hydrochloric acid solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Deionized water

  • Thermostated water bath

  • Burette, pipettes, conical flasks, stopwatch

Procedure:

  • Equilibrate separate solutions of this compound and sodium hydroxide in a thermostated water bath.

  • Initiate the reaction by mixing known volumes of the two solutions and start the stopwatch.

  • At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding the aliquot to a known excess of standardized hydrochloric acid. This will neutralize the remaining sodium hydroxide and stop the reaction.

  • Back-titrate the excess hydrochloric acid in the quenched aliquot with the standardized sodium hydroxide solution using phenolphthalein as an indicator.

  • The concentration of unreacted sodium hydroxide at each time point can be calculated from the titration data.

  • The rate constant can be determined by plotting 1/[OH⁻] versus time for a second-order reaction. The slope of this line will be equal to the rate constant, k.

Conclusion

The reactivity of this compound in hydrolysis is highly dependent on the pH of the solution. Base-promoted hydrolysis is the most rapid, proceeding via a bimolecular nucleophilic acyl substitution. Acid-catalyzed hydrolysis is slower and occurs through a mechanism involving the protonation of the carbonyl oxygen. Neutral hydrolysis is significantly slower than both catalyzed reactions. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to investigate and compare the stability and reactivity of this compound and other esters under various conditions, which is fundamental in fields ranging from synthetic chemistry to drug formulation.

References

Stability of Methyl Propionate as an Analytical Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reliability of analytical standards is paramount in research and development, particularly within the pharmaceutical industry where accuracy and precision are non-negotiable. Methyl propionate, a common analytical standard, is utilized in various chromatographic techniques for quantification and identification purposes. Its stability directly impacts the integrity of analytical data. This guide provides a comprehensive comparison of the stability of this compound with other commonly used short-chain alkyl ester standards, namely ethyl acetate and methyl acetate. The information presented is supported by established chemical principles and data from analogous compounds, offering a framework for conducting stability assessments.

Comparative Stability Profile

The stability of an analytical standard is its ability to retain its chemical and physical properties within specified limits throughout its storage and use. Degradation of a standard can lead to inaccurate quantification and the appearance of impurity peaks, compromising the validity of an analytical method. The following table summarizes the expected stability of this compound compared to ethyl acetate and methyl acetate under various stress conditions. This data is extrapolated from general principles of ester chemistry and findings from related stability studies.

Table 1: Comparative Stability of Alkyl Ester Analytical Standards under Forced Degradation Conditions

Stress ConditionThis compoundEthyl AcetateMethyl Acetate
Acidic Hydrolysis Susceptible to hydrolysis to propionic acid and methanol. The rate is dependent on acid concentration and temperature.Susceptible to hydrolysis to acetic acid and ethanol. Similar susceptibility to this compound.Susceptible to hydrolysis to acetic acid and methanol. Potentially slightly faster hydrolysis than ethyl acetate due to less steric hindrance.
Basic Hydrolysis Readily hydrolyzes to propionate salt and methanol. The reaction is generally faster than acidic hydrolysis.[1]Readily hydrolyzes to acetate salt and ethanol. Similar susceptibility to this compound.[1]Readily hydrolyzes to acetate salt and methanol. Similar to ethyl acetate in susceptibility.[1]
Oxidative Stress Generally stable to mild oxidation. Forced oxidation with strong agents may lead to the formation of various oxidation products.Generally stable to mild oxidation. Susceptibility is comparable to other short-chain alkyl esters.Generally stable to mild oxidation. Similar in stability to ethyl acetate and this compound.
Thermal Stress Stable at recommended storage temperatures. High temperatures can accelerate degradation, especially in the presence of catalysts.Stable at recommended storage temperatures. Similar thermal stability profile to this compound.Stable at recommended storage temperatures. Comparable thermal stability to the other esters.
Photolytic Stress Potential for photodegradation upon exposure to UV light, leading to the formation of radical species and subsequent degradation products.[2]Similar potential for photodegradation as this compound.Similar potential for photodegradation as other simple alkyl esters.

Experimental Protocols for Stability Testing

To ensure the integrity of this compound as an analytical standard, a stability-indicating method must be employed. This involves subjecting the standard to forced degradation studies to generate potential degradation products and developing an analytical method capable of separating the parent compound from these products.

Forced Degradation Protocol

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method.[3]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N hydrochloric acid. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 1 mL of 0.1 N sodium hydroxide, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N sodium hydroxide. Keep the mixture at room temperature for 4 hours. Neutralize with 1 mL of 0.1 N hydrochloric acid and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light. Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Expose the solid standard to 105°C for 48 hours. Dissolve the stressed solid in the mobile phase to achieve a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (254 nm) for 24 hours. A control sample should be kept in the dark.

Stability-Indicating HPLC-UV Method

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of acetonitrile and 0.1% phosphoric acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Purity and Degradation Analysis by GC-FID

Gas chromatography with a flame ionization detector is a suitable technique for assessing the purity of the this compound standard and for quantifying volatile degradation products.[2][4][5]

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 200°C at 10°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split injection).

Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for identifying and controlling impurities.

Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis MP This compound CH3CH2COOCH3 PA Propionic Acid CH3CH2COOH MP->PA Acidic/Basic Conditions MeOH Methanol CH3OH MP->MeOH Acidic/Basic Conditions Ox_Products Various Oxidation Products (e.g., Peroxides, Aldehydes) MP->Ox_Products Strong Oxidizing Agents (e.g., H2O2) Radicals Radical Intermediates MP->Radicals UV Light Photo_Products Photodegradation Products Radicals->Photo_Products

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study on an analytical standard like this compound.

Experimental Workflow for Stability Testing start Obtain Analytical Standard (this compound) forced_degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) start->forced_degradation method_dev Develop Stability-Indicating Analytical Method (HPLC/GC) forced_degradation->method_dev method_val Validate Analytical Method (Specificity, Linearity, Accuracy, Precision) method_dev->method_val stability_study Initiate Formal Stability Study (Long-term and Accelerated Conditions) method_val->stability_study analysis Analyze Samples at Scheduled Time Points stability_study->analysis data_eval Evaluate Data (Assay, Impurities, Degradation Profile) analysis->data_eval shelf_life Establish Retest Period/ Shelf Life data_eval->shelf_life

References

comparative analysis of catalysts for methyl propionate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of methyl propionate, a key intermediate in the production of polymers, solvents, and fragrances, is critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific application. The primary synthesis routes covered include the esterification of propionic acid with methanol, the carboalkoxylation of ethylene, and the synthesis from ethylene and carbon dioxide.

Comparative Performance of Catalysts

The following table summarizes the performance of different catalysts for this compound synthesis, highlighting key metrics such as yield, selectivity, and reaction conditions.

Catalyst TypeCatalyst SystemSynthesis RouteTemperature (°C)Pressure (MPa)Yield (%)Selectivity (%)Catalyst Reusability
Homogeneous
Ionic LiquidPyridinium hydrogen sulfate, Imidazolium hydrogen sulfate, etc.Esterification of Propionic Acid100 - 140Atmospheric> 93-Not specified
Palladium ComplexPalladium acetate with Co, Ni, or Ru promotersCarboalkoxylation of Ethylene70 - 902.0 - 4.5> 95> 95Long service life reported
Ruthenium/Ionic LiquidRuthenium cluster carbonyl complex and Imidazole ionic liquidFrom Ethylene and CO2160 - 2003 - 5> 98HighRetains >85% yield after 10 cycles[1]
Heterogeneous
Supported Metal Oxide15% Cs-0.05% Zr/SiO2Aldol Condensation*~300Atmospheric25.2 (Conversion)86.1Activity restored by regeneration

*Note: Data for the Cs-Zr/SiO2 catalyst pertains to the conversion of this compound in an aldol condensation reaction to form methyl methacrylate.

Experimental Protocols

Detailed experimental procedures are crucial for the accurate evaluation and comparison of catalyst performance. Below are generalized protocols for the synthesis of this compound via esterification and carboalkoxylation, based on common laboratory practices.

Protocol 1: Esterification of Propionic Acid using an Ionic Liquid Catalyst
  • Catalyst and Reactant Preparation : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ionic liquid catalyst (e.g., imidazolium hydrogen sulfate) to technical grade propionic acid. The typical catalyst loading is 1.5-15 parts by weight relative to 150-250 parts of propionic acid.[2]

  • Reaction Setup : Heat the mixture in an oil bath to a temperature between 100-140 °C while stirring.[2]

  • Reactant Addition : Prepare a mixture of methanol and propionic acid. Once the initial mixture in the flask reaches the desired temperature, continuously add the methanol-propionic acid mixture to the reactor.

  • Reaction and Product Collection : Maintain the reaction temperature and continue stirring. The this compound product is continuously separated from the reaction mixture by distillation through a rectifying tower.[2]

  • Analysis : The purity and yield of the collected this compound can be determined using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).[3]

Protocol 2: Carboalkoxylation of Ethylene using a Palladium-based Catalyst
  • Catalyst System Preparation : In a high-pressure autoclave, charge the palladium-based catalyst (e.g., palladium acetate), a promoter (e.g., nickel acetate, cobaltous diacetate, or ruthenium acetate), a ligand (e.g., triphenylphosphine), a solvent (e.g., methanol), and any additives (e.g., p-toluenesulfonic acid and a small amount of water).[4]

  • Reaction Setup : Seal the autoclave and purge with an inert gas. Introduce a mixture of carbon monoxide (CO) and ethylene (C2H4) to the desired pressure (e.g., 3.0 MPa).

  • Reaction : Heat the autoclave to the reaction temperature (e.g., 80-85 °C) and stir the mixture (e.g., 400 r/min) for a specified duration (e.g., 120 minutes).[4]

  • Product Recovery and Analysis : After the reaction, cool the autoclave to room temperature and carefully vent the excess gas. The liquid product can be analyzed by GC or GC-MS to determine the yield and selectivity of this compound.[4]

Logical Workflow for Catalyst Comparison

The selection and evaluation of a catalyst for this compound synthesis can be streamlined by following a logical workflow. The diagram below illustrates a typical decision-making process for researchers.

Catalyst_Comparison_Workflow start Define Synthesis Route (Esterification, Carboalkoxylation, etc.) catalyst_selection Select Catalyst Type (Homogeneous vs. Heterogeneous) start->catalyst_selection homogeneous_exp Homogeneous Catalyst Experimentation catalyst_selection->homogeneous_exp Homogeneous heterogeneous_exp Heterogeneous Catalyst Experimentation catalyst_selection->heterogeneous_exp Heterogeneous protocol_dev Develop Experimental Protocol (Based on literature) homogeneous_exp->protocol_dev heterogeneous_exp->protocol_dev performance_eval Performance Evaluation (Yield, Selectivity, Conversion) protocol_dev->performance_eval reusability_test Catalyst Reusability Test performance_eval->reusability_test data_analysis Comparative Data Analysis reusability_test->data_analysis optimization Reaction Condition Optimization data_analysis->optimization optimization->performance_eval Iterate final_selection Final Catalyst Selection optimization->final_selection Optimized

Caption: Workflow for catalyst selection and evaluation in this compound synthesis.

Conclusion

The choice of catalyst for this compound synthesis is a trade-off between activity, selectivity, cost, and reusability. Homogeneous catalysts, such as palladium complexes and ionic liquids, often exhibit high yields and selectivity under relatively mild conditions.[2][4] For instance, certain palladium-based systems can achieve yields greater than 95% from ethylene.[4] Similarly, ionic liquid catalysts in esterification reactions have shown yields exceeding 93%.[2] A notable example is the use of a ruthenium cluster carbonyl complex with an imidazole ionic liquid for the synthesis from ethylene and CO2, which boasts a yield of over 98%.[1]

Heterogeneous catalysts, while sometimes demonstrating lower conversion rates in a single pass, offer the significant advantage of easier separation and potential for regeneration and reuse.[5] For example, a 15% Cs-0.05% Zr/SiO2 catalyst used in the subsequent conversion of this compound showed a this compound conversion of 25.2% and a methyl methacrylate selectivity of 86.1%, with the ability to be regenerated.[5] The reusability of a catalyst is a critical factor in industrial applications, as demonstrated by a ruthenium-based catalyst that maintained over 85% yield after ten cycles.[1] This guide provides a foundational framework for researchers to navigate the complexities of catalyst selection and to design efficient and sustainable processes for this compound synthesis.

References

Green Solvents Face-Off: Methyl Propionate vs. Dimethyl Carbonate in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The pharmaceutical industry's pursuit of greener and more sustainable manufacturing processes has intensified the scrutiny of solvent selection. Solvents play a critical role in drug synthesis, purification, and formulation, but many traditional solvents pose environmental and health risks. This guide provides an objective comparison of two promising green solvent alternatives: methyl propionate (MP) and dimethyl carbonate (DMC). By examining their performance characteristics, supported by experimental data, this document aims to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Executive Summary

Both this compound and dimethyl carbonate offer significant advantages over conventional hazardous solvents. Dimethyl carbonate stands out for its remarkably low toxicity, biodegradability, and versatile reactivity as both a solvent and a green methylating agent.[1][2][3] Its synthesis from CO2 also presents an attractive carbon capture and utilization pathway.[4][5] this compound, a fruity-odored ester, is also recognized for its low toxicity and biodegradability and is utilized as a solvent for a range of applications, including in the pharmaceutical and coatings industries.[6] While direct comparative studies are limited, an analysis of their individual properties provides valuable insights for their potential applications.

Physicochemical Properties: A Head-to-Head Comparison

A summary of key physical and chemical properties is essential for initial solvent screening. The following table consolidates data from various sources to facilitate a direct comparison.

PropertyThis compoundDimethyl Carbonate
Molecular Formula C₄H₈O₂C₃H₆O₃
Molecular Weight ( g/mol ) 88.1190.08
Boiling Point (°C) 79.8[6]90[2][7]
Melting Point (°C) -88[6]2 to 4[2]
Density (g/mL at 20°C) 0.9151.07
Flash Point (°C) -2[6]17[2]
Viscosity (cP at 25°C) ~0.50.625[8]
Water Solubility Moderately SolublePartially Soluble (up to 13%)[2]

Solvency Performance: A Deeper Dive with Hansen Solubility Parameters

Hansen Solubility Parameters (HSP) provide a more nuanced understanding of a solvent's ability to dissolve a given solute. The parameters are based on the energy of dispersion (δD), polar (δP), and hydrogen bonding (δH) forces. A smaller distance between the HSP of a solvent and a solute indicates a higher likelihood of dissolution.

Hansen Solubility ParameterThis compoundDimethyl Carbonate
Dispersion (δD) (MPa½) 15.315.5[2]
Polar (δP) (MPa½) 7.23.9[2]
Hydrogen Bonding (δH) (MPa½) 7.69.7[2]
Total (δ) (MPa½) 18.420.3[2]

The HSP data suggests that while both are effective solvents, their strengths lie in different areas. This compound exhibits a more balanced profile, whereas dimethyl carbonate has a notably higher hydrogen bonding component, which could be advantageous for dissolving polar molecules with hydrogen bonding capabilities.

Green Chemistry and Safety Profile

The "greenness" of a solvent is determined by a combination of factors including its origin, toxicity, biodegradability, and life cycle impact.

Green & Safety MetricThis compoundDimethyl Carbonate
Toxicity Low toxicity, but may irritate skin, eyes, and mucous membranes.[6]Low toxicity, considered a safer alternative to hazardous reagents like phosgene and dimethyl sulfate.[1][2]
Biodegradability Readily biodegradable.Readily biodegradable.[2]
Synthesis Can be produced via esterification of propionic acid with methanol or through carboalkoxylation of ethylene.[9]Can be synthesized via "green" routes, including from CO2 and methanol.[4][5]
VOC Status Considered a VOC.Exempt from VOC regulations in the USA.[2]

Dimethyl carbonate's VOC exempt status and its potential for CO2-based synthesis give it a distinct advantage in terms of environmental credentials.

Applications in the Pharmaceutical Industry

Both solvents find utility in pharmaceutical synthesis and formulation.

This compound:

  • Serves as a solvent for various organic compounds.[6]

  • Used as an intermediate in the synthesis of certain pharmaceuticals.

Dimethyl Carbonate:

  • Acts as a green methylating and carbonylating agent, replacing toxic reagents.[1]

  • A versatile solvent for a wide range of organic compounds.[1][3]

  • Used as a cleaning solvent in pharmaceutical production.[1]

  • An intermediate for the synthesis of active pharmaceutical ingredients (APIs), including anti-infectives and anti-inflammatories.[1]

Experimental Protocols

1. Determination of Solubility:

  • Objective: To determine the solubility of a specific API or intermediate in both this compound and dimethyl carbonate.

  • Protocol:

    • Prepare saturated solutions of the solute in each solvent at a controlled temperature (e.g., 25 °C).

    • Equilibrate the solutions for a set period (e.g., 24 hours) with continuous stirring.

    • Centrifuge the samples to separate the undissolved solid.

    • Carefully extract a known volume of the supernatant.

    • Evaporate the solvent and weigh the remaining solid to determine the concentration.

    • Alternatively, use a calibrated analytical technique like HPLC or UV-Vis spectroscopy to determine the concentration of the solute in the supernatant.

2. Viscosity Measurement:

  • Objective: To measure the dynamic viscosity of the pure solvents and solutions containing a dissolved solute.

  • Protocol:

    • Use a calibrated viscometer (e.g., a cone-and-plate or capillary viscometer).

    • Maintain a constant temperature using a water bath.

    • Introduce the solvent sample into the viscometer.

    • Measure the time it takes for a specific volume of the liquid to flow through the capillary or measure the torque required to rotate the cone.

    • Calculate the viscosity using the instrument's calibration constants.

3. Reaction Performance Evaluation:

  • Objective: To compare the effect of this compound and dimethyl carbonate as reaction solvents on the yield and purity of a specific chemical transformation.

  • Protocol:

    • Set up two identical reaction vessels, one with this compound and the other with dimethyl carbonate as the solvent.

    • Ensure all other reaction parameters (temperature, pressure, catalyst, reactant concentrations) are identical.

    • Run the reactions for the same duration.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., GC, LC-MS).

    • Upon completion, quench the reactions and work up the products in an identical manner.

    • Isolate and purify the desired product.

    • Calculate the reaction yield and determine the purity of the product from each solvent system.

Visualizing Comparative Workflows and Properties

SolventComparisonWorkflow cluster_selection Solvent Selection cluster_evaluation Experimental Evaluation cluster_decision Decision start Define Application (e.g., Reaction, Extraction) criteria Evaluate Green & Safety Metrics (Toxicity, Biodegradability, VOC) start->criteria physchem Compare Physicochemical Properties (BP, MP, Density, Viscosity) criteria->physchem solvency Analyze Solvency (Hansen Parameters, Solubility Tests) physchem->solvency protocol Develop Experimental Protocol solvency->protocol reaction Perform Reaction/ Extraction in MP & DMC protocol->reaction analysis Analyze Results (Yield, Purity, Efficiency) reaction->analysis decision Select Optimal Solvent analysis->decision

Caption: A logical workflow for selecting between this compound and dimethyl carbonate.

GreenProperties cluster_mp This compound cluster_dmc Dimethyl Carbonate mp_tox Low Toxicity mp_bio Readily Biodegradable mp_tox->mp_bio mp_voc VOC mp_bio->mp_voc dmc_tox Very Low Toxicity dmc_bio Readily Biodegradable dmc_tox->dmc_bio dmc_voc VOC Exempt (US) dmc_bio->dmc_voc dmc_synth CO2-based Synthesis dmc_voc->dmc_synth

Caption: A comparison of the green properties of this compound and dimethyl carbonate.

Conclusion

Both this compound and dimethyl carbonate present compelling cases as green solvent alternatives in the pharmaceutical industry. Dimethyl carbonate appears to have a slight edge due to its superior safety profile, VOC-exempt status, and green synthesis routes. However, the optimal choice will always be application-dependent. The provided data and experimental frameworks are intended to empower researchers to conduct their own evaluations and select the most appropriate solvent that aligns with their performance, safety, and sustainability goals. As the industry continues to prioritize green chemistry, the adoption of solvents like this compound and dimethyl carbonate will be crucial in shaping a more environmentally responsible future for pharmaceutical manufacturing.

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl Propionate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of methyl propionate, a highly flammable and potentially harmful chemical, is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is not merely a matter of compliance but a cornerstone of a safe working environment. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to handle this compound with the utmost care. The substance is classified as a highly flammable liquid and vapor, and it is harmful if inhaled.[1][2][3]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Always wear safety glasses with side-shields or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are mandatory. Gloves must be inspected for integrity before each use.[3]

  • Body Protection: A flame-retardant antistatic protective clothing and a lab coat are essential to prevent skin contact.

  • Respiratory Protection: If working outside a fume hood or in an area with inadequate ventilation, use a respirator with an organic vapor cartridge.[4]

Handling and Storage:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area.[2][5]

  • Store away from heat, sparks, open flames, and other ignition sources.[1][3] Smoking is strictly prohibited in areas where this compound is handled or stored.[1][2][3]

  • Ground and bond containers and receiving equipment to prevent static discharge.[5][6] Use only non-sparking tools.[5][6]

  • Segregate this compound from incompatible materials such as oxidizing agents, acids, and bases.[1][2]

Step-by-Step Disposal Procedure

The disposal of this compound must be treated as hazardous waste management.[1][5] Under no circumstances should it be disposed of down the drain or in regular trash.[1][5][6]

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: Any unused, expired, or contaminated this compound is to be considered hazardous waste.[7][8]

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes must be segregated to prevent dangerous reactions.[7][9]

Step 2: Containerization

  • Select an Appropriate Container: Use a clean, chemically compatible, and leak-proof container for waste collection. Plastic containers are often preferred.[10][11] The original container, if in good condition, can be used.

  • Label the Container: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[9][10] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Flammable Liquid")[1]

    • The date accumulation started.[10]

Step 3: Waste Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[10][11]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[9][10]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[7][9]

  • Storage Limits: Adhere to the storage limits for hazardous waste in your laboratory. This is typically a maximum of 55 gallons of hazardous waste.[7][10]

Step 4: Arranging for Disposal

  • Contact EHS: Once the container is full or has been in accumulation for the maximum allowable time (often up to 12 months, but check local regulations), contact your institution's EHS or hazardous waste management department to schedule a pickup.[7][10]

  • Documentation: Complete any required waste pickup forms or online requests as per your institution's procedures.

Emergency Procedures: Spill and Exposure

In the event of a spill or accidental exposure, immediate and correct action is crucial.

Spill Cleanup:

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area.[5] Alert your colleagues and supervisor.

  • Remove Ignition Sources: Immediately eliminate all sources of ignition, including sparks, open flames, and hot surfaces.[1][5]

  • Ventilate the Area: Ensure the area is well-ventilated.[1][5]

  • Contain the Spill: For small spills, absorb the liquid with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[1][2][5] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, properly labeled container for disposal as hazardous waste.[1][5] All materials used for cleanup must also be treated as hazardous waste.[7][8][9]

  • Decontaminate: Clean the spill area with soap and water once the bulk of the material has been removed.[1]

Personnel Exposure:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[2][6]

  • Skin Contact: Remove all contaminated clothing immediately.[6] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2][6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[2][4]

Quantitative Data for this compound

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 554-12-1[3]
Molecular Formula CH₃CH₂CO₂CH₃[3]
Molecular Weight 88.11 g/mol [3]
Flash Point 6.1 °C (43.0 °F) - Closed Cup[6]
Boiling Point 79 °C (174 °F)[3]
Melting Point -88 °C (-126 °F)[3]
Auto-ignition Temperature 468.89 °C (876 °F)[6]
Inhalation Acute Toxicity (Rat) 11 mg/l, 4 hours[6]
Oral Acute Toxicity (Rat) 5 g/kg[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

MethylPropionateDisposal start Waste Generation (Used or Unwanted this compound) is_waste Is it hazardous waste? start->is_waste containerize 1. Select appropriate container 2. Affix hazardous waste label is_waste->containerize Yes not_waste Dispose per non-hazardous waste procedures (unlikely for this compound) is_waste->not_waste No accumulate Store in designated Satellite Accumulation Area (SAA) - Closed container - Secondary containment containerize->accumulate check_full Container full or accumulation time limit reached? accumulate->check_full check_full->accumulate No request_pickup Schedule waste pickup with Environmental Health & Safety (EHS) check_full->request_pickup Yes end EHS Collects Waste for Proper Disposal request_pickup->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Methyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl Propionate

This guide provides immediate, essential safety and logistical information for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following PPE is recommended:

  • Eye and Face Protection : Wear chemical safety goggles or a face shield. All eye protection should be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1][2]

  • Skin Protection :

    • Gloves : Wear solvent-resistant gloves.[3] Butyl rubber gloves (0.3 mm thickness) are specifically recommended.[4] It is important to inspect gloves before use and use proper glove removal technique to avoid skin contact.[1] Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[1][4]

    • Protective Clothing : A complete suit protecting against chemicals is advised.[1] Flame-retardant antistatic protective clothing should also be considered.[1][5] The type of protective equipment must be selected based on the concentration and amount of the hazardous substance at the specific workplace.[1]

  • Respiratory Protection : If a risk assessment indicates that air-purifying respirators are necessary, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.[1][4] If the respirator is the sole means of protection, a full-face supplied-air respirator should be used.[1][4] All respirators and their components must be tested and approved under appropriate government standards.[2][4]

Quantitative Data for this compound

The following table summarizes key quantitative safety data for this compound:

PropertyValueSource
Flash Point6°C (42.8°F) - Closed Cup[2][6]
Auto-ignition Temperature465°C (869°F)[2]
Lower Explosion Limit2.4% by volume[2]
Upper Explosion Limit13.0% by volume[2]
Melting Point-88°C (-126°F)[1][5]
Boiling Point79°C (174°F)[5]
NFPA RatingHealth: 1, Flammability: 3, Instability: 0[2][3]

Operational and Disposal Plans

Standard Operating Procedure for Handling this compound
  • Preparation :

    • Ensure the work area is well-ventilated, preferably within a chemical fume hood.[7][8]

    • Confirm that an emergency eyewash station and safety shower are readily accessible.[3]

    • Remove all potential ignition sources from the handling area, including heat, sparks, and open flames.[6][7][9]

    • Use non-sparking tools and explosion-proof electrical equipment.[2][3][6]

    • Ground and bond all containers and receiving equipment during transfer to prevent static discharge.[2][3][6]

  • Handling :

    • Wear the appropriate PPE as detailed above.

    • Avoid direct contact with skin and eyes, and avoid inhaling the vapor or mist.[1][9]

    • Open and handle containers with care in a well-ventilated area.[7]

    • If transferring the liquid, do so from a tightly closed container.[1][9][10] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1][9]

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling and before breaks or meals.[1][7][9]

    • Remove and launder any contaminated clothing before reuse.[3][7] Inform the launderer of the hazards of this compound.[3]

    • Store this compound in a cool, dry, and well-ventilated area in a tightly closed container.[1][3][9][10] Store away from heat, moisture, and incompatible materials such as oxidizing agents, strong acids, and strong bases.[2][3]

Disposal Plan

This compound and its containers must be disposed of as hazardous waste.

  • Waste Collection :

    • Collect waste this compound in its original container or a suitable, properly labeled, sealed container.[3][5] Do not mix with other waste.[5][9]

    • Even empty containers may retain product residue and should be handled as hazardous waste.[2][6]

  • Spill Management :

    • In case of a spill, evacuate non-essential personnel.[3]

    • Remove all ignition sources.[3][7]

    • Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[2][3]

    • Collect the absorbed material into a sealed container for disposal.[3]

    • Ventilate the area after cleanup is complete.[3]

    • Do not allow the chemical to enter drains or sewers due to the risk of explosion.[3][5]

  • Final Disposal :

    • Dispose of the hazardous waste through a licensed disposal company.[9]

    • All disposal must be in accordance with local, regional, and national regulations.[5][6][9] Contact your local Department of Environmental Protection (DEP) or regional EPA office for specific guidance.[3]

Safety Workflow Diagram

The following diagram illustrates the key decision points and procedures for safely handling this compound.

start Start: Handling this compound prep 1. Preparation - Assess Risks - Ensure Ventilation - Check Safety Equipment start->prep ppe 2. Don PPE - Safety Goggles/Face Shield - Solvent-Resistant Gloves - Protective Clothing - Respirator (if needed) prep->ppe handling 3. Chemical Handling - Use Fume Hood - Avoid Inhalation/Contact - Use Non-Sparking Tools - Ground Equipment ppe->handling spill Spill or Release? handling->spill storage 4. Storage - Tightly Closed Container - Cool, Dry, Well-Ventilated Area - Away from Incompatibles disposal 5. Waste Disposal - Treat as Hazardous Waste - Use Licensed Disposal Company - Follow Regulations storage->disposal spill->storage No spill_response Spill Response - Evacuate Area - Remove Ignition Sources - Absorb with Inert Material - Collect in Sealed Container spill->spill_response Yes spill_response->disposal end End disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.